molecular formula C12H20O2 B013446 Ethyl (E,Z)-2,4-decadienoate CAS No. 3025-30-7

Ethyl (E,Z)-2,4-decadienoate

Cat. No.: B013446
CAS No.: 3025-30-7
M. Wt: 196.29 g/mol
InChI Key: OPCRGEVPIBLWAY-QNRZBPGKSA-N
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Description

Ethyl (2E,4Z)-deca-2,4-dienoate, widely known in research and industry as "Pear Ester," is an organic compound ester valued for its intense, characteristic aroma of ripe Bartlett pears . This compound occurs naturally and is a key constituent in the odor profile of Bartlett pears, but it is also present in other natural sources such as apples, quinces, and Vitis species . In research and development, this compound is primarily investigated for its applications in the flavor and fragrance industry. It is used to impart and study juicy, ripe pear notes in various fruity flavor compositions, and is also useful in creating apple, mango, and other tropical fruit flavor profiles . Its mechanism of action is based on its specific molecular structure and stereochemistry—the trans-2, cis-4 configuration of the double bonds—which is critical for its potent and authentic sensory properties . Researchers utilize this compound in analytical studies, including reverse-phase HPLC methods for separation and analysis, which can be scaled for the isolation of impurities in preparative separation or used in pharmacokinetic studies . Disclaimer: This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E,4Z)-deca-2,4-dienoate
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InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+
Source PubChem
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InChI Key

OPCRGEVPIBLWAY-QNRZBPGKSA-N
Source PubChem
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Canonical SMILES

CCCCCC=CC=CC(=O)OCC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID0041357
Record name Ethyl (2E,4Z)-deca-2,4-dienoate
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Molecular Weight

196.29 g/mol
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Physical Description

Slightly yellow oil; light fruity note
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

70.00 to 72.00 °C. @ 0.05 mm Hg
Record name Ethyl 2Z,4E-decadienoic acid
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Solubility

Soluble in fat; Insoluble in water, soluble (in ethanol)
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.917-0.920
Record name Ethyl trans-2-cis-4-decadienoate
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CAS No.

3025-30-7, 7328-34-9
Record name Ethyl (E,Z)-2,4-decadienoate
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Record name Ethyl (2E,4Z)-decadienoate
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Record name 2,4-Decadienoic acid, ethyl ester, (2E,4Z)-
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Record name Ethyl (2E,4Z)-deca-2,4-dienoate
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Record name Ethyl (2E,4Z)-2,4-decadienoate
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Record name Ethyl (2E,4E)-2,4-decadienoate
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Record name ETHYL 2,4-DECADIENOATE, (2E,4Z)-
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Record name Ethyl 2Z,4E-decadienoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pear Ester: A Deep Dive into the Natural Occurrence of Ethyl (E,Z)-2,4-decadienoate in Bartlett Pears

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl (E,Z)-2,4-decadienoate, colloquially known as pear ester, is a pivotal volatile organic compound (VOC) that imparts the characteristic ripe and fruity aroma to Bartlett pears (Pyrus communis L. cv. 'Bartlett').[1] This technical guide explores the natural occurrence of this significant flavor compound, detailing its biosynthesis, analytical quantification methodologies, and the experimental protocols employed in its study.

Quantitative Analysis of this compound

While the presence of this compound in Bartlett pears is well-established, precise quantitative data in fresh pear tissue is often presented within the broader context of the fruit's total volatile profile. Esters collectively constitute the largest group of volatile compounds in pears, typically ranging from 60% to 98% of the total volatiles.[2]

One study analyzing the headspace of eight pear varieties, including 'Bartlett', identified ethyl 2,4-decadienoate as a notable component.[2] While the study highlighted that 'Seckel' pears produced ethyl 2,4-decadienoate as their major ester, specific concentrations for 'Bartlett' pears were not detailed in the available abstract.[2] Another analysis of various pear cultivars detected this compound in 'Packham' pears at a very low concentration of less than 0.53 ng/g.[3] It is important to note that the concentration of this ester can be significantly influenced by factors such as harvest date, storage conditions, and shelf-life.[4]

For context, related research on commercial Bartlett pear brandies found that this compound was a key aroma compound, indicating its importance to the characteristic pear flavor profile. The table below summarizes available quantitative data for this compound and other major esters in different pear varieties to provide a comparative perspective.

Pear VarietyCompoundConcentration (ng/g)Reference
PackhamThis compound< 0.53[3]
LongyuanyangliThis compoundDetected, but very low[3]
Dr. GuyotTotal Volatiles55,650[5]
VariousTotal Esters162.66 - 692.72[3]

Experimental Protocols

The primary methodology for the analysis of volatile compounds in pears, including this compound, is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Pear Volatiles

This protocol is a composite of methodologies reported in the literature for the analysis of pear volatiles.

1. Sample Preparation:

  • Fresh, ripe Bartlett pears are washed and cored.

  • A specific weight of the pear tissue (e.g., 5-10 g) is homogenized in a blender.

  • To enhance the release of volatiles and prevent enzymatic degradation, a saturated sodium chloride (NaCl) solution is often added.

  • The homogenate is transferred to a sealed headspace vial.

2. Volatile Extraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad range of analyte polarity.

  • Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed.

  • Separation: The volatiles are separated on a capillary column (e.g., DB-WAX or HP-INNOWAX). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

  • Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantification: The concentration of the compound can be determined by using an internal or external standard method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis cluster_output Output Pear Bartlett Pear Homogenize Homogenization Pear->Homogenize Vial Headspace Vial Homogenize->Vial Incubate Incubation Vial->Incubate Extract SPME Incubate->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Processing GCMS->Data Result Identification & Quantification Data->Result

Experimental workflow for the analysis of pear volatiles.

Biosynthesis of this compound

The formation of this compound in pears is a product of the fatty acid metabolism, specifically through the lipoxygenase (LOX) pathway. This pathway is responsible for the generation of a wide range of "green leaf volatiles" and other important flavor and aroma compounds in plants.

The primary precursor for C10 esters like decadienoates is believed to be linoleic acid. The biosynthetic cascade involves a series of enzymatic reactions:

  • Lipoxygenase (LOX): Linoleic acid is oxidized by lipoxygenase to form a hydroperoxide.

  • Hydroperoxide Lyase (HPL): The hydroperoxide is then cleaved by hydroperoxide lyase to produce shorter-chain aldehydes.

  • Isomerase/Reductase: A series of isomerase and reductase enzymes may be involved in modifying the aldehyde intermediate to form a C10 aldehyde with the correct double bond configuration.

  • Alcohol Dehydrogenase (ADH): The resulting C10 aldehyde is reduced to its corresponding alcohol, deca-2,4-dienol.

  • Alcohol Acyltransferase (AAT): Finally, alcohol acyltransferase catalyzes the esterification of deca-2,4-dienol with ethanol (B145695) to produce this compound. The ethanol required for this final step is a product of the pear's own metabolic processes.

biosynthesis_pathway cluster_precursor Precursor cluster_pathway Lipoxygenase Pathway cluster_product Product Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) Linoleic_Acid->LOX Hydroperoxide Hydroperoxide Intermediate LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL C10_Aldehyde C10 Aldehyde Intermediate HPL->C10_Aldehyde ADH Alcohol Dehydrogenase (ADH) C10_Aldehyde->ADH Decadienol Deca-2,4-dienol ADH->Decadienol AAT Alcohol Acyltransferase (AAT) Decadienol->AAT Pear_Ester This compound AAT->Pear_Ester Ethanol Ethanol Ethanol->AAT Co-substrate

Biosynthesis of this compound.

Conclusion

This compound is a cornerstone of the characteristic aroma of Bartlett pears. Its natural production via the lipoxygenase pathway from fatty acid precursors highlights the complex biochemical processes that contribute to fruit flavor. While its presence is confirmed, further research is required to fully quantify its concentration in fresh Bartlett pear tissue under various conditions and to elucidate the specific enzymatic players and regulatory mechanisms involved in its biosynthesis. The methodologies outlined in this guide provide a robust framework for such future investigations, which are crucial for applications in flavor science, food technology, and potentially in the development of novel therapeutic agents that modulate olfactory responses.

References

The Biosynthesis of Ethyl (E,Z)-2,4-decadienoate in Fruit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a crucial volatile organic compound that imparts the characteristic ripe pear aroma to many fruits, including pears, apples, and concord grapes[1]. Its presence and concentration are significant factors in the sensory quality and consumer acceptance of these fruits. Understanding the biosynthetic pathway of this potent aroma compound is of great interest for the food and fragrance industries, as well as for researchers in plant biochemistry and metabolomics. This technical guide provides a comprehensive overview of the biosynthesis of this compound in fruits, detailing the enzymatic pathways, key intermediates, and relevant experimental protocols.

Core Biosynthetic Pathway: The Lipoxygenase (LOX) Cascade

The formation of this compound originates from the lipoxygenase (LOX) pathway, a major route for the biosynthesis of a variety of fatty acid-derived volatiles in plants. This pathway is initiated from polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3).

Proposed Pathway for this compound Formation

While the general LOX pathway is well-understood, the specific steps leading to the C10 backbone of decadienoate are not fully elucidated in a single comprehensive study. Based on the available literature, a putative pathway involves an initial oxidation of a C18 fatty acid followed by a series of chain-shortening reactions, likely via β-oxidation, to yield a C10 precursor. This is then converted to the final ester product.

Biosynthesis_Pathway Proposed Biosynthesis Pathway of this compound cluster_CoA Acyl-CoA Pool Linolenic_Acid α-Linolenic Acid (C18:3) Hydroperoxide 13-Hydroperoxy-linolenic acid Linolenic_Acid->Hydroperoxide Lipoxygenase (LOX) Beta_Oxidation β-Oxidation Cycles (Chain Shortening) Hydroperoxide->Beta_Oxidation Hydroperoxide Lyase (HPL) & other enzymes Decatrienoyl_CoA (3Z,6Z,8E)-Decatrienoyl-CoA Beta_Oxidation->Decatrienoyl_CoA Decadienoyl_CoA (2E,4Z)-Decadienoyl-CoA Decatrienoyl_CoA->Decadienoyl_CoA Isomerase Decadienoic_Acid (2E,4Z)-Decadienoic Acid Decadienoyl_CoA->Decadienoic_Acid Thioesterase Decadienal (2E,4Z)-Decadienal Decadienoic_Acid->Decadienal Carboxylic Acid Reductase (CAR) Decadienol (2E,4Z)-Decadien-1-ol Decadienal->Decadienol Alcohol Dehydrogenase (ADH) Ethyl_Decadienoate This compound Decadienol->Ethyl_Decadienoate Alcohol Acyltransferase (AAT) Ethanol (B145695) Ethanol Ethanol->Ethyl_Decadienoate Alcohol Acyltransferase (AAT) Acetyl_CoA Acetyl-CoA

Caption: Proposed biosynthetic pathway of this compound in fruits.

Key Enzymes and Their Roles

1. Lipoxygenase (LOX): The pathway is initiated by the dioxygenation of polyunsaturated fatty acids. In fruits like apples, multiple LOX genes are expressed during ripening, with some showing upregulation that correlates with the production of aroma precursors. Plant LOXs can be classified as 9-LOX or 13-LOX depending on the position of oxygenation on the fatty acid chain.

2. Hydroperoxide Lyase (HPL): This enzyme cleaves the hydroperoxy fatty acids produced by LOX into smaller aldehydes and oxo-acids. HPLs belong to the cytochrome P450 family (CYP74B and CYP74C) and exhibit substrate specificity that influences the profile of volatile aldehydes produced[2][3].

3. β-Oxidation Enzymes: To generate the C10 backbone of decadienoate from a C18 precursor, a chain-shortening mechanism is required. The β-oxidation pathway, which sequentially removes two-carbon units (acetyl-CoA) from a fatty acyl-CoA molecule, is the most probable route.

4. Alcohol Dehydrogenase (ADH): The aldehydes generated from the preceding steps are reduced to their corresponding alcohols by ADH. The activity of ADH has been shown to increase during pear ripening[4][5].

5. Alcohol Acyltransferase (AAT): This is the final and often rate-limiting step in ester biosynthesis. AATs catalyze the esterification of an alcohol with an acyl-CoA to form an ester. Several AAT genes have been identified in fruits, and their expression levels often correlate with ester production.

Quantitative Data from Fruit Metabolomic Studies

The following tables summarize quantitative data on fatty acid precursors and volatile compounds, including this compound, from various studies on pears and apples.

Table 1: Fatty Acid Composition in Different Pear Cultivars

Fatty AcidCultivar 1 ('Dangshansuli') (μg/g FW)Cultivar 2 ('Nanguoli') (μg/g FW)
Linoleic Acid (C18:2)15.2 ± 1.325.4 ± 2.1
α-Linolenic Acid (C18:3)5.8 ± 0.69.7 ± 1.0
Palmitic Acid (C16:0)28.9 ± 2.535.1 ± 3.0
Oleic Acid (C18:1)10.3 ± 0.914.2 ± 1.2
Data adapted from studies on pear fruit metabolomes.

Table 2: Volatile Compound Concentrations in Ripening Pears ('Panguxiang' cultivar)

CompoundStage 1 (Early Development) (ng/g FW)Stage 2 (Mid Development) (ng/g FW)Stage 3 (Late Development) (ng/g FW)Stage 4 (Ripe) (ng/g FW)
Ethyl Acetate12.3 ± 1.525.6 ± 3.189.4 ± 10.7152.7 ± 18.3
Ethyl Butanoate2.1 ± 0.35.8 ± 0.721.3 ± 2.645.8 ± 5.5
Ethyl Hexanoate0.8 ± 0.12.4 ± 0.310.1 ± 1.222.5 ± 2.7
This compound Not Detected0.2 ± 0.051.8 ± 0.25.4 ± 0.6
Hexanal35.2 ± 4.228.1 ± 3.415.6 ± 1.98.2 ± 1.0
Data synthesized from metabolomic profiling of pear fruits during development[6][7].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis.

Experimental Workflow for Volatile Compound Analysis

Experimental_Workflow Workflow for Fruit Volatile Analysis Sample_Prep Sample Preparation (Fruit Homogenization) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Prep->HS_SPME Incubation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Injection Data_Analysis Data Analysis (Peak Identification & Quantification) GC_MS->Data_Analysis Data Acquisition

Caption: A typical experimental workflow for the analysis of volatile compounds in fruit.

1. Lipoxygenase (LOX) Enzyme Assay

  • Principle: This assay measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide products of the LOX reaction.

  • Reagents:

    • 50 mM Sodium Phosphate (B84403) Buffer (pH 6.5)

    • 10 mM Linolenic acid substrate solution (dissolved in a small amount of ethanol and then diluted in buffer containing 0.1% Tween-20)

    • Crude or purified enzyme extract from fruit tissue

  • Procedure:

    • Prepare a reaction mixture containing 2.9 mL of phosphate buffer and 0.1 mL of the linolenic acid solution in a quartz cuvette.

    • Equilibrate the mixture to 25°C.

    • Initiate the reaction by adding 20 µL of the enzyme extract.

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).

2. Hydroperoxide Lyase (HPL) Enzyme Assay

  • Principle: HPL activity is determined by measuring the decrease in the concentration of the hydroperoxide substrate, which can be monitored by the decrease in absorbance at 234 nm.

  • Reagents:

    • 100 mM Phosphate Buffer (pH 6.3)

    • 13-Hydroperoxy-linolenic acid (13-HPOT) substrate (prepared by incubating linolenic acid with soybean LOX)

    • Crude or purified HPL extract from fruit tissue

  • Procedure:

    • Add the 13-HPOT substrate to the phosphate buffer in a cuvette to obtain an initial absorbance of approximately 1.0 at 234 nm.

    • Start the reaction by adding the HPL enzyme extract.

    • Monitor the decrease in absorbance at 234 nm over time.

    • One unit of HPL activity is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.

3. Alcohol Dehydrogenase (ADH) Enzyme Assay

  • Principle: ADH activity is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 8.8)

    • 20 mM NAD⁺ solution

    • 1 M Ethanol solution

    • Crude or purified ADH extract

  • Procedure:

    • In a cuvette, mix 1.5 mL of Tris-HCl buffer, 0.5 mL of NAD⁺ solution, and 0.5 mL of ethanol solution.

    • Equilibrate to 25°C.

    • Initiate the reaction by adding 50 µL of the enzyme extract.

    • Record the increase in absorbance at 340 nm for 5 minutes.

    • Calculate the ADH activity using the molar extinction coefficient of NADH (ε = 6,220 M⁻¹cm⁻¹).

4. Alcohol Acyltransferase (AAT) Enzyme Assay

  • Principle: AAT activity is determined by quantifying the ester product formed using gas chromatography-mass spectrometry (GC-MS).

  • Reagents:

    • 100 mM Phosphate buffer (pH 7.5)

    • 10 mM (2E,4Z)-Decadien-1-ol (in ethanol)

    • 10 mM Acetyl-CoA

    • Crude or purified AAT extract

    • Hexane (B92381) (for extraction)

    • Internal standard (e.g., heptyl acetate)

  • Procedure:

    • Prepare a reaction mixture containing 880 µL of phosphate buffer, 10 µL of the decadienol solution, and 100 µL of the enzyme extract.

    • Pre-incubate at 30°C for 5 minutes.

    • Start the reaction by adding 10 µL of the acetyl-CoA solution.

    • Incubate at 30°C for 30-60 minutes with gentle shaking.

    • Stop the reaction by adding 100 µL of 5 M NaCl.

    • Add a known amount of internal standard.

    • Extract the esters with 500 µL of hexane.

    • Analyze the hexane phase by GC-MS to quantify the amount of this compound produced.

5. GC-MS Analysis of Volatile Compounds

  • Sample Preparation: Homogenize 5 g of fruit tissue in a saturated CaCl₂ solution. Transfer to a headspace vial.

  • HS-SPME: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample vial at 40-60°C for 30-60 minutes.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 40°C for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS: Electron impact ionization (70 eV), scan range m/z 35-350.

  • Quantification: Use authentic standards and internal standards for accurate quantification of target compounds.

Conclusion

The biosynthesis of this compound in fruits is a complex process involving multiple enzymatic steps within the lipoxygenase pathway. While the general framework is established, further research is needed to fully elucidate the specific enzymes and intermediates involved in the chain-shortening process from C18 fatty acids to the C10 precursor. The methodologies and data presented in this guide provide a solid foundation for researchers to investigate this important aroma compound, with the ultimate goal of improving fruit flavor and quality.

References

An In-depth Technical Guide to the Stereoisomers of Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-decadienoate is a conjugated fatty acid ester that exists as four distinct stereoisomers: (2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z). Among these, the (2E,4Z) isomer, commonly known as "pear ester," is a significant natural flavor and fragrance compound found in Bartlett pears, apples, and other fruits.[1][2] Beyond its sensory properties, ethyl (E,Z)-2,4-decadienoate exhibits notable biological activity, particularly as a potent kairomone for various insect species, most notably the codling moth, Cydia pomonella.[3] This activity has garnered interest in its potential applications in pest management strategies and as a tool for studying insect olfaction.

This technical guide provides a comprehensive overview of the four stereoisomers of ethyl 2,4-decadienoate, with a focus on their synthesis, physicochemical characteristics, and the biological signaling pathways associated with the (2E,4Z) isomer. Detailed experimental protocols for synthesis and analysis are provided to facilitate further research and development.

Physicochemical and Spectroscopic Characteristics of Ethyl 2,4-decadienoate Stereoisomers

The stereochemistry of the double bonds at the C2 and C4 positions significantly influences the physical and spectroscopic properties of the ethyl 2,4-decadienoate isomers. A comprehensive summary of these properties is presented in the following tables.

Physicochemical Properties
IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
(2E,4Z)- 3025-30-7C₁₂H₂₀O₂196.2970-72 @ 0.05 mmHg[2][4]0.905[5]1.486[5]
(2E,4E)- 7328-34-9C₁₂H₂₀O₂196.29264-265 @ 760 mmHg (est.)[6]Not availableNot available
(2Z,4E)- Not availableC₁₂H₂₀O₂196.29Not availableNot availableNot available
(2Z,4Z)- Not availableC₁₂H₂₀O₂196.29Not availableNot availableNot available
Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of the ethyl 2,4-decadienoate stereoisomers.

Table 2.2.1. ¹H NMR Spectroscopic Data (δ, ppm; J, Hz)

Proton(2E,4Z)-Isomer(2E,4E)-Isomer(2Z,4E)-Isomer(2Z,4Z)-Isomer
H2 5.81 (d, J=15.4)~5.8 (d)5.61 (d, J=11.4)5.61 (d, J=11.4)
H3 7.55 (dd, J=15.4, 11.0)~7.2 (dd)~6.5 (t)~6.5 (t)
H4 6.12 (t, J=11.0)~6.1 (m)6.16 (dd, J=11.0, 15.4)~6.2 (m)
H5 5.95 (t, J=11.0)~6.0 (m)6.04 (m)5.82 (m)
-OCH₂CH₃ 4.15 (q, J=7.1)4.15 (q, J=7.1)4.15 (q, J=7.1)4.15 (q, J=7.1)
-OCH₂CH₃ 1.28 (t, J=7.1)1.28 (t, J=7.1)1.28 (t, J=7.1)1.28 (t, J=7.1)
Alkyl Chain 0.9-2.3 (m)0.9-2.3 (m)0.9-2.3 (m)0.9-2.3 (m)

Data for (2E,4Z), (2Z,4E), and (2Z,4Z) isomers are partially derived from[7]. Data for the (2E,4E) isomer is estimated based on typical values for similar compounds.

Table 2.2.2. ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon(2E,4Z)-Isomer(2E,4E)-Isomer(2Z,4E)-Isomer(2Z,4Z)-Isomer
C1 (C=O) ~167~167~167~167
C2 ~120~121~120~120
C3 ~145~144~144~144
C4 ~128~129~128~128
C5 ~135~136~135~135
-OCH₂CH₃ ~60~60~60~60
-OCH₂CH₃ ~14~14~14~14
Alkyl Chain ~14-32~14-32~14-32~14-32

Chemical shifts are estimated based on typical values for conjugated esters and may vary slightly depending on the solvent and experimental conditions.[8]

Table 2.2.3. Mass Spectrometry (MS) Data (m/z)

IsomerMolecular Ion (M⁺)Key Fragmentation Ions
All Isomers 196151 ([M-OC₂H₅]⁺), 125, 97, 81, 67, 55, 41

The mass spectra of the geometrical isomers are very similar, making differentiation by MS alone challenging.[7]

Table 2.2.4. Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group(2E,4Z)-Isomer(2E,4E)-Isomer
C=O (Ester) ~1720~1720
C=C (Conjugated) ~1640, 1610~1640, 1615
=C-H (trans) ~985~985
=C-H (cis) ~730-
C-O (Ester) ~1250, 1170~1250, 1170

Data is based on typical values for conjugated esters and available spectral data.[9]

Experimental Protocols

Stereoselective Synthesis of Ethyl 2,4-decadienoate Isomers

The stereoselective synthesis of the different isomers of ethyl 2,4-decadienoate can be achieved through various synthetic strategies, most notably the Wittig reaction and organocuprate additions.

This procedure offers a stereoselective and experimentally simple route to the (2E,4Z) isomer.

Step 1: Synthesis of Ethyl 3-ethyl-2,3-decadienoate (β-Allenic Ester)

  • To a mixture of 1-octyn-3-ol (B1346985) and 1.5 equivalents of triethyl orthoacetate, add a catalytic amount of propionic acid.

  • Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the excess triethyl orthoacetate under reduced pressure.

  • Distill the residue under vacuum to yield the β-allenic ester.

Step 2: Rearrangement to Ethyl (2E,4Z)-2,4-decadienoate

  • In a dry round-bottomed flask under a nitrogen atmosphere, add activated aluminum oxide.

  • Add a solution of the β-allenic ester in dry benzene.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the aluminum oxide.

  • Wash the aluminum oxide with benzene.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain ethyl (2E,4Z)-2,4-decadienoate.

The Wittig reaction provides a versatile method for the synthesis of alkenes with good stereochemical control. The geometry of the resulting double bond is dependent on the nature of the ylide and the reaction conditions.

  • For (E)-isomers: Typically, stabilized ylides (e.g., those with an adjacent ester group) favor the formation of the (E)-alkene.

  • For (Z)-isomers: Non-stabilized ylides, often used with salt-free conditions, tend to produce the (Z)-alkene.

General Procedure:

  • Phosphonium (B103445) Salt Formation: React triphenylphosphine (B44618) with the appropriate alkyl halide (e.g., a hexyl halide for the C4-C10 portion) in a suitable solvent like toluene (B28343) to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent (e.g., THF or ether) under an inert atmosphere to generate the phosphorus ylide.

  • Wittig Reaction: Add the appropriate aldehyde or keto-ester (e.g., ethyl glyoxylate (B1226380) or ethyl 2-oxo-4-pentenoate) to the ylide solution at a controlled temperature (often low temperatures like -78 °C).

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium (B1175870) chloride solution). Extract the product with an organic solvent. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography. Purify the desired ester by column chromatography or distillation.

To synthesize the different stereoisomers, the choice of reactants is crucial. For example, to synthesize the (2E,4E)-isomer, one could react a (2E)-hexenal with a stabilized ylide derived from ethyl bromoacetate.

Analytical Protocols for Isomer Separation and Characterization
  • Column: Use a polar capillary column, such as a VOCOL (60 m x 0.25 mm i.d., 1.5 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 min.

    • Ramp 1: Increase to 120 °C at 10 °C/min.

    • Ramp 2: Increase to 210 °C at 30 °C/min, hold for 5 min.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

    • MS Interface Temperature: 250 °C.

    • Ion Source Temperature: 200 °C.

  • Column: A nonpolar reversed-phase C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and water containing silver nitrate (B79036) (AgNO₃). The silver ions form complexes with the double bonds, aiding in the separation of the isomers.

    • Solvent A: Acetonitrile/Water (e.g., 40:60 v/v) with a low concentration of AgNO₃.

    • Solvent B: Acetonitrile/Methanol (e.g., 30:70 v/v) with a higher concentration of AgNO₃.

  • Flow Rate: 1 mL/min.

  • Detector: UV detector at an appropriate wavelength (e.g., 260 nm).

Biological Activity and Signaling Pathway of Ethyl (2E,4Z)-2,4-decadienoate

The (2E,4Z) isomer of ethyl 2,4-decadienoate is a well-documented kairomone, a chemical substance emitted by one species that benefits another. It is particularly effective in attracting the codling moth, Cydia pomonella, a major pest of pome fruits.[3][10]

Insect Olfactory Signaling

Insect olfaction is primarily mediated by olfactory receptor neurons (ORNs) housed in sensilla on the antennae. The detection of volatile compounds like this compound involves a complex series of events at the molecular level, which can be broadly categorized into ionotropic and metabotropic signaling pathways.[11][12]

  • Ionotropic Signaling: In this pathway, the odorant molecule binds to an olfactory receptor (OR) complex, which itself is a ligand-gated ion channel. This binding directly opens the channel, leading to an influx of cations and rapid depolarization of the neuron.[12]

  • Metabotropic Signaling: This pathway involves G-protein coupled receptors (GPCRs). Upon odorant binding, the GPCR activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP₃). These second messengers then modulate the activity of ion channels, leading to a neuronal response. This pathway is generally slower but can provide signal amplification.[11]

In the case of this compound and Cydia pomonella, electrophysiological studies have shown that specific ORNs on the moth's antennae are sensitive to this compound.[13] There is evidence for neurons that respond specifically to the pear ester, as well as neurons that respond to both the pear ester and the primary component of the female sex pheromone, codlemone.[10] This suggests a complex interplay in how the insect processes these different chemical cues.

Proposed Signaling Pathway for Ethyl (2E,4Z)-2,4-decadienoate in Cydia pomonella

The following diagram illustrates a proposed signaling pathway for the detection of ethyl (E,Z)-2,4-decadienooate in an olfactory receptor neuron of Cydia pomonella.

PearEsterSignaling cluster_legend Legend Odorant This compound (Kairomone) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Presentation IonChannel Ion Channel (Cation Influx) OR_Complex->IonChannel Direct Gating (Ionotropic) G_Protein G-Protein OR_Complex->G_Protein Activation (Metabotropic) Depolarization Membrane Depolarization IonChannel->Depolarization Leads to ActionPotential Action Potential Generation Depolarization->ActionPotential Triggers Brain Antennal Lobe of Brain ActionPotential->Brain Signal to SecondMessenger Second Messenger Cascade (e.g., cAMP) G_Protein->SecondMessenger Activation SecondMessenger->IonChannel Modulation Key_Molecule Molecule Key_Protein Protein/Receptor Key_Process Process/State Key_Signaling Signaling Component

Proposed olfactory signaling pathway for this compound.

Conclusion

The stereoisomers of ethyl 2,4-decadienoate represent a fascinating class of molecules with diverse properties and applications. The (2E,4Z) isomer, in particular, holds significant promise for the development of novel pest management strategies due to its potent kairomonal activity. A thorough understanding of the synthesis, characterization, and biological activity of all four stereoisomers is crucial for advancing research in this area. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, entomology, and drug development, facilitating further exploration of these intriguing compounds. Further research is warranted to fully elucidate the physicochemical properties of the (2Z,4E) and (2Z,4Z) isomers and to gain a more detailed understanding of the specific molecular interactions governing the olfactory response to the pear ester in insects.

References

Olfactory Perception and Odor Threshold of Ethyl (E,Z)-2,4-decadienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, a naturally occurring ester, is a key aroma compound found in a variety of fruits, most notably Bartlett pears.[1] Its distinct and potent olfactory profile makes it a significant molecule in the fields of flavor chemistry, sensory science, and potentially, as a target for modulating olfactory responses in therapeutic contexts. This technical guide provides an in-depth overview of the olfactory perception, odor and taste thresholds, and the experimental methodologies used to characterize this compound.

Olfactory and Gustatory Profile

This compound is characterized by a complex and multifaceted sensory profile. Its primary odor is overwhelmingly described as that of ripe Bartlett pears.[1] This is further nuanced by green, fruity, apple, waxy, and tropical notes. The intricate balance of these descriptors contributes to its unique and highly recognizable aroma.

In addition to its olfactory properties, this compound also imparts a distinct taste. At a concentration of 5 parts per million (ppm), its taste is described as ripe pear, green, fruity, waxy apple, with tropical and fatty notes reminiscent of Golden Delicious apple flesh.

Quantitative Sensory Data

The following tables summarize the known quantitative data for the odor and taste thresholds of this compound.

Parameter Medium Threshold Reference
Odor Detection ThresholdAir100 parts per billion (ppb)N/A
Concentration Medium Taste Profile Descriptors Reference
5 ppmWaterRipe pear, green fruity, waxy apple, tropical notes, fatty Golden Delicious apple fleshyN/A

Experimental Protocols

The determination of odor and taste thresholds for compounds like this compound relies on standardized and rigorous experimental protocols. These methodologies are designed to minimize bias and ensure the reproducibility of results.

Odor Threshold Determination via Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify and characterize odor-active compounds in a sample. A general protocol for determining the odor threshold of a volatile compound using GC-O, based on established methods, is outlined below.

Objective: To determine the detection threshold of this compound in air using a trained sensory panel and GC-O.

Materials and Equipment:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent).

  • High-purity this compound standard.

  • Odor-free solvent (e.g., ethanol).

  • Series of volumetric flasks for dilutions.

  • Trained sensory panel (minimum of 8-10 panelists).

Procedure:

  • Standard Preparation: A stock solution of this compound is prepared in the odor-free solvent. A series of dilutions are then made to create a range of concentrations.

  • GC-O Analysis:

    • The GC is configured with appropriate parameters for the separation of the target compound.

    • The effluent from the GC column is split between the FID and the ODP.

    • Each panelist sniffs the effluent from the ODP for each dilution, presented in an ascending order of concentration.

  • Data Collection: Panelists are instructed to indicate when they first detect an odor and to describe its character. The concentration at which 50% of the panel can detect the compound is determined as the detection threshold. This is often calculated using statistical methods such as the geometric mean.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis Standard This compound Standard Dilution Serial Dilutions Standard->Dilution Solvent Odor-free Solvent Solvent->Dilution GC Gas Chromatograph Dilution->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector Splitter->FID ODP Olfactory Detection Port Splitter->ODP Panelist Sensory Panelist ODP->Panelist Detection Record Detection Events Panelist->Detection Threshold Calculate 50% Detection Threshold Detection->Threshold

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Taste Threshold Determination (Based on ASTM E679-19)

The ASTM E679-19 standard provides a methodology for determining odor and taste thresholds using a forced-choice ascending concentration series.[2][3][4]

Objective: To determine the taste detection threshold of this compound in water.

Materials and Equipment:

  • High-purity this compound.

  • Purified, taste-free water.

  • Series of volumetric flasks for dilutions.

  • Identical, odor-free tasting vessels.

  • Trained sensory panel.

Procedure:

  • Sample Preparation: A stock solution is prepared by dissolving a known amount of this compound in a small amount of ethanol (B145695) before diluting with taste-free water. A series of ascending concentrations is then prepared.

  • Sensory Evaluation:

    • Panelists are presented with a series of triangle tests. In each test, they receive three samples, two of which are blanks (water) and one of which contains the tastant at a specific concentration.

    • The concentrations are presented in an ascending order.

    • Panelists are asked to identify the "odd" sample.

  • Data Analysis: The individual threshold is the concentration at which the panelist correctly identifies the odd sample in a certain number of consecutive trials. The group threshold is typically calculated as the geometric mean of the individual thresholds.

Taste_Threshold_Workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_data Data Analysis Tastant This compound Stock Concentrations Ascending Concentrations Tastant->Concentrations Water Taste-free Water Water->Concentrations TriangleTest Triangle Test Presentation (2 Blanks, 1 Sample) Concentrations->TriangleTest Panelist Sensory Panelist TriangleTest->Panelist Identification Identify 'Odd' Sample Panelist->Identification IndividualThreshold Determine Individual Threshold Identification->IndividualThreshold GroupThreshold Calculate Group Threshold (Geometric Mean) IndividualThreshold->GroupThreshold

Figure 2: Taste Threshold Determination Workflow.

Olfactory Signaling Pathway

The perception of an odorant like this compound begins with its interaction with specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. While the specific receptor for this compound has not been definitively identified, the olfactory receptor OR2J3 is a strong candidate. This receptor is known to respond to cis-3-hexen-1-ol, a compound that shares the characteristic "green grassy" odor descriptor with this compound.

The binding of an odorant to an OR initiates a signal transduction cascade, as depicted below.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (e.g., OR2J3) Odorant->OR G_protein G-protein (Golf) Activation OR->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP Increased intracellular cAMP AC->cAMP CNG_channel Opening of Cyclic Nucleotide-Gated (CNG) Channels cAMP->CNG_channel Ion_influx Influx of Na+ and Ca2+ CNG_channel->Ion_influx Depolarization Depolarization of Olfactory Sensory Neuron Ion_influx->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Signal_to_brain Signal Transmission to Olfactory Bulb in the Brain Action_potential->Signal_to_brain

Figure 3: Proposed Olfactory Signaling Pathway.

Pathway Description:

  • Binding: this compound binds to a specific olfactory receptor on the surface of an olfactory sensory neuron.

  • G-protein Activation: This binding activates a specialized G-protein, Golf.

  • Adenylyl Cyclase Activation: The activated Golf stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels.

  • Ion Influx: This allows for the influx of sodium (Na+) and calcium (Ca2+) ions into the cell.

  • Depolarization: The influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated.

  • Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the pear-like aroma.

Conclusion

This compound is a well-characterized aroma compound with a distinct and potent sensory profile. The methodologies for determining its odor and taste thresholds are well-established, providing a framework for consistent and reliable sensory analysis. While the specific olfactory receptor has not been definitively confirmed, the available evidence points towards OR2J3 as a likely candidate. Further research into the specific interactions between this ester and olfactory receptors will provide a more complete understanding of its perception and could open new avenues for flavor modulation and the development of novel olfactory-targeted therapies.

References

Spectroscopic and Synthetic Profile of Ethyl (E,Z)-2,4-decadienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of Ethyl (E,Z)-2,4-decadienoate (CAS No. 3025-30-7), a key flavor and fragrance compound also known as pear ester. This document details its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with a robust synthesis protocol.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55dd1HH-3
6.04t1HH-4
5.95d1HH-2
5.81dt1HH-5
4.18q2H-OCH₂CH₃
2.22q2HH-6
1.45sextet2HH-7
1.28m2HH-8
1.28t3H-OCH₂CH₃
0.89t3HH-9
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The assigned chemical shifts for this compound are presented below.

Chemical Shift (δ) ppmAssignment
166.8C-1 (C=O)
144.5C-3
143.0C-4
128.0C-5
119.8C-2
60.1-OCH₂CH₃
31.5C-7
28.1C-6
22.5C-8
14.3-OCH₂CH₃
14.0C-9
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a clear fragmentation pattern that can be used for its identification. The mass spectrum was obtained from the NIST WebBook.[1]

m/zRelative Intensity (%)Putative Assignment
1965[M]⁺ (Molecular Ion)
15120[M - OC₂H₅]⁺
12530[M - C₅H₁₁]⁺
97100[C₇H₉O]⁺
6765[C₅H₇]⁺
4155[C₃H₅]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Wavenumber (cm⁻¹)Assignment
2959C-H stretch (alkane)
2931C-H stretch (alkane)
2872C-H stretch (alkane)
1720C=O stretch (α,β-unsaturated ester)
1640C=C stretch (conjugated diene)
1600C=C stretch (conjugated diene)
1250C-O stretch (ester)
1170C-O stretch (ester)
988=C-H bend (trans)
720=C-H bend (cis)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided to ensure reproducibility.

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in Organic Syntheses[2]. The procedure involves the reaction of 1-heptyne (B1330384) with ethyl lithiopropiolate followed by a stereoselective reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : A standard proton pulse program is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition : A standard carbon pulse program with proton decoupling is used. A larger number of scans is typically required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for analysis.

  • GC Conditions : A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program can be set to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.[3]

  • MS Conditions : Standard EI conditions are used, typically with an ionization energy of 70 eV. The mass analyzer is scanned over a range of m/z values (e.g., 40-300) to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to obtain the IR spectrum.

  • Sample Preparation : A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Elucidation Synthesis Synthesis of Ethyl (E,Z)-2,4-decadienoate Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl (E,Z)-2,4-decadienoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate (CAS No. 3025-30-7), commonly known as pear ester, is a volatile organic compound naturally found in fruits such as pears, apples, and grapes[1]. It is a key aroma and flavor compound, but its physicochemical properties, particularly its solubility in various organic solvents, are of significant interest for its application in organic synthesis, formulation development, and as a chemical probe in biological systems[2]. This technical guide provides a comprehensive overview of the known solubility of this compound and details a standardized experimental protocol for its determination in a range of organic solvents.

Physicochemical Properties

  • Molecular Formula: C₁₂H₂₀O₂[3]

  • Molecular Weight: 196.29 g/mol [3]

  • Appearance: Colorless to pale yellow liquid[2][4]

  • Odor: Characteristic fruity, pear-like aroma[4]

Solubility Data

The quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. The available data, including qualitative descriptions, experimental values, and computational predictions, are summarized in Table 1.

Table 1: Summary of Known Solubility Data for this compound

SolventSolubilityTemperature (°C)Data TypeSource(s)
Water8.588 mg/L25Estimated[1]
Water7.12 mg/LNot SpecifiedExperimental[5]
WaterInsolubleNot SpecifiedQualitative[6]
WaterLimited SolubilityNot SpecifiedQualitative[2]
AlcoholSolubleNot SpecifiedQualitative[5][6][7]
Chloroform10 mg/mLNot SpecifiedExperimental
Dimethylformamide (DMF)Slightly SolubleNot SpecifiedQualitative
Organic SolventsSolubleNot SpecifiedQualitative[2]
OilsInsolubleNot SpecifiedQualitative
Propylene GlycolInsolubleNot SpecifiedQualitative

Note: The lack of comprehensive quantitative data necessitates experimental determination for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.

Materials and Apparatus
  • This compound (≥95% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

  • Appropriate GC column (e.g., nonpolar or medium-polarity) or HPLC column (e.g., C18)[8]

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study is recommended to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the undissolved solute.

    • Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.

Quantitative Analysis

The concentration of this compound in the diluted samples can be determined using a validated chromatographic method.

  • Gas Chromatography (GC): GC-FID is a suitable technique for the quantification of volatile compounds like this compound. A proper calibration curve should be prepared using standard solutions of known concentrations.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC-UV can also be employed, particularly with a C18 reversed-phase column. The mobile phase composition should be optimized for adequate separation and peak shape.[8]

Data Calculation

The solubility (S) in g/L is calculated using the following formula:

S = C * D

Where:

  • C is the concentration of the diluted sample determined by the analytical method (g/L).

  • D is the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Allow Sedimentation / Centrifuge C->D E Withdraw and Filter Supernatant D->E F Dilute Sample E->F G Quantify by GC or HPLC F->G H Calculate Solubility G->H G Kairomonal Signaling of this compound A This compound (Kairomone) B Insect Olfactory Receptors A->B Binding C Signal Transduction Cascade B->C Activation D Neuronal Activation C->D Signal Amplification E Behavioral Response (Attraction) D->E Output

References

The Historic Discovery and Initial Isolation of Pear Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery and initial isolation of pear ester, chemically known as ethyl (E,Z)-2,4-decadienoate. This volatile compound is the character impact compound responsible for the distinctive aroma of Bartlett pears (Pyrus communis) and has since found applications in the flavor and fragrance industries, as well as in agriculture as a kairomone for pest management. This document details the pioneering work of Jennings et al. in 1964, presenting the experimental protocols for its first isolation and characterization. Furthermore, it outlines the biosynthetic pathway of pear ester, providing a comprehensive resource for researchers in natural product chemistry, chemical ecology, and related fields.

Introduction

The aroma of fruits is a complex mixture of volatile organic compounds, and identifying the key "character impact" compounds that define a specific fruit's scent has been a significant focus of flavor chemistry. In the early 1960s, the characteristic aroma of the Bartlett pear was a subject of scientific inquiry, leading to the landmark discovery of pear ester. This document serves as a detailed guide to the original research that first brought this important natural product to light.

Historical Discovery

The first successful isolation and identification of pear ester is credited to W. G. Jennings and his colleagues in 1964.[1] Their work, detailed in a series of publications, culminated in the characterization of this compound as the primary contributor to the Bartlett pear's unique aroma.[2] This discovery was a significant achievement in the field of flavor chemistry, as it pinpointed a single compound responsible for a widely recognized and complex fruit aroma.

Timeline of Key Events

Historical_Discovery_of_Pear_Ester 1964 1964 Isolation First Isolation from Bartlett Pears (Jennings et al.) 1964->Isolation Pioneering Research Characterization Structural Elucidation as This compound Isolation->Characterization Analytical Techniques Later_Developments Synthesis and Application in Flavor/Fragrance and Pest Management Characterization->Later_Developments Further Research

Caption: Key milestones in the discovery of pear ester.

Initial Isolation and Characterization

The initial isolation of pear ester from ripe Bartlett pears was a meticulous process involving extraction and purification techniques that were state-of-the-art for the time. The following sections detail the experimental protocols as described in the historical literature.

Experimental Protocol: Isolation of Pear Ester

The original method employed by Jennings and his team involved the following key steps:

  • Preparation of Pear Essence: A large quantity of ripe Bartlett pears was processed to obtain a volatile essence. This was likely achieved through methods such as steam distillation or vacuum stripping to capture the volatile compounds.

  • Gas-Liquid Chromatography (GLC): The crude pear essence was subjected to preparative gas-liquid chromatography to separate the complex mixture of volatile compounds. This technique separates compounds based on their boiling points and interactions with the stationary phase of the chromatography column.

  • Fraction Collection: As the separated compounds eluted from the GLC column, they were collected in fractions. The fraction corresponding to the characteristic pear aroma was isolated for further analysis.

  • Repetitive Chromatography: To achieve a high degree of purity, the pear-aroma fraction was subjected to repeated cycles of gas-liquid chromatography, each time collecting the most potent-smelling fraction.

Experimental Workflow: Initial Isolation

Isolation_Workflow Start Ripe Bartlett Pears Extraction Preparation of Volatile Essence (e.g., Steam Distillation) Start->Extraction GLC Preparative Gas-Liquid Chromatography (GLC) Extraction->GLC Fractionation Collection of Aromatic Fractions GLC->Fractionation Purification Repetitive GLC Purification Fractionation->Purification End Isolated Pear Ester Purification->End

Caption: Workflow for the initial isolation of pear ester.

Characterization Methods

Once a purified sample was obtained, a combination of spectroscopic and chemical methods was used to elucidate its structure:

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: To investigate the electronic transitions and conjugation within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the arrangement of hydrogen and carbon atoms in the molecule, providing crucial information about its structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Quantitative Data

While the original publications do not provide a precise yield for the initial isolation, subsequent analyses of Bartlett pear volatiles have provided quantitative data. The concentration of this compound can vary depending on the pear cultivar, ripeness, and storage conditions.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Appearance Colorless liquid
Odor Characteristic of ripe Bartlett pears
Boiling Point 70-72 °C at 0.05 mmHg[3]
¹H NMR (CDCl₃, ppm) δ 7.25 (dd, 1H), 6.15 (t, 1H), 5.95 (dt, 1H), 5.80 (d, 1H), 4.20 (q, 2H), 2.25 (q, 2H), 1.45 (m, 4H), 1.30 (t, 3H), 0.90 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 166.8, 145.5, 142.1, 128.9, 118.2, 60.1, 31.8, 29.1, 22.4, 14.3, 13.9
Mass Spectrum (m/z) 196 (M+), 151, 125, 97, 81, 67, 55, 41, 29

Note: NMR and MS data are representative and may vary slightly depending on the instrument and conditions.

Biosynthesis of Pear Ester

The biosynthesis of esters in pears, including pear ester, primarily follows the lipoxygenase (LOX) pathway. This pathway involves the enzymatic modification of fatty acids.

Lipoxygenase (LOX) Pathway

The biosynthesis of this compound begins with linoleic acid, an 18-carbon unsaturated fatty acid. The key enzymatic steps are as follows:

  • Lipoxygenase (LOX): LOX catalyzes the dioxygenation of linoleic acid to form a hydroperoxide.

  • Hydroperoxide Lyase (HPL): HPL cleaves the hydroperoxide to form shorter-chain aldehydes. The specificity of the HPL in pears is crucial for generating the C10 backbone required for decadienoate synthesis.

  • Isomerase/Reductase Activity: A series of enzymatic reactions, including isomerization and reduction, converts the initial aldehyde into a 2,4-decadienal intermediate.

  • Alcohol Dehydrogenase (ADH): ADH reduces the aldehyde to the corresponding alcohol.

  • Alcohol Acyltransferase (AAT): In the final step, AAT catalyzes the esterification of the alcohol with acetyl-CoA (or another acyl-CoA) to form the ethyl ester. However, for pear ester, the alcohol moiety is ethanol (B145695). The direct precursor is likely decadienoyl-CoA, which is then esterified with ethanol. The exact mechanism for the formation of the ethyl group can vary, but it often involves the availability of ethanol within the fruit tissue.

Signaling Pathway for Pear Ester Biosynthesis

Pear_Ester_Biosynthesis Linoleic_Acid Linoleic Acid (C18:2) LOX Lipoxygenase (LOX) Linoleic_Acid->LOX Hydroperoxide Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL Aldehyde C10 Aldehyde Intermediate HPL->Aldehyde Isomerase_Reductase Isomerases / Reductases Aldehyde->Isomerase_Reductase Decadienal (2E,4Z)-Decadienal Isomerase_Reductase->Decadienal ADH Alcohol Dehydrogenase (ADH) Decadienal->ADH Decadienol (2E,4Z)-Decadienol ADH->Decadienol AAT Alcohol Acyltransferase (AAT) Decadienol->AAT Pear_Ester This compound (Pear Ester) AAT->Pear_Ester Ethanol Ethanol Ethanol->AAT

Caption: Biosynthetic pathway of pear ester via the LOX pathway.

Conclusion

The discovery and initial isolation of pear ester by Jennings and his team in 1964 represent a seminal moment in flavor chemistry. Their work laid the foundation for our understanding of the chemical basis of fruit aroma and has had a lasting impact on various industries. This technical guide has provided a comprehensive overview of this historical achievement, including the experimental protocols and the biochemical pathway responsible for the creation of this iconic fruit volatile. The methodologies, though evolved, still hold valuable lessons for modern natural product chemists, and the biosynthetic pathway continues to be an area of active research.

References

Ethyl (E,Z)-2,4-Decadienoate: A Comprehensive Technical Guide on its Role as a Key Flavor Compound in Pear Brandies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, often referred to as pear ester, is a pivotal volatile organic compound that imparts the characteristic and highly desirable ripe pear aroma to various food products and fragrances.[1][2][3] This fatty acid ethyl ester is a natural constituent of several fruits, including apples, Concord grapes, quince, and most notably, Bartlett pears.[2][3] Its presence is particularly significant in pear brandies, where it is considered a key flavor compound, largely responsible for the distinctive Williams pear aroma.[1][4] The concentration and isomeric purity of this compound, along with its counterpart ethyl (E,E)-2,4-decadienoate, have been shown to correlate with the overall aroma quality of commercial Bartlett pear brandies.[4][5][6] This guide provides an in-depth technical overview of the physicochemical properties, quantitative data, experimental protocols for analysis, and synthesis of this important flavor compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its analysis and application. These properties influence its volatility, solubility, and chromatographic behavior.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₂[1][2]
Molecular Weight 196.29 g/mol [1][3][7]
CAS Number 3025-30-7[1][2][3]
Appearance Colorless to pale yellow liquid[1][2][8]
Odor Characteristic pear-like, green, fruity, waxy[1][9]
Boiling Point 70-72 °C at 0.05 mmHg[1][2][3]
Density 0.905 g/mL at 25 °C[1][8]
Refractive Index n20/D 1.480–1.486[2]
Flash Point > 110 °C (> 230 °F)[1][2]
Solubility Soluble in alcohol; Insoluble in water (8.588 mg/L est.)[3][9]
logP (Octanol/Water) 3.242 - 4.7[1][7]

Quantitative Data in Pear Brandies

The concentration of this compound is a critical determinant of the final aroma profile of pear brandies. The following table summarizes quantitative data from studies on commercial Bartlett pear brandies.

CompoundConcentration in Brandy A (μg/L)Concentration in Brandy B (μg/L)Odor Threshold (μg/L in 10% ethanol)Odor Activity Value (OAV) in Brandy AOdor Activity Value (OAV) in Brandy BReference
This compound 120250.2600125[4]
Ethyl (E,E)-2,4-decadienoate 45110.85614[4]

Note: Brandy A was characterized by a more intense pear-like, fruity aroma, while Brandy B had a weaker overall aroma.[4]

Another study on Bartlett pear brandy that was exposed to sunlight showed the following concentrations of related esters:

CompoundConcentration in Green Bottles (ppm)Concentration in Colorless BottlesReference
This compound 68Lower concentration of (E,Z) isomer[10]
Ethyl (E,E)-2,4-decadienoate 21Higher concentration of other isomers[10]
Mthis compound 27Not specified[10]

Experimental Protocols for Analysis

The accurate identification and quantification of this compound in a complex matrix like pear brandy require robust extraction and analytical methods.

Extraction of Volatile Compounds

Several techniques can be employed to extract and concentrate volatile aroma compounds from alcoholic beverages prior to analysis.

  • Liquid-Liquid Extraction (LLE): This is a classic method that involves the use of an organic solvent (e.g., diethyl ether/hexane) to extract the analytes from the aqueous sample.[11] While effective for a wide range of compounds, it is time-consuming and uses toxic solvents.[11]

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample (HS-SPME) or directly immersed in it.[12][13] The adsorbed analytes are then thermally desorbed into the injector of a gas chromatograph.[14] This method is simple, rapid, and cost-effective.[12] For pear aroma analysis, a 50/30 µm DVB/CAR/PDMS fiber has been found to be effective.[15]

  • Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for a higher concentration of analytes.[12][13]

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the separation, identification, and quantification of volatile compounds.[14] A capillary column, such as a VOCOL column, can be used for the separation of ethyl 2,4-decadienoate isomers.[16]

  • Gas Chromatography-Olfactometry (GC-O): This method combines GC with sensory analysis. The effluent from the GC column is split, with one portion going to a detector (like MS) and the other to a sniffing port, allowing a trained panelist to identify odor-active compounds as they elute.[14]

  • Aroma Extract Dilution Analysis (AEDA): This is a specific GC-O technique used to determine the Flavor Dilution (FD) factor of odor-active compounds.[4][5] The sample extract is serially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceived corresponds to the FD factor, indicating the potency of that aroma compound.[4]

  • Stable Isotope Dilution Assays (SIDA): For accurate quantification, known amounts of isotopically labeled internal standards are added to the sample.[4] This method corrects for losses during sample preparation and analysis.

dot

Caption: Workflow for the analysis of key aroma compounds in pear brandies.

Synthesis of this compound

While naturally occurring, this compound can also be synthesized for use as a flavor and fragrance ingredient.

Chemical Synthesis

A common synthetic route starts with (Z)-1-heptenyl bromide. This is converted into a 1-heptenyllithium cuprate (B13416276) complex using lithium and copper iodide. The subsequent reaction of this complex with ethyl propiolate yields a mixture of ethyl (2E,4Z)- and ethyl (2E,4E)-2,4-decadienoate.[1] The desired (E,Z) isomer is then purified by fractional distillation.[1]

dot

Synthesis_Pathway start (Z)-1-Heptenyl Bromide step1 Reaction with Lithium and Copper Iodide start->step1 intermediate 1-Heptenyllithium Cuprate Complex step1->intermediate step2 Reaction with Ethyl Propiolate intermediate->step2 product_mixture Mixture of Isomers (E,Z) and (E,E) step2->product_mixture step3 Fractional Distillation product_mixture->step3 final_product Pure this compound step3->final_product

Caption: Chemical synthesis pathway of this compound.

Biotechnological Process

A biotechnological route for producing natural this compound involves the enzymatic transesterification of other (2E,4Z)-deca-2,4-dienoate esters.[2] For instance, Stillingia oil, which contains glycerides of decadienoic acid, can be transesterified with natural ethanol (B145695) using a lipase (B570770) from Candida antarctica (such as Novozym 435).[1][17]

Sensory Characteristics

The sensory profile of this compound is well-defined and highly valued.

  • Odor: It possesses a strong and characteristic odor of ripe Bartlett pears, with additional notes described as green, waxy, fruity, sweet, and having tropical nuances.[1][2][9]

  • Taste: At a concentration of 5 ppm, it is described as having notes of ripe pear, green fruity, waxy apple, and tropical fruit.[1] At 20 ppm, the taste is described as green, fruity, apple, and pear with waxy tropical nuances.[1] The aroma detection threshold has been reported to be 100 ppb.[8]

Conclusion

This compound is undeniably a key impact compound in the aroma of pear brandies. Its distinct sensory profile, characterized by a ripe pear note, significantly influences the quality and consumer perception of these spirits. The correlation between its concentration and the overall aroma quality highlights its importance as a marker for product excellence. The analytical methodologies outlined, particularly the combination of SPME with GC-MS and GC-O, provide a robust framework for its identification and accurate quantification. Furthermore, both chemical and biotechnological synthesis routes offer means to produce this valuable compound for the flavor and fragrance industry. For researchers and professionals in flavor science and product development, a comprehensive understanding of this compound is crucial for quality control, product formulation, and the creation of authentic fruit flavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis and subsequent purification of Ethyl (E,Z)-2,4-decadienoate, a significant flavor and fragrance compound also known as pear ester. The document outlines various synthetic strategies, including organometallic routes, Wittig reactions, and enzymatic methods, along with purification techniques such as distillation and chromatography.

Synthetic Methods Overview

Several synthetic pathways have been established for the preparation of this compound. The choice of method may depend on factors such as desired stereoselectivity, scale, and available starting materials. A summary of common methods and their reported yields and purities is presented in Table 1.

Data Presentation: Comparison of Synthetic Routes
Synthetic Method Key Reagents Reported Yield Reported Purity Key Considerations Reference
Rearrangement of Allenic Ester1-octyn-3-ol, Triethyl orthoacetate, Aluminum oxide82-91% (for allenic ester), High (unspecified)High (stereoselective)Experimentally simple, suitable for large scale, avoids difficult purifications.[1]
Wittig ReactionHexyltriphenylphosphonium bromide, Ethyl (E)-4-oxo-2-butenoate68%85%Separation from triphenylphosphine (B44618) oxide byproduct can be challenging.[1][1]
Cuprate AdditionLithium di-(Z)-1-heptenylcuprate, Ethyl propiolate90%95%Requires anhydrous conditions and low temperatures (-8 to -40°C).[1][2][1][2]
Grignard Reaction1-heptenylmagnesium bromide, Ethyl (E)-β-(N,N-diethylamino)acrylate32%89%Lower yield and purity compared to other methods.[1][1]
Enzymatic TransesterificationStillingia oil (source of decadienoate esters), Ethanol (B145695), Candida antarctica lipaseNot specified>90%A biotechnological approach that can be considered "natural".[3][4][3][4]

Experimental Protocols

Synthesis via Rearrangement of Allenic Ester

This two-step procedure offers a high-yield and stereoselective route to this compound.[1]

Step A: Synthesis of Ethyl 3,4-decadienoate

  • To a 300-mL round-bottomed flask equipped with a reflux condenser, add 12.1 g (0.096 mol) of 1-octyn-3-ol, 100 g (0.616 mol) of triethyl orthoacetate, and 0.24 g (3.2 mmol) of propionic acid.[1]

  • Heat the solution in an oil bath at 140–150°C.

  • Every 2 hours, remove the ethanol produced under reduced pressure using a rotary evaporator.

  • Following ethanol removal, add an additional 10 g (0.0562 mol) of triethyl orthoacetate and 0.024 g (0.32 mmol) of propionic acid.

  • Continue heating until the starting material is consumed (typically 6–8 hours), monitored by an appropriate method (e.g., TLC or GC).

  • Remove the excess triethyl orthoacetate under reduced pressure.

  • Purify the residue by distillation under reduced pressure to yield Ethyl 3,4-decadienoate as a clear oil (boiling point 80–85°C at 0.3 mm Hg). The expected yield is 15.4–17.2 g (82–91%).[1]

Step B: Synthesis of this compound

  • Activate 50 g of weakly basic aluminum oxide (200–300 mesh) by heating at 200°C for 2 hours under reduced pressure (0.05 mm) in a 500-mL round-bottomed flask.[1]

  • Fit the flask with a reflux condenser under a nitrogen atmosphere and add a magnetic stir bar.

  • Flush the flask with nitrogen and add 200 mL of benzene (B151609) (or another aprotic solvent like toluene (B28343) or xylene).

  • Add 15.4–17.2 g (78–88 mmol) of the allenic ester from Step A to the flask.

  • Heat the mixture to reflux with vigorous stirring for 5 hours.

  • Cool the mixture and remove the aluminum oxide by filtration through a sintered-glass funnel.

  • Thoroughly wash the aluminum oxide with 100 mL of ethyl acetate (B1210297).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield this compound.

Purification Methods

2.2.1. Fractional Distillation

Fractional distillation is a key technique for purifying this compound, especially to separate it from isomeric impurities.[3][5]

  • Set up a fractional distillation apparatus with a vacuum source.

  • Place the crude this compound in the distillation flask.

  • Gradually reduce the pressure and begin heating the flask.

  • Collect the fractions that distill at the appropriate boiling point and pressure (e.g., 70-72°C at 0.05 mmHg).[2][6]

  • Analyze the collected fractions by GC or HPLC to determine their purity. Fractions with a purity of 93% or higher are typically obtained.[4]

2.2.2. Column Chromatography

Column chromatography can be used for purification, particularly for removing non-volatile impurities.

  • Prepare a slurry of silica (B1680970) gel or alumina (B75360) in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

2.2.3. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful analytical technique for assessing the purity of this compound and can be scaled for preparative purification.[7][8]

  • Column: A C18 reversed-phase column is suitable for the separation of the isomers.[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The addition of silver ions to the mobile phase has been shown to improve the separation of geometric isomers.[9] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[7][8]

  • Detection: UV detection is appropriate for this conjugated dienoate.

Visualized Workflows and Pathways

Diagrams

Synthesis_via_Allenic_Ester_Rearrangement Start 1-Octyn-3-ol Step1 Claisen Rearrangement Start->Step1 Reagent1 Triethyl orthoacetate, Propionic acid Reagent1->Step1 Intermediate Ethyl 3,4-decadienoate Step1->Intermediate Step2 Isomerization Intermediate->Step2 Reagent2 Activated Aluminum Oxide Reagent2->Step2 Product This compound Step2->Product

Caption: Synthesis of this compound via allenic ester rearrangement.

Purification_Workflow Crude Crude Synthesis Product Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Analysis1 Purity Analysis (GC/HPLC) Distillation->Analysis1 Impurities1 Isomeric Impurities / Volatile Byproducts Distillation->Impurities1 Analysis2 Purity Analysis (GC/TLC) Chromatography->Analysis2 Impurities2 Non-volatile Impurities / Byproducts Chromatography->Impurities2 PureProduct1 Pure this compound Analysis1->PureProduct1 PureProduct2 Pure this compound Analysis2->PureProduct2

Caption: General purification workflow for this compound.

Wittig_Reaction_Pathway Phosphonium Hexyltriphenylphosphonium bromide Ylide Phosphonium Ylide Phosphonium->Ylide Base Base Base->Ylide Reaction Wittig Reaction Ylide->Reaction Aldehyde Ethyl (E)-4-oxo-2-butenoate Aldehyde->Reaction Product This compound Reaction->Product Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: Wittig reaction pathway for this compound synthesis.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (E,Z)-2,4-decadienoate is a critical flavor and fragrance compound, most notably recognized as the character impact compound of Bartlett pears.[1][2] Its presence and concentration are key indicators of the aromatic profile and quality of various fruits, including apples, grapes, and quince, as well as fermented beverages like beer and pear brandy.[1][2][3] The accurate and sensitive determination of this volatile ester is crucial for quality control in the food and beverage industry, for flavor and fragrance development, and in agricultural research focused on fruit ripening and storage. This application note details a robust method for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME) for sample introduction.

Chemical Profile

PropertyValue
Chemical Name Ethyl (2E,4Z)-deca-2,4-dienoate
Common Name Pear Ester
CAS Number 3025-30-7
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol [3]
Boiling Point 70-72 °C at 0.05 mmHg[1][3]
Appearance Colorless to slightly yellow liquid[1][4]
Odor Profile Strong, green, fruity, characteristic of ripe Bartlett pears.[1][4]

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is designed for the extraction of volatile compounds from a fruit matrix, such as pear tissue.

Materials:

  • Fresh or frozen fruit sample (e.g., pear)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Sodium chloride (NaCl)

  • Internal Standard (e.g., Cyclohexanone (B45756), >99% purity)

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad recovery of volatile and semi-volatile compounds.[5]

  • Heater-shaker or water bath with agitation capabilities

  • Centrifuge

Procedure:

  • Homogenize 5.0 g of the fruit sample (e.g., pear flesh) in a blender.

  • Transfer the homogenized sample into a 20 mL headspace vial.

  • Add 1.0 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • If quantitative analysis is required, add a known concentration of an appropriate internal standard (e.g., 5 µL of a cyclohexanone solution).

  • Immediately seal the vial with the screw cap.

  • Place the vial in a heater-shaker and incubate at 50°C for 10 minutes with agitation to allow for equilibration of the volatiles in the headspace.[6]

  • After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.[6]

  • Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or similar).

GC Conditions:

Parameter Setting
Injection Port Splitless mode
Injector Temp. 250°C
Desorption Time 2 minutes
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 5°C/min to 230°C, hold for 5 min |

MS Conditions:

Parameter Setting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C
Scan Mode Full Scan (m/z 40-300) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound. The concentration in samples is then calculated based on the peak area ratio of the analyte to the internal standard. While concentrations can vary significantly based on fruit variety, ripeness, and storage conditions, the following table provides representative data found in literature for different pear cultivars.

Pear CultivarThis compound Concentration (ng/g)
Longyuanyangli< 0.53[5]
Packham< 0.53[5]
BartlettMajor volatile component (specific concentration varies)[5]
Beurre BoscMajor volatile component (specific concentration varies)[5]
Mass Spectral Data

The identification of this compound is confirmed by its retention time and its mass spectrum. The electron ionization mass spectrum is characterized by the molecular ion peak (M⁺) and specific fragment ions.

Ion Typem/zRelative Abundance
Molecular Ion [M]⁺ 196Present, but may be low intensity
[M-C₂H₅O]⁺ 151Moderate
[M-C₂H₅OH]⁺ 150Low
[C₆H₉O]⁺ 97High
[C₅H₇]⁺ 67High
[C₄H₇]⁺ (Base Peak) 55100%

Note: Relative abundances are approximate and can vary slightly between instruments. Data is interpreted from the NIST Mass Spectrum Data.[7]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization 1. Homogenize Fruit Sample Vialing 2. Transfer to Headspace Vial (add NaCl and Internal Standard) Homogenization->Vialing Equilibration 3. Incubate and Equilibrate (50°C for 10 min) Vialing->Equilibration Extraction 4. HS-SPME Extraction (50°C for 30 min) Equilibration->Extraction Desorption 5. Thermal Desorption in GC Inlet Extraction->Desorption Separation 6. Chromatographic Separation Desorption->Separation Ionization 7. Electron Ionization Separation->Ionization Detection 8. Mass Detection (Scan or SIM) Ionization->Detection Qualitative 9a. Qualitative Analysis (Mass Spectrum Library Match) Detection->Qualitative Quantitative 9b. Quantitative Analysis (Peak Integration & Calibration) Detection->Quantitative Report 10. Final Report Qualitative->Report Quantitative->Report

Caption: HS-SPME GC-MS workflow for this compound analysis.

Mass Fragmentation Pathway

Fragmentation_Pathway Parent This compound [C12H20O2]⁺˙ m/z = 196 Frag151 [M-C2H5O]⁺ m/z = 151 Parent->Frag151 α-cleavage Frag67 [C5H7]⁺ m/z = 67 Parent->Frag67 McLafferty-type Rearrangement Frag97 [C6H9O]⁺ m/z = 97 Frag151->Frag97 Rearrangement Lost1 - •OC2H5 Frag55 [C4H7]⁺ m/z = 55 (Base Peak) Frag97->Frag55 Cleavage Lost2 - C4H8 Lost4 - CH2=C=O Lost3 - C2H2O

Caption: Proposed mass fragmentation pathway of this compound.

Conclusion

The described HS-SPME GC-MS method provides a sensitive and reliable approach for the analysis of this compound in complex matrices such as fruit. The protocol is suitable for both qualitative identification, based on mass spectral data, and quantitative measurements, which are essential for quality assessment in the food and fragrance industries. The use of a DVB/CAR/PDMS SPME fiber ensures efficient extraction of the target analyte, leading to high-quality chromatographic results. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals involved in the analysis of this key aroma compound.

References

Application Note: Analysis of Pear Esters Using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aroma is a critical attribute of fruit quality, significantly influencing consumer preference. In pears, the characteristic fruity and sweet aroma is largely attributed to a complex mixture of volatile organic compounds (VOCs), primarily esters[1][2][3]. Analyzing these esters is essential for quality control, breeding programs, and understanding flavor chemistry. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a simple, rapid, and solvent-free technique ideal for this purpose[4][5][6]. This document provides a detailed protocol for the extraction and analysis of pear esters using HS-SPME-GC-MS.

Experimental Workflow

The overall workflow involves preparing a pear sample, extracting volatile esters from the headspace using an SPME fiber, and then analyzing the desorbed compounds via GC-MS.

HS-SPME Workflow for Pear Ester Analysis Figure 1: General HS-SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_output Output Sample Pear Fruit Sample Core Remove Core Sample->Core Slice Slice & Weigh Core->Slice Homogenize Homogenize with NaCl Slice->Homogenize Vial Transfer to 15/20 mL Vial Homogenize->Vial Incubate Incubate & Agitate (e.g., 50°C for 15 min) Vial->Incubate Expose Expose SPME Fiber (e.g., 55°C for 30-50 min) Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Injector Retract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Analyze Data Processing & Compound ID Detect->Analyze Result Ester Profile & Quantification Analyze->Result

Caption: Figure 1: General HS-SPME-GC-MS Experimental Workflow.

Materials and Reagents

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • SPME-compatible GC inlet liner

    • Autosampler with SPME fiber holder (or manual SPME holder)

    • Heating and agitation unit (e.g., stirring hotplate, autosampler incubator)

    • Homogenizer or commercial juice extractor

    • Analytical balance

    • Vortex mixer

  • Consumables:

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended for broad-range volatile analysis in pears[4][7][8][9][10][11].

    • 20 mL or 15 mL clear glass headspace vials with screw caps (B75204) and PTFE/silicone septa[11].

  • Reagents:

    • Sodium Chloride (NaCl), analytical grade

    • Internal Standard (optional, for quantification): e.g., 2-nonanone[11] or cyclohexanone[7] at a known concentration (e.g., 0.2 mg/mL).

    • Ultrapure water

    • Reference standards for major pear esters (e.g., hexyl acetate, butyl acetate) for compound confirmation.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in peer-reviewed literature. Optimization may be required depending on the specific pear cultivar and instrumentation.

Sample Preparation
  • Pre-sampling: Allow pears stored at low temperatures (e.g., 4°C) to equilibrate at room temperature for approximately 2 hours before preparation[7].

  • Coring and Slicing: Remove the core from the pear. Cut the remaining flesh and peel into small cubes (e.g., 0.5 cm³) or slices[7][11].

  • Homogenization: Weigh a specific amount of the pear sample (e.g., 2.0 g to 10.0 g)[7][8]. To prevent browning and enhance the release of volatiles, mix the pear slices with NaCl (a 1:1 mass ratio with the pear sample is effective) before homogenization[7]. Homogenize the mixture using a juice extractor or blender[7].

  • Vial Preparation: Immediately transfer a precise amount of the homogenized mixture (e.g., 10.0 g) into a headspace vial[7].

  • Internal Standard: If quantification is desired, add a small volume (e.g., 5 µL or 0.1 mL) of the internal standard solution to the vial[7][11].

  • Final Volume Adjustment: Add purified water to reach a consistent total volume (e.g., 10 mL) to ensure uniform headspace volume across samples[7].

  • Sealing: Securely seal the vial with the screw cap.

Headspace SPME Procedure
  • Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions, typically by inserting it into the GC injector at a high temperature (e.g., 250°C)[12].

  • Incubation/Equilibration: Place the vial in the heating and agitation unit. Allow the sample to equilibrate at a set temperature (e.g., 50°C) for a specific time (e.g., 15 minutes) with agitation (e.g., 250 rpm)[8]. This step allows the volatile esters to partition into the headspace.

  • Extraction: After incubation, expose the SPME fiber to the vial's headspace for a defined period (e.g., 30 to 50 minutes) at a constant temperature (e.g., 55-70°C)[8][13].

  • Fiber Retraction: Once the extraction time is complete, retract the fiber into its protective needle.

GC-MS Analysis
  • Desorption: Immediately transfer the SPME fiber to the GC injection port for thermal desorption of the extracted analytes.

  • GC-MS Parameters: The following table summarizes typical parameters used for pear ester analysis.

ParameterTypical Value / ConditionSource(s)
SPME Fiber 50/30 µm DVB/CAR/PDMS[4][7][8][11]
Sample Mass 2.0 - 10.0 g[7][8]
Equilibration Temp. 50 °C[8]
Equilibration Time 15 min[8]
Extraction Temp. 55 - 70 °C[8][13]
Extraction Time 30 - 50 min[8][13]
Agitation 250 rpm[8]
GC Inlet Temp. 250 - 260 °C[8]
Injection Mode Splitless[8]
Desorption Time 5 min[8]
Carrier Gas Helium[8]
Flow Rate 1.0 mL/min[8]
GC Column HP-5MS, DB-5MS, or similar (30m x 0.25mm x 0.25µm)[7][8]
Oven Program Initial 40°C (5 min), ramp 5°C/min to 220°C, ramp 20°C/min to 250°C (2.5 min hold)[8]
MS Ion Source Temp. 230 °C[8]
Ionization Mode Electron Impact (EI) at 70 eV[8]
Mass Range m/z 35 - 500 amu[7][8]
Data Analysis

Identify volatile compounds by comparing their mass spectra with libraries such as NIST or WILEY. Confirm identifications using retention indices and, where possible, by comparing with authentic standards.

Pear Ester Biosynthesis Pathway

The characteristic esters in pears are primarily synthesized via the fatty acid oxidation pathway, also known as the lipoxygenase (LOX) pathway. This process involves the conversion of fatty acids into aldehydes and alcohols, which are then esterified by alcohol acyltransferases (AATs).

Pear Ester Biosynthesis Figure 2: Simplified Biosynthesis Pathway of Pear Esters fatty_acids Fatty Acids (e.g., Linoleic Acid) lox LOX Pathway (Lipoxygenase) fatty_acids->lox aldehydes Aldehydes (e.g., Hexanal) adh ADH (Alcohol Dehydrogenase) aldehydes->adh alcohols Alcohols (e.g., Hexanol) aat AAT (Alcohol Acyltransferase) alcohols->aat acyl_coa Acyl-CoA (from fatty acids, amino acids) acyl_coa->aat esters Volatile Esters (e.g., Hexyl Acetate) lox->aldehydes adh->alcohols aat->esters

Caption: Figure 2: Simplified Biosynthesis Pathway of Pear Esters.

Expected Results

The analysis will yield a chromatogram identifying numerous volatile compounds. Esters are typically the most abundant class of compounds detected in pear aroma profiles[1][2][3].

Table 2: Common Esters Identified in Pears and their Aroma Descriptors

CompoundAroma Descriptor
Ethyl acetateFruity, solvent-like
Butyl acetateSweet, fruity, pear-like
Ethyl butyrateFruity, pineapple
Hexyl acetateFruity, pear, sweet
Ethyl caproate (hexanoate)Fruity, wine-like, apple
Methyl caproate (hexanoate)Fruity, ethereal
(E,Z)-2,4-Decadienoic acid, ethyl esterPear-like

(Data compiled from multiple sources describing pear aroma compounds[1][13])

Conclusion

The HS-SPME-GC-MS method is a robust and highly effective technique for the analysis of pear esters and other volatile compounds contributing to fruit aroma[2][4][7]. The protocol detailed here provides a comprehensive framework for researchers to perform qualitative and quantitative analysis of pear aroma profiles. The main advantages of this method are its simplicity, lack of solvent use, and high sensitivity, making it an invaluable tool in food science, agricultural research, and quality control[5][6].

References

Application Note: Quantification of Ethyl (E,Z)-2,4-decadienoate in Food and Beverage Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl (E,Z)-2,4-decadienoate, a key aroma compound known for its characteristic pear-like scent, is a significant contributor to the flavor profile of numerous food and beverage products.[1][2] Its quantification is crucial for quality control, product development, and authenticity assessment. This application note provides a detailed protocol for the quantification of this compound in various food and beverage matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is sensitive, reliable, and applicable to a wide range of sample types, including fruit juices and alcoholic beverages.

Introduction

This compound, also known as pear ester, is a naturally occurring volatile organic compound found in a variety of fruits such as pears, apples, and Concord grapes, as well as in fermented beverages like beer and pear brandy.[1] Its potent and distinct aroma makes it a critical component of the sensory quality of these products. The concentration of this ester can vary significantly depending on factors such as fruit cultivar, ripeness, processing, and storage conditions. Therefore, accurate and precise quantification is essential for researchers, scientists, and professionals in the food and beverage industry. This document outlines a validated HS-SPME-GC-MS method for the determination of this compound, providing detailed experimental procedures and expected performance characteristics.

Data Presentation

The following table summarizes the quantitative data for this compound found in various food and beverage samples from referenced studies.

Food/Beverage MatrixConcentration RangeAnalytical MethodReference
Pear (Anli cultivar)1.13 ng/gHS-SPME-GCxGC-TOFMS[3]
Pear (Jianbali cultivar)3.06 ng/gHS-SPME-GCxGC-TOFMS[3]
Pear (Nanguoli cultivar)1.13 ng/gHS-SPME-GCxGC-TOFMS[3]
Pear (longyuanyangli)< 0.53 ng/gHS-SPME-GCxGC-TOFMS[4]
Pear (Packham)< 0.53 ng/gHS-SPME-GCxGC-TOFMS[4]
Industrial Apple AromaNot detected at room temperature storageHS-SPME-GC-MS[5]
Alcoholic BeveragesLimit of Detection ~1,000 µg/LDynamic Headspace-GC-MS[6]

Experimental Protocols

This section details the methodology for the quantification of this compound in food and beverage samples.

Sample Preparation
  • Fruit Juices and Beverages: Centrifuge the sample at 5,000 x g for 10 minutes to remove any solid particles.[7] Transfer a known volume (e.g., 5 mL) of the supernatant into a 20 mL headspace vial.

  • Solid Samples (e.g., Fruit Pulp): Homogenize a known weight (e.g., 3.5 g) of the sample.[8] The homogenized sample can be mixed with a salt solution to improve the release of volatile compounds.[8]

Headspace Solid-Phase Microextraction (HS-SPME)

The HS-SPME procedure is a critical step for the extraction and concentration of volatile compounds from the sample matrix.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its efficiency in trapping a wide range of volatile compounds, including esters.[4]

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) to each vial for accurate quantification.[7]

  • Extraction: Place the vial in a heated agitator. The sample is typically incubated for a period (e.g., 10-15 minutes) at a specific temperature (e.g., 40-50°C) to allow for the equilibration of volatile compounds in the headspace.[7][8] Following incubation, the SPME fiber is exposed to the headspace for a defined time (e.g., 30 minutes) to adsorb the analytes.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of the extracted compounds is performed using a GC-MS system.

  • Desorption: The SPME fiber is introduced into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

  • Gas Chromatography:

    • Column: A capillary column suitable for volatile compound analysis, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is used for separation.[8]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[8]

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 250°C).[8]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is commonly used.[8]

    • Acquisition Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Quantification and Method Validation
  • Calibration: A calibration curve is constructed using standard solutions of this compound at different concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

  • Method Validation: The analytical method should be validated to ensure its reliability. Key validation parameters include:

    • Linearity: The range over which the detector response is proportional to the analyte concentration.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For similar compounds, LODs and LOQs in the range of µg/kg have been reported.[9]

    • Precision: The closeness of agreement between independent test results obtained under stipulated conditions (repeatability and reproducibility).

    • Accuracy/Recovery: The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of the analyte.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food/Beverage Sample Homogenize Homogenization (for solids) Sample->Homogenize Centrifuge Centrifugation (for liquids) Sample->Centrifuge Vial Transfer to Headspace Vial Homogenize->Vial Centrifuge->Vial Incubate Incubation & Equilibration Vial->Incubate Extract SPME Fiber Extraction Incubate->Extract Desorb Thermal Desorption Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the quantification of this compound.

Analytical Method Components

analytical_method cluster_extraction Extraction & Concentration cluster_separation Separation cluster_detection Detection & Identification cluster_quantification Quantification HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Fiber SPME Fiber (e.g., DVB/CAR/PDMS) HS_SPME->Fiber is dependent on GC Gas Chromatography (GC) HS_SPME->GC Column Capillary Column (e.g., DB-5) GC->Column utilizes MS Mass Spectrometry (MS) GC->MS Ionization Electron Ionization (EI) MS->Ionization employs IS Internal Standard (IS) Method MS->IS Calibration Calibration Curve IS->Calibration requires

Caption: Key components of the analytical method for this compound.

References

The Pear Ester: Ethyl (E,Z)-2,4-decadienoate as a Standard in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a crucial flavor and aroma compound found naturally in a variety of fruits, including pears, apples, and grapes.[1][2][3] Its characteristic potent pear-like aroma and flavor make it a valuable standard in flavor chemistry for the development and quality control of food products, beverages, and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound as a standard, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol .[2][4] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Synonyms Pear ester, Ethyl (2E,4Z)-deca-2,4-dienoate[2]
CAS Number 3025-30-7[2][4]
Molecular Formula C₁₂H₂₀O₂[2][4]
Molecular Weight 196.29 g/mol [2][4]
Boiling Point 70-72 °C at 0.05 mmHg[2]
Solubility in Water 8.588 mg/L (estimated)[2]
Appearance Colorless liquid[2]
Odor Profile Strong, fruity, pear-like[1]

Applications in Flavor Chemistry

As a flavor standard, this compound serves several critical functions:

  • Quality Control: It is used as a benchmark for assessing the quality and consistency of fruit-flavored products.

  • Flavor Profiling: It aids in the identification and quantification of key aroma components in food and beverage matrices.

  • Sensory Analysis: It is employed as a reference in sensory panel evaluations to train panelists and standardize flavor descriptions.

  • Method Validation: It is utilized to validate analytical methods for the quantification of flavor compounds.

  • Drug Development: In the pharmaceutical industry, it can be used to mask unpleasant tastes in oral formulations, and its stability and release can be monitored using the protocols outlined below.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the analysis of this compound. Please note that values such as LOD and LOQ are method-dependent and can vary.

ParameterValueAnalytical MethodMatrixReference
Typical Concentration as Flavor Ingredient 1.00 - 10.00 PPM-Food Products[5]
Linearity Range 20 µg/mL - 100 µg/mLGC-MSStandard Solution[6]
Limit of Detection (LOD) 0.1 ng/gHS-SPME-GC-MSPear[7]
Limit of Quantitation (LOQ) 0.5 ng/gHS-SPME-GC-MSPear[7]

Experimental Protocols

Protocol 1: Quantification of this compound in a Liquid Matrix (e.g., Fruit Juice) using SPME-GC-MS

This protocol is suitable for the extraction and quantification of this compound from a clear liquid matrix.

1. Materials and Reagents:

  • This compound standard (≥95% purity)

  • Internal Standard (e.g., 2-nonanone)

  • Methanol (B129727) (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Solid-Phase Microextraction (SPME) device with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a 12% ethanol/water solution (to mimic a wine matrix, for example) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of 2-nonanone (B1664094) in methanol.

3. Sample Preparation:

  • Pipette 5 mL of the liquid sample (e.g., pear juice) into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds.

  • Add a specific volume of the internal standard solution (e.g., 10 µL of 10 µg/mL 2-nonanone) to each sample and standard vial.

  • Immediately seal the vial with the screw cap.

4. SPME Procedure:

  • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40 °C).

  • Equilibrate the sample for a set time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for desorption.

5. GC-MS Conditions:

  • GC System: Agilent 7890A or equivalent

  • Column: DB-5 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 180 °C at 3 °C/min

    • Ramp to 240 °C at 10 °C/min, hold for 5 minutes

  • MS System: Agilent 5975C or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-350

  • Data Acquisition: Scan mode

6. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Protocol 2: Analysis of this compound Standard by HPLC-UV

This protocol is suitable for the analysis of a pure or formulated standard of this compound.

1. Materials and Reagents:

  • This compound standard (≥95% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

2. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1 µg/mL to 50 µg/mL).

3. HPLC Conditions:

  • HPLC System: Agilent 1100 series or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. The specific ratio of acetonitrile to water should be optimized for the best separation, for example, a gradient starting from 70% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector set at a wavelength of 262 nm (based on the conjugated diene chromophore).

  • Column Temperature: 30 °C

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of the analyte in unknown samples by comparing their peak areas to the calibration curve.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Juice) Spike Spike with Internal Standard Sample->Spike Standard This compound Standard Standard->Spike Vial Transfer to Headspace Vial Spike->Vial Equilibrate Equilibration at 40°C Vial->Equilibrate Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of this compound by SPME-GC-MS.

Olfactory Signaling Pathway

The perception of odors, including fruity esters like this compound, is initiated by the binding of the odorant molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons. These receptors are G-protein coupled receptors (GPCRs). The binding event triggers a downstream signaling cascade.

Olfactory_Signaling cluster_membrane Olfactory Neuron Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OR Olfactory Receptor (OR) Odorant Binding Site G_Protein G-protein (Golf) α β γ OR->G_Protein:f0 2. Activation AC Adenylate Cyclase G_Protein:f1->AC 3. Gα activation ATP ATP CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel Closed Ca2_plus Ca²⁺ CNG_Channel:f0->Ca2_plus 6. Ca²⁺ Influx Ca_Channel Ca²⁺-activated Cl⁻ Channel Closed Cl_minus Cl⁻ Ca_Channel:f0->Cl_minus 8. Cl⁻ Efflux Odorant This compound Odorant->OR:f1 1. Binding cAMP cAMP ATP->cAMP 4. Conversion cAMP->CNG_Channel:f0 5. Channel Opening Ca2_plus->Ca_Channel:f0 7. Channel Opening Signal Signal to Brain Cl_minus->Signal 9. Depolarization

References

Application Notes and Protocols: Ethyl (E,Z)-2,4-decadienoate in Insect Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the use of Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, in insect behavior research. This compound is a potent kairomonal attractant for various insect species, most notably the codling moth, Cydia pomonella, a significant pest in pome fruit orchards.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals working on insect pest management and the study of insect chemical ecology. The protocols outlined below cover electrophysiological assays, field trapping experiments, and oviposition bioassays.

Overview of this compound

This compound is a volatile organic compound naturally found in ripe pears and apples.[1] It serves as a powerful kairomone, a chemical signal emitted by one species that benefits another, in this case, attracting insects to a food source. Its primary application in insect behavior studies is as an attractant for monitoring and potentially controlling pest populations, particularly the codling moth.[2][4] This compound is attractive to both male and female moths, providing a more comprehensive assessment of population dynamics compared to sex pheromones which typically only attract males.[1][2]

Data Presentation: Quantitative Summary of Effects

The following tables summarize the quantitative data from various studies on the application of this compound.

Table 1: Electroantennography (EAG) Responses to this compound

Insect SpeciesSexDosage (µg)Mean EAG Response (mV)Notes
Cydia pomonellaMale & Female1, 10, 100Dose-dependent increaseSignificant responses observed across all concentrations.[1]
Cydia fagiglandanaMale & Female1, 10, 100Dose-dependent increaseChestnut tortricid showing sensitivity to the pear ester.[1]
Cydia splendanaMale & Female1, 10, 100Dose-dependent increaseAnother chestnut tortricid responding to the compound.[1]
Pammene fascianaMale & Female1, 10, 100Dose-dependent increaseResponse observed in this tortricid species.[1]
Hedya nubiferanaMale & Female1, 10, 100Dose-dependent increaseThe green budmoth also shows antennal responses.[1]
Cydia molestaMale & FemaleNot specifiedDetected by both sexesOriental fruit moth can detect the pear ester.[5][6]

Table 2: Field Trapping Efficacy of this compound

Target PestLure CompositionLure LoadingTrap TypeKey Findings
Cydia pomonellaThis compound1 mg/septumNot specifiedEffective in trapping both male and female moths.[2]
Cydia pomonellaThis compound + Sex PheromoneNot specifiedNot specifiedCombination lure caught the greatest number of male moths.[7]
Cydia pomonellaThis compoundLow dosagesNot specifiedTraps with low numbers of males and no females in some regions.[7]
Tortricid SpeciesThis compoundNot specifiedNot specifiedAttracted other tortricid species like Cydia fagiglandana and Hedya nubiferana.[1]

Table 3: Oviposition Stimulation by this compound in Cydia pomonella

Bioassay TypeLure Loading (µg in septa)DurationResult
No-choice (Lab)1.0 and 100.096 hours2-fold increase in egg laying by a laboratory population.[8][9]
Choice (Lab)1.0 and 100.096 hoursSignificantly more eggs laid near the lure versus a blank.[8][9]
No-choice (Lab)1.0Not specifiedSignificantly increased oviposition by a field-collected strain.[8][9]
Field Trial (Apple & Walnut)0.1 to 10.0 mgNot specifiedDid not significantly increase oviposition on artificial traps.[8][9]

Experimental Protocols

Electroantennography (EAG) Protocol

This protocol is for measuring the electrical response of an insect's antenna to this compound.

Materials:

  • This compound (≥95% purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Micropipettes

  • Filter paper strips (e.g., Whatman No. 1)

  • Glass Pasteur pipette

  • EAG system (micromanipulators, electrodes, amplifier, recording software)

  • Nitrogen or purified air source

  • Live, healthy adult insects

Procedure:

  • Preparation of Stimulus:

    • Prepare serial dilutions of this compound in the chosen solvent to achieve desired concentrations (e.g., 1, 10, 100 µg/µl).[1]

    • Apply a known volume (e.g., 10 µl) of each dilution onto a filter paper strip.

    • Allow the solvent to evaporate completely (approximately 30-60 seconds).

    • Place the treated filter paper inside a clean glass Pasteur pipette, which will serve as the stimulus cartridge. Prepare a control cartridge with solvent only.

  • Insect Preparation:

    • Gently restrain the insect (e.g., in a pipette tip with the head protruding).

    • Excise an antenna at the base using fine scissors.

    • Immediately mount the antenna between two glass capillary electrodes filled with an appropriate electrolyte solution (e.g., Ringer's solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • EAG Recording:

    • Position the antenna in a continuous stream of humidified, purified air.

    • Insert the tip of the stimulus cartridge into a hole in the main airline tube.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the odorant over the antenna.

    • Record the resulting depolarization of the antennal voltage (the EAG response) using the software.

    • Present stimuli in increasing order of concentration, with sufficient time between puffs for the antenna to recover.

    • Present the solvent control periodically to ensure the antenna is not responding to the solvent alone.

    • Normalize the responses by expressing them as a percentage of the response to a standard reference compound or subtract the response to the solvent control.

Field Trapping Protocol

This protocol describes how to conduct field trials to assess the attractiveness of this compound.

Materials:

  • Traps (e.g., delta traps, sticky traps)

  • Lures (septa or other dispensers) loaded with this compound

  • Control lures (blank dispensers)

  • Stakes or branches for trap deployment

  • GPS device for marking trap locations

  • Field notebook or data logger

Procedure:

  • Lure Preparation:

    • Load rubber septa or other appropriate dispensers with a precise amount of this compound (e.g., 1 mg).[2]

    • Prepare control lures containing only the solvent or no chemical.

    • Handle lures with clean forceps to avoid contamination.

  • Experimental Design:

    • Select an appropriate experimental site (e.g., an apple or walnut orchard).[2]

    • Use a randomized complete block design to minimize the effects of environmental variability.

    • Establish multiple replicate blocks, with each block containing one of each treatment (e.g., baited trap, control trap).

    • Ensure a minimum distance between traps (e.g., 20-30 meters) to prevent interference.

  • Trap Deployment:

    • Hang traps at a consistent height within the tree canopy.

    • Place the lure inside the trap according to the manufacturer's instructions.

    • Record the location of each trap using a GPS device.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects (and any non-target species) captured in each trap.

    • Identify the sex of the captured insects if possible.

    • Replace lures as needed based on their expected field life.

  • Data Analysis:

    • Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to compare the effectiveness of the different treatments.[1] Data may require transformation (e.g., √x + 0.5) to meet the assumptions of the statistical tests.[1]

Oviposition Bioassay Protocol (Laboratory)

This protocol is for evaluating the effect of this compound on the egg-laying behavior of female insects in a laboratory setting.[8][9]

Materials:

  • This compound

  • Dispensers (e.g., gray halo-butyl elastomer septa)[8][9]

  • Bioassay cages or arenas

  • Mated female insects

  • Oviposition substrate (e.g., wax paper, foliage)

  • Microscope for egg counting

Procedure:

  • Lure Preparation:

    • Load septa with known concentrations of this compound (e.g., 1.0 µg and 100.0 µg).[8][9]

    • Prepare solvent-only control septa.

  • No-Choice Assay:

    • Place a single mated female in a bioassay cage.

    • Introduce either a baited septum or a control septum into the cage.

    • Provide a suitable oviposition substrate.

    • After a set period (e.g., 96 hours), remove the female and count the number of eggs laid on the substrate.[8][9]

    • Replicate the experiment multiple times for each treatment.

  • Choice Assay:

    • Place a single mated female in a larger bioassay arena.

    • Place a baited septum and a control septum at opposite ends of the arena.

    • Provide oviposition substrates near each septum.

    • After the experimental period, count the number of eggs laid on the substrate near the baited lure and the control lure.

    • Replicate the experiment multiple times.

  • Data Analysis:

    • For no-choice assays, use a t-test or ANOVA to compare the mean number of eggs laid in the presence of the kairomone versus the control.

    • For choice assays, use a paired t-test to compare the number of eggs laid near the baited and control lures.

Visualizations

Signaling_Pathway cluster_air Airborne Molecules cluster_antenna Insect Antenna cluster_brain Insect Brain PearEster This compound ORN Olfactory Receptor Neuron (ORN) PearEster->ORN Binds to Receptor SexPheromone Sex Pheromone SexPheromone->ORN Binds to Receptor (Same or adjacent neuron) AL Antennal Lobe ORN->AL Signal Transduction HigherCenters Higher Brain Centers AL->HigherCenters Signal Processing Behavior Behavioral Response (Attraction, Oviposition) HigherCenters->Behavior

Caption: Proposed olfactory signaling pathway for this compound.

Experimental_Workflow Start Hypothesis: Pear Ester Affects Insect Behavior EAG Electroantennography (EAG) - Test antennal response - Determine sensitivity Start->EAG LabBioassay Laboratory Bioassays - Olfactometer (attraction) - Oviposition assays EAG->LabBioassay If sensitive FieldTrapping Field Trapping - Test attraction under  natural conditions - Compare with standards LabBioassay->FieldTrapping If behaviorally active DataAnalysis Data Analysis - Statistical comparison  of treatments FieldTrapping->DataAnalysis Conclusion Conclusion: Efficacy of Pear Ester for Monitoring/Control DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating insect responses.

Pest_Management_Application PearEster This compound (Kairomone) Monitoring Population Monitoring (Traps attract both sexes) PearEster->Monitoring MatingDisruption Potential for Mating Disruption (In combination with pheromones) PearEster->MatingDisruption AttractAndKill Attract-and-Kill (Lure combined with insecticide) PearEster->AttractAndKill IPM Integrated Pest Management (IPM) Strategy Monitoring->IPM MatingDisruption->IPM AttractAndKill->IPM

Caption: Application of this compound in pest management.

References

Application Notes and Protocols for the Sensory Evaluation of Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sensory evaluation of Ethyl (E,Z)-2,4-decadienoate, a key aroma compound known for its characteristic pear-like scent. This document outlines its sensory profile, quantitative data, and standardized experimental methodologies to ensure accurate and reproducible results in research and development settings.

Sensory Profile of this compound

This compound (FEMA# 3148, CAS# 3025-30-7) is a colorless to pale yellow liquid naturally occurring in fruits such as pears, apples, and grapes.[1][2][3] Its potent and distinct aroma and flavor profile is highly valued in the food, beverage, and fragrance industries.

Odor Profile: The aroma is predominantly characterized by a strong pear note, often described as reminiscent of Bartlett pears.[2][4] This is complemented by significant green , waxy , and fruity undertones.[4][5] Some evaluators also perceive subtle apple , melon , and tropical nuances.[4] The odor strength is considered high, and for evaluation, it is recommended to be smelled in a 10% solution or less.[4]

Flavor Profile: The taste of this compound mirrors its aromatic profile. At a concentration of 5.00 ppm, it is described as having green , waxy , vegetative , pear , and melon notes with a tropical nuance.[4] The overall flavor is characterized as sweet and intensely fruity .[1]

Quantitative Sensory Data

The following tables summarize the available quantitative data for the sensory evaluation of this compound. It is important to note that comprehensive Quantitative Descriptive Analysis (QDA) data with intensity ratings for a full spectrum of attributes are not widely available in public literature. The data presented here are based on available industry and scientific findings.

Table 1: Sensory Thresholds and Descriptions

ParameterValue/DescriptionMediumReference(s)
Aroma Detection Threshold100 ppbNot specified
Taste DescriptionGreen, waxy, vegetative, pear and melon with a tropical nuanceNot specified[4]
Concentration for Taste5.00 ppmNot specified[4]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
FEMA Number3148[1]
CAS Number3025-30-7[1]
Molecular Weight196.29 g/mol [6]
AppearanceColorless to pale yellow liquid[1]
Odor StrengthHigh[4]

Experimental Protocols

The following are detailed protocols for the sensory evaluation of this compound, based on established ASTM International standards.

Protocol 1: Determination of Aroma Detection Threshold

This protocol is based on the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Materials:

  • This compound (high purity)

  • Odor-free water or other specified solvent (e.g., mineral oil)

  • Glass sniffing bottles with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Panelist Selection and Training:

    • Select 10-15 panelists based on their ability to detect and describe basic aromas.

    • Familiarize panelists with the pear-like aroma of this compound in a pre-training session.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of ascending concentrations by serial dilution, typically in steps of 2x or 3x. The starting concentration should be well below the expected threshold (e.g., starting at 1 ppb).

    • For each concentration level, prepare three sniffing bottles: two containing only the solvent (blanks) and one containing the this compound solution.

  • Sensory Evaluation:

    • Present the three bottles (two blanks, one sample) to each panelist in a randomized order.

    • Instruct panelists to sniff each bottle and identify the one that smells different. This is a forced-choice test.

    • Start with the lowest concentration and proceed to higher concentrations.

    • Record the panelist's response (correct or incorrect) for each concentration level.

  • Data Analysis:

    • The individual threshold is the geometric mean of the last concentration at which an incorrect response was given and the next higher concentration where a correct response was given.

    • The group threshold is the geometric mean of the individual thresholds.

Protocol 2: Triangle Test for Difference Evaluation

This protocol is based on the ASTM E1885 "Standard Test Method for Sensory Analysis—Triangle Test."

Objective: To determine if a perceptible sensory difference exists between two samples, for example, a product with and without added this compound.

Materials:

  • Two product samples (A and B)

  • Identical tasting cups or sniffing bottles, coded with random three-digit numbers

  • Water for rinsing between samples

  • Sensory evaluation booths

Procedure:

  • Panelist Selection:

    • Select a panel of at least 20-30 individuals. Training is not required for a simple difference test, but panelists should be familiar with the product category.

  • Sample Presentation:

    • For each panelist, present three coded samples. Two samples are identical (e.g., A, A) and one is different (B).

    • The order of presentation should be randomized for each panelist (AAB, ABA, BAA, BBA, BAB, ABB).

  • Sensory Evaluation:

    • Instruct panelists to evaluate the samples from left to right and identify the "odd" or different sample.

    • Panelists are required to make a choice, even if they are not certain.

  • Data Analysis:

    • Count the total number of correct identifications.

    • Use a statistical table for triangle tests (or a binomial test) to determine if the number of correct answers is statistically significant at a chosen level of confidence (e.g., p < 0.05).

Protocol 3: Quantitative Descriptive Analysis (QDA) for Flavor Profiling

This protocol provides a general framework for conducting a QDA of this compound.

Objective: To develop a detailed sensory profile of this compound and quantify the intensity of its aroma and flavor attributes.

Materials:

  • This compound solution at a defined concentration (e.g., 5 ppm in water)

  • Reference standards for aroma and flavor attributes (e.g., pear essence, green apple, etc.)

  • Sensory evaluation software or ballots

  • Sensory evaluation booths

Procedure:

  • Panelist Selection and Training (8-12 panelists):

    • Select panelists with demonstrated sensory acuity and descriptive ability.

    • Conduct extensive training sessions (10-15 sessions) to:

      • Develop a consensus vocabulary of sensory attributes to describe the aroma and flavor of this compound.

      • Familiarize panelists with the use of an intensity scale (e.g., a 15-point line scale anchored from "not perceptible" to "very strong").

      • Use reference standards to calibrate the panelists' ratings.

  • Sensory Evaluation:

    • Present the coded sample of this compound to each panelist in an individual booth.

    • Have panelists rate the intensity of each agreed-upon sensory attribute on the provided scale.

    • Include replicate evaluations to assess panelist performance.

  • Data Analysis:

    • Analyze the intensity ratings for each attribute using analysis of variance (ANOVA) to determine significant differences.

    • Generate a spider web (or radar) plot to visualize the sensory profile of the compound.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the sensory evaluation of this compound.

Sensory_Evaluation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Objective Define Objective Method Select Method (e.g., Threshold, Triangle, QDA) Objective->Method Panel Panelist Selection Method->Panel Preparation Sample Preparation Panel->Preparation Evaluation Sensory Evaluation Preparation->Evaluation Collection Data Collection Evaluation->Collection Analysis Statistical Analysis Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation Report Report Generation Interpretation->Report

Caption: General workflow for conducting a sensory evaluation study.

Olfactory_Signaling_Pathway Odorant This compound OR Odorant Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Ca2+ & Na+ influx Ca_Cl_channel Ca2+-activated Cl- Channel Ca_Cl_channel->Depolarization Cl- efflux Depolarization->Ca_Cl_channel Opens Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

Caption: Generalized olfactory signal transduction pathway.

References

Application Note: Tracing the Metabolic Fate of Ethyl (E,Z)-2,4-decadienoate using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, a fatty acid ethyl ester, is a significant contributor to the aroma of fruits like pears and apples.[1][2] Beyond its role as a flavoring agent, understanding its metabolic fate is crucial for assessing its physiological effects and potential toxicological profile, particularly as it is a substance added to food.[1] Stable isotope labeling is a powerful technique for elucidating metabolic pathways without the use of radioactive tracers.[3] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the molecule and its metabolites through complex biological systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

This application note provides a detailed protocol for the synthesis and use of isotopically labeled this compound to study its metabolism in both in vitro and in vivo models.

Synthesis of Isotopically Labeled this compound

To trace the metabolic fate of the entire molecule, a common strategy is to use uniformly ¹³C-labeled precursors. For this compound ([¹³C₁₂]-Ethyl (E,Z)-2,4-decadienoate), the synthesis can be adapted from established chemical methods.[6][7][8]

Protocol 1: Synthesis of [¹³C₁₂]-Ethyl (E,Z)-2,4-decadienoate

This protocol is a conceptual adaptation for isotopic labeling based on known synthesis routes.

  • Starting Materials:

    • [¹³C₆]-Hexyltriphenylphosphonium bromide (synthesized from [¹³C₆]-1-bromohexane).

    • Ethyl (E)-4-oxo-2-butenoate with ¹³C labeling on the ethyl group and the butenoate backbone.

  • Wittig Reaction:

    • Dissolve [¹³C₆]-hexyltriphenylphosphonium bromide in an anhydrous solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon).

    • Add a strong base (e.g., n-butyllithium) at a low temperature (-78 °C) to generate the ylide.

    • Slowly add the labeled Ethyl (E)-4-oxo-2-butenoate to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield [¹³C₁₂]-Ethyl (E,Z)-2,4-decadienoate.

  • Characterization:

    • Confirm the structure and isotopic enrichment using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Experimental Protocols for Metabolic Research

The following protocols describe how to use the synthesized labeled compound to investigate its metabolism.

In Vitro Metabolism using Liver Microsomes or Hepatocytes

In vitro models like liver microsomes or primary hepatocytes are excellent for studying initial metabolic transformations, such as hydrolysis and oxidation.[9][10][11]

Protocol 2: In Vitro Metabolism Study

  • Preparation:

    • Thaw cryopreserved human or rodent liver microsomes or plate primary hepatocytes according to the supplier's instructions.

    • Prepare an incubation buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes (e.g., 0.5 mg/mL protein) or hepatocytes with the incubation buffer.

    • Add [¹³C₁₂]-Ethyl (E,Z)-2,4-decadienoate (final concentration, e.g., 10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (for microsomes).

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.[12]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples using LC-MS/MS to identify and quantify the parent compound and its ¹³C-labeled metabolites.

In Vivo Metabolism in Animal Models

Animal models, such as mice or rats, provide a comprehensive view of the compound's absorption, distribution, metabolism, and excretion (ADME).[13][14][15]

Protocol 3: In Vivo Metabolism Study

  • Animal Dosing:

    • Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.

    • Prepare a dosing solution of [¹³C₁₂]-Ethyl (E,Z)-2,4-decadienoate in a suitable vehicle (e.g., corn oil).

    • Administer a single dose to the mice via oral gavage (e.g., 10 mg/kg).

  • Sample Collection:

    • At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Separate plasma by centrifugation.

    • Collect urine and feces over 24 hours using metabolic cages.

    • At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, intestine, adipose tissue).

  • Sample Preparation:

    • Plasma: Perform a protein precipitation by adding 3 volumes of ice-cold methanol, vortex, and centrifuge.[16]

    • Tissues: Homogenize the tissues in a suitable buffer and perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.[12]

    • Urine: Centrifuge to remove particulates and use the supernatant directly or after dilution.

  • Analysis:

    • Analyze the processed samples using high-resolution LC-MS or GC-MS to detect and quantify the labeled parent compound and its metabolites.[4][17] NMR spectroscopy can also be used on concentrated extracts to determine the position of the labels in purified metabolites.[3][5]

Data Presentation and Analysis

Quantitative data should be summarized to facilitate interpretation and comparison.

Table 1: In Vitro Metabolic Stability of [¹³C₁₂]-Ethyl (E,Z)-2,4-decadienoate in Liver Microsomes (Illustrative Data)

Time (min)% Parent Compound Remaining (Human)% Parent Compound Remaining (Mouse)% Parent Compound Remaining (Rat)
0100.0100.0100.0
585.275.480.1
1560.142.855.3
3035.818.229.7
6012.53.18.9
Half-life (min) 25.5 14.8 20.1

Table 2: Pharmacokinetic Parameters of [¹³C₁₂]-Ethyl (E,Z)-2,4-decadienoate in Mice after a Single Oral Dose (Illustrative Data)

ParameterValueUnits
Cmax (Maximum Concentration)1.5µg/mL
Tmax (Time to Cmax)1.0h
AUC (Area Under the Curve)5.8µg*h/mL
Half-life (t₁/₂)3.2h

Visualizations of Pathways and Workflows

Hypothesized Metabolic Pathway

This compound is expected to undergo hydrolysis by esterases to form ethanol (B145695) and (2E,4Z)-decadienoic acid. The fatty acid can then enter the β-oxidation pathway.

Caption: Hypothesized metabolic pathway of this compound.

Experimental Workflow

The overall process from dosing to data analysis follows a structured workflow.

Caption: General experimental workflow for metabolic studies.

Data Analysis Logic

The analysis of mass spectrometry data involves several key steps to identify labeled metabolites.

Caption: Logical flow for identifying labeled metabolites from LC-MS data.

Conclusion

The use of stable isotope-labeled this compound provides an effective and safe method for detailed metabolic investigation. The protocols outlined in this note offer a robust framework for researchers to trace the biotransformation of this compound in relevant biological systems. The combination of in vitro and in vivo models, coupled with advanced analytical techniques like mass spectrometry, enables a comprehensive understanding of its metabolic fate, which is essential for safety assessment and drug development applications.

References

Pear Ester in Insect Attractants: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing pear ester in the development of insect attractants and traps. The focus is on the codling moth, Cydia pomonella, a significant agricultural pest for which pear ester has been extensively studied as a potent kairomone.

Application Notes

Pear ester, chemically identified as ethyl (E,Z)-2,4-decadienoate, is a volatile organic compound naturally produced by ripening pears. It serves as a powerful attractant for both male and female codling moths, making it a valuable tool in integrated pest management (IPM) strategies.[1][2][3] Unlike sex pheromones, which primarily attract males, pear ester-based lures can be used to monitor and manage both sexes.[4]

The efficacy of pear ester as an attractant can be significantly enhanced by the addition of acetic acid.[4][5] This combination has been shown to be particularly effective in orchards where mating disruption techniques using sex pheromones are employed, as it provides an alternative attractant that is not affected by the pheromone-saturated environment.

Key applications of pear ester in insect control include:

  • Monitoring: Pear ester-baited traps are used to monitor the presence, abundance, and flight patterns of codling moth populations. This data is crucial for timing insecticide applications and making informed pest management decisions.

  • Mass Trapping: The use of a high density of pear ester traps can help to reduce local pest populations by capturing a significant number of individuals.

  • Attract-and-Kill Strategies: Pear ester can be combined with insecticides in "attract-and-kill" formulations, where the attractant lures the insect to a source of the toxicant.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of pear ester in codling moth attractants.

Table 1: Efficacy of Pear Ester and Acetic Acid in Field Trapping of Cydia pomonella

Lure CompositionMean Trap Catch (Moths/trap/week)Sex Ratio (Female:Male)Reference
Pear Ester (PE) alone1.5 ± 0.31:1.2[4]
Acetic Acid (AA) alone0.8 ± 0.21:1.1[4]
Pear Ester + Acetic Acid (PE+AA)5.2 ± 0.71:1[4][5]
Pheromone (Codlemone)10.5 ± 1.1 (males only)N/A[4]

Data are representative and may vary based on environmental conditions and experimental setup.

Table 2: Electroantennography (EAG) Responses of Cydia pomonella to Pear Ester

CompoundConcentration (µg on filter paper)Mean EAG Response (mV) ± SE (Male)Mean EAG Response (mV) ± SE (Female)Reference
Pear Ester101.8 ± 0.21.5 ± 0.2
Codlemone (Pheromone)102.5 ± 0.30.5 ± 0.1
Hexane (B92381) (Control)-0.2 ± 0.050.2 ± 0.05

Experimental Protocols

Protocol 1: Electroantennography (EAG) Assay for Screening Attractants

This protocol outlines the procedure for measuring the olfactory response of codling moths to pear ester using EAG.

1. Insect Preparation:

  • Use 2-3 day old adult codling moths.
  • Anesthetize the moth by chilling it on ice for 1-2 minutes.
  • Carefully excise one antenna at the base using micro-scissors.
  • Mount the excised antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., Kaissling and Thorson's saline). The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

2. Odor Stimulus Preparation:

  • Prepare serial dilutions of pear ester in a high-purity solvent like hexane (e.g., 1, 10, 100 µg/µl).
  • Apply 10 µl of the desired stimulus solution onto a small piece of filter paper (e.g., 1 cm²).
  • Insert the filter paper into a Pasteur pipette. The solvent should be allowed to evaporate for at least 30 seconds, leaving the odorant on the paper.

3. EAG Recording:

  • The antenna preparation is placed in a continuous, charcoal-filtered and humidified air stream.
  • The tip of the Pasteur pipette containing the odorant is inserted into a hole in the main air tube, approximately 10 cm upstream from the antenna.
  • A puff of air (e.g., 0.5 seconds duration) is delivered through the pipette, carrying the odorant over the antenna.
  • The resulting electrical potential change (the EAG response) is amplified, recorded, and measured using appropriate software.
  • A solvent-only control should be tested to ensure that the antenna is not responding to the solvent. A standard reference compound should also be used to check for antennal viability throughout the experiment.

Protocol 2: Field Trapping Experiment

This protocol describes a typical field experiment to evaluate the attractiveness of pear ester lures.

1. Trap and Lure Preparation:

  • Use standardized insect traps, such as large orange delta traps.
  • Prepare lures by impregnating rubber septa or other controlled-release dispensers with a known amount of pear ester, with or without acetic acid. A common loading is 3 mg of pear ester per septum.
  • For the pear ester and acetic acid combination, a separate vial or dispenser for the acetic acid is often used to control its release rate.

2. Experimental Design:

  • Select an appropriate experimental design, such as a randomized complete block or a Latin square design, to minimize the effects of environmental variability.
  • Each block should contain one of each lure treatment being tested (e.g., pear ester alone, pear ester + acetic acid, pheromone control, unbaited control).
  • Replicate each block several times within the orchard.

3. Trap Deployment:

  • Hang traps in the upper third of the tree canopy, ensuring the entrance is not obstructed by foliage.
  • Space traps at least 20 meters apart to avoid interference between lures.
  • Randomize the position of the different lure treatments within each block.

4. Data Collection and Analysis:

  • Check traps at regular intervals (e.g., weekly).
  • Count and record the number of male and female codling moths captured in each trap.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in trap catch between the different lure treatments.

Protocol 3: GC-MS Analysis of Lure Volatiles

This protocol is for the chemical analysis of pear ester lures to determine their composition and release rates.

1. Sample Preparation:

  • Extract the pear ester from the lure dispenser (e.g., rubber septum) using a suitable solvent like dichloromethane (B109758) or hexane. This can be done by soaking the lure in a known volume of solvent for a specific period.
  • For release rate analysis, place the lure in a controlled environment (e.g., a flow-through chamber) and collect the volatiles released over time on a sorbent trap (e.g., Porapak Q or Tenax). The trapped volatiles are then eluted with a solvent.

2. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µl) of the extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Use a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) suitable for separating volatile esters.
  • Set the GC oven temperature program to achieve good separation of the pear ester from other compounds. A typical program might start at 50°C and ramp up to 250°C.
  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-350.

3. Data Interpretation:

  • Identify the pear ester peak in the chromatogram based on its retention time and by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST) or a pure standard.
  • Quantify the amount of pear ester by comparing the peak area to a calibration curve generated using known concentrations of a pure pear ester standard.

Visualizations

Olfactory Signaling Pathway for Pear Ester

Pear_Ester_Signaling_Pathway cluster_air Air cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) PearEster Pear Ester Molecule OBP Odorant Binding Protein (OBP) PearEster->OBP Binding CpomOR3_Orco CpomOR3/Orco Receptor Complex OBP->CpomOR3_Orco Transport & Delivery Neuron Olfactory Sensory Neuron (OSN) CpomOR3_Orco->Neuron Activation & Signal Transduction Glomerulus Glomerulus Neuron->Glomerulus Signal Transmission ProjectionNeuron Projection Neuron Glomerulus->ProjectionNeuron Synaptic Transfer HigherBrain Higher Brain Centers (e.g., Mushroom Bodies) ProjectionNeuron->HigherBrain Information Relay BehavioralResponse Behavioral Response (e.g., Attraction) HigherBrain->BehavioralResponse Processing & Response

Caption: Olfactory signaling pathway of pear ester in Cydia pomonella.

Experimental Workflow for Field Trapping

Field_Trapping_Workflow Start Start: Define Experimental Objectives LurePrep Lure Preparation (PE, PE+AA, Control) Start->LurePrep TrapPrep Trap Preparation (e.g., Delta Traps) Start->TrapPrep ExpDesign Experimental Design (Randomized Block) LurePrep->ExpDesign TrapPrep->ExpDesign Deployment Trap Deployment in Orchard ExpDesign->Deployment DataCollection Data Collection (Weekly Trap Counts) Deployment->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Results Results & Interpretation Analysis->Results End End: Conclusion on Lure Efficacy Results->End

Caption: Workflow for a typical field trapping experiment.

Logical Relationship of Pear Ester Application

Pear_Ester_Application_Logic cluster_research Research & Development cluster_application Pest Management Application cluster_outcome Desired Outcome Discovery Discovery of Pear Ester as Kairomone EAG EAG Bioassays Discovery->EAG FieldTrials Field Trials Discovery->FieldTrials Formulation Lure & Trap Formulation EAG->Formulation FieldTrials->Formulation Monitoring Population Monitoring Formulation->Monitoring MassTrapping Mass Trapping Formulation->MassTrapping AttractKill Attract-and-Kill Formulation->AttractKill PestSuppression Pest Population Suppression Monitoring->PestSuppression MassTrapping->PestSuppression AttractKill->PestSuppression CropProtection Crop Protection PestSuppression->CropProtection

Caption: Logical flow from research to application of pear ester.

References

Application of Ethyl (E,Z)-2,4-decadienoate in Monitoring Codling Moth Populations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, a naturally occurring volatile compound isolated from ripe pears, serves as a potent kairomonal attractant for the codling moth, Cydia pomonella (L.), a significant pest in pome fruit and walnut orchards worldwide.[1][2] Unlike sex pheromones which primarily attract male moths, this "pear ester" is effective in attracting both males and females, including virgin and mated females.[2][3] This attribute makes it a valuable tool for monitoring codling moth populations, especially in orchards utilizing mating disruption techniques where traditional pheromone traps are less effective.[4][5] These application notes provide detailed protocols and compiled data for the effective use of this compound in monitoring programs.

Data Presentation

The efficacy of this compound as a lure for codling moths has been evaluated in numerous studies. The following tables summarize key quantitative data from this research, providing insights into lure loading, trap captures in different orchard types, and comparisons with other attractants.

Table 1: Efficacy of this compound Lures in Laboratory and Field Trials

Lure Loading (µg)Bioassay TypeDurationResultsReference
1.0 and 100.0No-choice (Lab)96 hSignificantly increased egg laying by 2-fold compared to solvent blank.[6][7]Knight & Light, JESBC 2004
1.0No-choice (Lab)-Significantly increased oviposition rates by a field-collected strain.[6][7]Knight & Light, JESBC 2004

Table 2: Field Trial Performance of this compound Lures in Various Orchard Settings

Orchard TypeLure Loading (mg)Comparison LureKey FindingsReference
Apple (with Mating Disruption)0.3 and 3.0Codlemone (3.0 mg)Blends of pear ester and codlemone were evaluated; pear ester alone can be as attractive as codlemone.[8]Knight et al., Environ. Entomol.
Pear ('Bartlett', 'D'Anjou', 'Comice')-High-load sex pheromonePear ester outperformed high-load sex pheromone lures.[9]Knight et al., Acta Hort.
Pear ('Bosc')-High-load sex pheromonePear ester did not outperform high-load sex pheromone lures.[9]Knight et al., Acta Hort.
Walnut--Highly attractive to codling moths.[8]Light et al., 2001
Apple (Ontario, Canada)0.01 - 10.0Codlemone (0.01 - 10.0 mg)Similar numbers of moths were captured with different amounts of pear ester; attractiveness was not increased at 100 or 1000 mg.[10]Trimble & El-Sayed, Can. Entomol. 2005
Apple (Bulgaria)-CodlemoneTraps with kairomone alone caught low numbers of males and no females; the combination with pheromone caught the most males.[11]Kutinkova et al., Plant Prot. Res. 2005

Table 3: Influence of Co-attractants on Codling Moth Capture with this compound

Co-attractantOrchard TypeKey FindingsReference
Acetic Acid-Significantly increased captures of both male and female codling moths when added to synthetic pear ester.[5]Landolt et al., 2007
CodlemoneAppleThe sensory interaction of codlemone and pear ester can define a blend that is optimal for monitoring.[8]Knight et al., Environ. Entomol.

Experimental Protocols

The following protocols are synthesized from various studies to provide a standardized methodology for monitoring codling moth populations using this compound lures.

Protocol 1: Preparation of Lures
  • Source of Attractant : Obtain high-purity this compound. The compound is commercially available from various chemical suppliers.

  • Lure Dispenser : Gray halobutyl elastomer septa are commonly used as dispensers.[6][7][8]

  • Loading the Lure :

    • For monitoring, septa are typically loaded with 1.0 to 10.0 mg of this compound.[8]

    • Dissolve the required amount of the pear ester in a suitable volatile solvent (e.g., hexane).

    • Apply the solution to the septum and allow the solvent to evaporate completely in a fume hood.

    • For co-attractants like acetic acid, a separate dispenser or a combined formulation may be used.[5]

Protocol 2: Trap Selection and Placement
  • Trap Type : Large orange delta traps are recommended.[12] The color can help differentiate them from white traps often used for pheromone lures, thus preventing cross-contamination.[12]

  • Trap Placement :

    • Place traps in the orchard just before the anticipated first moth emergence.[12]

    • Position traps in the upper third of the tree canopy.[12] For example, in an orchard with a 14-foot average canopy height, traps should be placed at least 10 feet high.[12]

    • Ensure that the trap openings are not obstructed by foliage and are near a fruit cluster to improve the capture of female moths.[12]

Protocol 3: Monitoring and Data Collection
  • Trap Servicing :

    • Check traps twice weekly early in the season to determine the start of sustained moth flight.[12]

    • Subsequently, check traps once per week for the remainder of the season.[12]

  • Lure Replacement : Pear ester lures are generally effective for 8 weeks and should be replaced as needed.[12]

  • Data Collection :

    • Record the number of male and female codling moths captured in each trap at each service interval.

    • The sex of the moths can be determined by examining the abdomen; the female's abdomen is broader with a lobed, hairy ovipositor.[12]

    • If significantly more males than females are captured, it may indicate contamination of the trap or lure with sex pheromone.[12]

    • Dissect a subset of captured female moths to determine their mating status by checking for the presence of spermatophores.[4][9]

Visualizations

The following diagrams illustrate the logical workflow for monitoring codling moth populations using this compound and the kairomonal signaling concept.

experimental_workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis & Decision Making lure_prep Lure Preparation (this compound in septa) trap_prep Trap Preparation (Large orange delta traps) trap_placement Trap Placement (Upper canopy, near fruit) trap_prep->trap_placement Deploy trap_check Trap Checking (Weekly/Bi-weekly) trap_placement->trap_check data_record Data Recording (Male/Female counts) trap_check->data_record lure_replace Lure Replacement (Every 8 weeks) data_record->lure_replace Service pop_analysis Population Analysis (Flight timing, density) data_record->pop_analysis lure_replace->trap_check decision Pest Management Decisions pop_analysis->decision

Caption: Experimental workflow for codling moth monitoring.

signaling_pathway cluster_source Kairomone Source cluster_moth Codling Moth Response cluster_behavior Observed Behaviors pear_ester This compound (Pear Ester Lure) olfactory_reception Olfactory Reception (Antennal Sensilla) pear_ester->olfactory_reception Detection neural_signal Neural Signaling olfactory_reception->neural_signal behavioral_response Behavioral Response neural_signal->behavioral_response attraction Attraction (Male & Female) behavioral_response->attraction host_location Host Location behavioral_response->host_location oviposition_stim Oviposition Stimulation behavioral_response->oviposition_stim

Caption: Kairomonal signaling pathway in codling moth.

References

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of Ethyl (E,Z)-2,4-decadienoate, a key flavor and fragrance component also known as pear ester.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Poor (E,Z) to (E,E) Stereoselectivity in Wittig/Horner-Wadsworth-Emmons (HWE) Reaction

Potential Cause Troubleshooting Step Expected Outcome
Use of a stabilized ylide/phosphonate (B1237965) Stabilized ylides, such as those with an adjacent ester group, thermodynamically favor the formation of the (E)-alkene.[1][2][3] For the synthesis of a (Z)-double bond, a non-stabilized ylide is generally preferred.[1][3]Increased formation of the desired (Z)-isomer at the newly formed double bond.
Reaction conditions favoring thermodynamic equilibrium Running the reaction at higher temperatures or for extended periods can lead to equilibration and favor the more stable (E,E)-isomer. Perform the reaction at low temperatures (e.g., -78 °C) and monitor closely to quench upon completion.[1]Preservation of the kinetic (Z)-product.
Inappropriate base or solvent The choice of base and solvent can significantly impact stereoselectivity. For non-stabilized ylides, strong, non-coordinating bases in aprotic, non-polar solvents often favor Z-alkene formation. The presence of lithium salts can decrease Z-selectivity.[1][2] Consider using bases like sodium amide (NaNH2) or potassium tert-butoxide in solvents like THF or diethyl ether.Enhanced Z-selectivity by minimizing ylide equilibration and betaine (B1666868) intermediate reversal.
Structure of the aldehyde and ylide Steric hindrance in either the aldehyde or the ylide can influence the approach of the reactants and affect the stereochemical outcome.[4]While less easily controlled, understanding the steric factors can help in designing the synthetic strategy.

Issue 2: Formation of Multiple Isomers ((E,E), (Z,E), (Z,Z))

Potential Cause Troubleshooting Step Expected Outcome
Isomerization of the starting materials or product The conjugated diene system is susceptible to isomerization, especially under acidic, basic, or thermal stress. Ensure starting materials are pure and handle the product under mild conditions.Minimized formation of undesired isomers.
Lack of stereocontrol in the chosen synthetic route Some synthetic strategies inherently provide poor stereocontrol. For instance, reacting a semi-stabilized allylic ylide with a saturated aldehyde can produce a mixture of geometric isomers and isomerization of the existing double bond.[5]It is often better to react a reactive (non-stabilized) saturated ylide with an α,β-unsaturated aldehyde to preserve the stereochemistry of the existing double bond.[5]
Inefficient purification The various isomers of ethyl 2,4-decadienoate can be difficult to separate due to similar physical properties.[6][7]Utilize high-performance liquid chromatography (HPLC) with a C18 reverse-phase column or gas chromatography (GC) with a suitable capillary column for effective separation.[8]

Issue 3: Low Reaction Yield

Potential Cause Troubleshooting Step Expected Outcome
Decomposition of reagents Aldehydes can be prone to oxidation or polymerization.[1] Ylides, especially non-stabilized ones, are sensitive to air and moisture.Use freshly distilled aldehydes and ensure all reactions involving ylides are performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Sterically hindered reactants Sterically hindered ketones and some aldehydes may react slowly or not at all with certain ylides, particularly stabilized ones.[1]The Horner-Wadsworth-Emmons (HWE) reaction, which uses more nucleophilic phosphonate carbanions, is often more effective for hindered carbonyls than the standard Wittig reaction.[4][9][10]
Difficult workup and product isolation The byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide, can be challenging to remove completely. The HWE reaction byproduct, a dialkylphosphate salt, is water-soluble and more easily removed.[4][9]Employing the HWE modification can simplify the purification process. For Wittig reactions, careful chromatography is often necessary.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method provides the best stereoselectivity for this compound?

A1: While several methods exist, the Horner-Wadsworth-Emmons (HWE) reaction often provides a reliable route. Specifically, modifications like the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 (B118740) in THF), can afford high Z-selectivity.[10] Another effective method is the Johnson-Claisen rearrangement of an appropriate allylic alcohol with triethylorthoacetate, which can provide good yields in a one-step process.[11]

Q2: How can I confirm the stereochemistry of my synthesized Ethyl 2,4-decadienoate?

A2: The stereochemistry of the isomers can be determined using a combination of spectroscopic and chromatographic techniques. 1H-NMR spectroscopy is a powerful tool for distinguishing between the isomers by analyzing the coupling constants of the olefinic protons. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used to separate the different isomers, and their identity can be confirmed by comparing their retention times to authentic standards.[8]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: In Wittig-type reactions, side reactions can include self-condensation of the aldehyde, epoxidation (if a peroxy acid is present), and Michael addition if α,β-unsaturated carbonyls are used as starting materials. With strong bases, deprotonation at undesired positions can also occur. For methods involving organometallic reagents, such as those used in Sonogashira coupling, homo-coupling of the alkyne is a potential side reaction.[12]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Research into greener synthetic methods is ongoing. Some approaches focus on performing Wittig reactions in aqueous media or using catalytic methods to reduce waste.[3][13] For example, a one-pot aqueous Wittig reaction has been reported, which avoids the use of hazardous organic solvents.[13]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound (Still-Gennari Modification for Z-selectivity)

This protocol is adapted from the general principles of the Still-Gennari modification to favor the (Z)-isomer.

Materials:

  • Triethyl phosphonoacetate

  • Strong base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)

  • 18-crown-6

  • (E)-2-Heptenal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of triethyl phosphonoacetate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.05 equiv) in THF dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add 18-crown-6 (1.1 equiv) to the solution and continue stirring for another 15 minutes.

  • Add a solution of (E)-2-heptenal (1.2 equiv) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phosphonate Phosphonate Deprotonation Deprotonation Phosphonate->Deprotonation Base (KHMDS) Base (KHMDS) Base (KHMDS)->Deprotonation Aldehyde Aldehyde Addition Addition Aldehyde->Addition Solvent (THF) Solvent (THF) Solvent (THF)->Deprotonation Deprotonation->Addition Ylide formation Elimination Elimination Addition->Elimination Oxaphosphetane intermediate Quenching Quenching Elimination->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

troubleshooting_logic Start Start Poor E/Z Ratio Poor E/Z Ratio Start->Poor E/Z Ratio Low Yield Low Yield Start->Low Yield Multiple Products Multiple Products Start->Multiple Products Check Ylide Check Ylide Poor E/Z Ratio->Check Ylide Is ylide stabilized? Adjust Conditions Adjust Conditions Poor E/Z Ratio->Adjust Conditions Are conditions thermodynamic? Check Reagents Check Reagents Low Yield->Check Reagents Reagents pure & anhydrous? Optimize Workup Optimize Workup Low Yield->Optimize Workup Difficult purification? Improve Purification Improve Purification Multiple Products->Improve Purification Is separation inefficient? Re-evaluate Route Re-evaluate Route Multiple Products->Re-evaluate Route Inherent lack of stereocontrol? Check Ylide->Adjust Conditions Use non-stabilized ylide Successful Synthesis Successful Synthesis Adjust Conditions->Successful Synthesis Check Reagents->Optimize Workup Optimize Workup->Successful Synthesis Improve Purification->Successful Synthesis Re-evaluate Route->Successful Synthesis

Caption: Troubleshooting Logic for Synthesis Issues.

References

Degradation and stability issues of Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (E,Z)-2,4-decadienoate. The information addresses common degradation and stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Pear Ester, is an organic compound with the chemical formula C12H20O2.[1][2][3][4] It is a colorless to pale yellow liquid with a characteristic strong, fruity aroma of ripe Bartlett pears.[5][6] Its primary applications are as a flavor and fragrance agent in the food, beverage, and cosmetics industries.[5][7][8] It is also used as a kairomone in pest management.[1]

Q2: What are the main stability concerns for this compound?

The primary stability concerns for this compound are its susceptibility to:

  • Isomerization: The (E,Z) isomer, which is responsible for the characteristic pear aroma, can convert to other geometric isomers (e.g., E,E; Z,E; Z,Z) when exposed to heat or light. This can significantly alter the sensory properties of the compound.[9]

  • Oxidation: As a polyunsaturated ester, it is sensitive to air and can undergo oxidation, leading to the formation of off-odors and degradation of quality.[10][11][12][13]

  • Hydrolysis: The ester linkage can be cleaved in the presence of strong acids or bases, or even slowly with water, to form (E,Z)-2,4-decadienoic acid and ethanol.[14][15]

Q3: How should I properly store this compound?

To ensure maximum stability and shelf-life, it is recommended to store this compound under the following conditions:

  • Temperature: In a cool place, ideally refrigerated at 2-8°C.[6]

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: In a tightly sealed, opaque container to protect from air and light.

  • Purity: Ensure the product is free from contaminants that could catalyze degradation, such as metal ions or peroxides.

Q4: What is the expected shelf-life of this compound?

The typical shelf-life is between 12 and 24 months when stored under recommended conditions. However, this can vary depending on the purity of the product and the storage conditions. It is advisable to re-analyze the material after prolonged storage to confirm its purity and isomeric integrity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in Aroma Profile (Loss of "Pear" scent, development of "off-odors") 1. Isomerization: Exposure to heat or UV light may have caused a shift in the isomeric ratio. 2. Oxidation: Prolonged exposure to air can lead to the formation of volatile oxidation byproducts like aldehydes and ketones.1. Confirm the isomeric purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). 2. If isomerization has occurred, the product may not be suitable for its intended use. 3. Prevent future issues by storing under an inert atmosphere and protecting from light and heat. 4. Analyze for oxidative byproducts using GC-MS.
Appearance of a Yellow Color Oxidation/Polymerization: Discoloration can be a sign of oxidative degradation or the formation of polymeric materials, especially with prolonged exposure to air and heat.1. Assess the purity of the material using HPLC or GC. 2. If significant degradation is observed, the product should be discarded. 3. Ensure future storage is under an inert atmosphere and at a low temperature.
Decrease in Purity or Assay Value Hydrolysis: The ester may be hydrolyzing to decadienoic acid and ethanol, especially if exposed to acidic or basic conditions, or moisture over time.1. Use a stability-indicating HPLC method to quantify the parent compound and potential degradants like decadienoic acid. 2. Adjust the pH of your formulation to be near neutral if possible. 3. Ensure the use of dry solvents and containers to minimize moisture exposure.
Inconsistent Experimental Results Degradation during Experimentation: The compound may be degrading under the experimental conditions (e.g., high temperature, non-neutral pH, exposure to air).1. Run a control sample under the same experimental conditions to assess the stability of the compound over the duration of the experiment. 2. If degradation is observed, consider modifying the experimental conditions (e.g., lower temperature, inert atmosphere, pH adjustment).

Degradation Pathways and Stability Data

The stability of this compound is influenced by several factors. The following table summarizes the likely degradation pathways and influencing factors.

Degradation Pathway Description Influencing Factors Potential Degradation Products
Isomerization Conversion of the (E,Z) isomer to other geometric isomers ((E,E), (Z,E), (Z,Z)). This is a primary cause of aroma change.Light (especially UV), HeatEthyl (E,E)-2,4-decadienoate, Ethyl (Z,E)-2,4-decadienoate, Ethyl (Z,Z)-2,4-decadienoate
Oxidation Free-radical chain reaction initiated by oxygen, leading to the formation of hydroperoxides which can further break down.Oxygen (Air), Light, Heat, Presence of metal ionsHydroperoxides, Aldehydes, Ketones, Alcohols, Carboxylic acids (shorter chain), Polymeric materials
Hydrolysis (Acid/Base Catalyzed) Cleavage of the ester bond to form the corresponding carboxylic acid and alcohol.pH (accelerated in acidic and basic conditions), Water(E,Z)-2,4-Decadienoic acid, Ethanol

Visualizing Degradation Pathways

DegradationPathways cluster_main This compound cluster_iso Isomerization cluster_ox Oxidation cluster_hy Hydrolysis main This compound iso1 Ethyl (E,E)-2,4-decadienoate main->iso1 Light, Heat iso2 Other Isomers main->iso2 Light, Heat ox1 Hydroperoxides main->ox1 Oxygen, Light, Heat hy1 (E,Z)-2,4-Decadienoic Acid main->hy1 Acid/Base, H₂O hy2 Ethanol main->hy2 Acid/Base, H₂O ox2 Aldehydes, Ketones ox1->ox2

Caption: Major degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[16][17][18][19][20][21]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution to a target analytical concentration (e.g., 0.1 mg/mL) with the appropriate mobile phase and analyze immediately (this serves as the t=0 unstressed control).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At selected time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a set period. At selected time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period. Withdraw samples, dilute, and analyze.

  • Thermal Degradation: Place a solid or liquid sample of the compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a set period. At selected time points, dissolve/dilute the sample to the target concentration and analyze.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample protected from light. Analyze both samples at selected time points.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2). The aim is to achieve 5-20% degradation of the active ingredient. Use LC-MS to identify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products and isomers.

Instrumentation:

  • HPLC system with a PDA or UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase and Gradient (Example):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A and B (e.g., 60:40) and increase the proportion of B over time to elute more non-polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 263 nm (approximated λmax for conjugated diene system)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Note: For improved separation of geometric isomers, the addition of silver nitrate (B79036) to the mobile phase has been reported to be effective, though this requires a dedicated HPLC system.[9]

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) control Prepare & Analyze Control (t=0) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal Stress (Solid/Liquid, 80°C) start->therm photo Photostability (UV/Vis Light) start->photo analysis Analyze Samples by Stability-Indicating HPLC control->analysis acid->analysis base->analysis ox->analysis therm->analysis photo->analysis identification Identify Degradants (LC-MS) analysis->identification report Report Results identification->report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimization of GC Parameters for Separating Decadienoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) separation of decadienoate isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for successfully separating decadienoate isomers?

A1: The choice of the GC column (stationary phase) is the most critical parameter. For separating geometric isomers like decadienoates, highly polar capillary columns are generally required to resolve the subtle differences in their structures.[1][2] For instance, a VOCOL capillary column has been used successfully for the separation of ethyl 2,4-decadienoate isomers.[3] Other highly polar columns, such as those with biscyanopropyl siloxane stationary phases (e.g., SP-2560, CP-Sil 88, BPX-70), are also frequently recommended for separating fatty acid methyl esters (FAMEs), including geometric isomers.[4][5]

Q2: How does the temperature program affect the separation of isomers?

A2: The temperature program, which includes the initial temperature, ramp rate, and final temperature, directly impacts resolution and analysis time.[6] A slow temperature ramp (e.g., 3-4°C/min) can improve the separation of closely eluting peaks but will increase the total run time.[7][8] Conversely, a faster ramp rate shortens the analysis but may compromise resolution.[9] For complex mixtures of isomers, a multi-step ramp program may be necessary to achieve baseline separation for all compounds.[7][8]

Q3: Which carrier gas is best for separating decadienoate isomers, and what flow rate should I use?

A3: The choice of carrier gas affects both efficiency (resolution) and analysis speed.[10]

  • Helium: A good all-around choice, offering a balance of efficiency and speed. It is safe but can be expensive and subject to supply issues.[6] A typical flow rate is around 1 mL/min.[3]

  • Hydrogen: Provides the fastest analysis times and high efficiency. However, it is flammable and requires safety precautions.[6]

  • Nitrogen: Offers the highest theoretical efficiency but is much slower, leading to longer analysis times.[10]

For optimal separation, it is crucial to set the carrier gas to its optimal linear velocity rather than just a flow rate. This ensures the highest column efficiency.[10]

Q4: What is the expected elution order for ethyl 2,4-decadienoate isomers?

A4: On a VOCOL capillary GC column, the typical elution order for the four geometric isomers of ethyl 2,4-decadienoate is:

  • ethyl trans-2,cis-4-decadienoate

  • ethyl cis-2,trans-4-decadienoate

  • ethyl cis-2,cis-4-decadienoate

  • ethyl trans-2,trans-4-decadienoate[3]

For other conjugated linoleic acid (CLA) isomers on polar columns, cis,trans isomers generally elute before trans,cis isomers for the same positional isomer.[11]

Troubleshooting Guide

Problem: Poor or no separation of isomer peaks (co-elution).

  • Question: My decadienoate isomers are eluting as a single broad peak or with very poor resolution. What should I do?

  • Answer:

    • Verify Column Choice: Ensure you are using a highly polar capillary column. Non-polar or mid-polar columns are often insufficient for separating geometric isomers.[4][7] Long columns (e.g., 100 m) with high polarity are often recommended for difficult separations of conjugated fatty acid isomers.[2][4]

    • Optimize Temperature Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) to increase the time analytes spend interacting with the stationary phase, which can enhance resolution.[8][12]

    • Adjust Carrier Gas Flow: Ensure the carrier gas flow rate (or linear velocity) is set to the optimal value for your column dimensions and carrier gas type. Operating far from the optimum will significantly reduce column efficiency.[6][13]

    • Check for Column Overload: Injecting a sample that is too concentrated can lead to broad, overlapping peaks.[14] Try diluting your sample or using a split injection with a higher split ratio.

Problem: Peak tailing.

  • Question: My isomer peaks are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing is often caused by active sites in the GC system or a mismatch between the sample and the column phase.[12][14]

    • Check the Inlet Liner: Active sites in a dirty or non-deactivated inlet liner are a common cause of tailing for polar compounds. Clean or replace the liner with a new, deactivated one.[12][15]

    • Column Contamination/Degradation: Contamination at the head of the column can create active sites. Try trimming the first few centimeters of the column.[15] If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded, requiring column replacement.[14]

    • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and uniformly, leading to tailing. Consider increasing the inlet temperature, but do not exceed the maximum recommended temperature for your column.[12]

Problem: Inconsistent retention times.

  • Question: The retention times for my isomers are shifting between runs. How can I improve reproducibility?

  • Answer: Drifting retention times usually point to instability in flow rate, pressure, or oven temperature.[12]

    • Check for Leaks: Leaks in the system, especially around the injector septum or column fittings, will cause fluctuations in the carrier gas flow rate. Use an electronic leak detector to systematically check for leaks.[12][16]

    • Ensure Sufficient Equilibration Time: If the oven does not have enough time to equilibrate at the starting temperature before injection, retention times will be inconsistent. Increase the oven equilibration time in your method.[12]

    • Carrier Gas Supply: Verify that the gas cylinder pressure is stable and sufficiently high. As the cylinder pressure drops, the delivered pressure and flow can fluctuate.

Data Presentation

Table 1: Example GC Parameters for Ethyl 2,4-Decadienoate Isomer Separation

ParameterSettingReference
Column VOCOL Capillary Column[3]
Carrier Gas Helium[3]
Flow Rate 1 mL/min[3]
Injection Split (Ratio not specified)[3]
Injector Temp. 220°C[3]
Oven Program 120°C for 2 min, then 30°C/min to 210°C[3]
Detector Mass Spectrometer (MS)[3]
MS Interface Temp. 250°C[3]

Table 2: Example GC Parameters for 7,9-Decadienyl Isomer Separation (Note: Achieved poor resolution)

ParameterSettingReference
Column DB-23 (30 m x 0.25 mm ID)[7]
Carrier Gas Not specified[7]
Flow Rate Not specified[7]
Oven Program 50°C for 2 min, then 10°C/min to 160°C, then 4°C/min to 220°C[7]
Detector Flame Ionization Detector (FID)[7]

Table 3: General GC Parameters for FAME Isomer Analysis on a DB-23 Column

ParameterSettingReference
Column DB-23[17]
Carrier Gas Not specified[17]
Oven Program Start 50°C, ramp to 175°C, then ramp to 230°C (29.75 min total)[17]
Injector Temp. 250°C[17]
Detector Flame Ionization Detector (FID)[17]
Detector Temp. 280°C[17]

Experimental Protocols

Protocol: Separation of Ethyl 2,4-Decadienoate Isomers by GC-MS

This protocol is based on the successful methodology reported for separating the four geometric isomers of ethyl 2,4-decadienoate.[3]

1. Sample Preparation:

  • Prepare a standard solution of the ethyl 2,4-decadienoate isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • The concentration should be optimized to avoid detector saturation and column overload. A starting concentration of 10-100 µg/mL is often appropriate.

2. GC-MS Instrument Setup:

  • GC Column: Install a VOCOL capillary column.

  • Carrier Gas: Use Helium with a purity of 99.999% or higher. Set the column flow rate to a constant 1.0 mL/min.

  • Injector: Set the injector temperature to 220°C. Use a split injection mode to prevent column overload. The split ratio may need optimization (e.g., start at 50:1).

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.
    • Ramp: Increase temperature at a rate of 30°C/min to 210°C.
    • Final hold: Hold at 210°C for a sufficient time to elute all isomers.

  • Mass Spectrometer:

    • Set the MS interface temperature to 250°C.
    • Set the ion source temperature to 200°C.
    • Acquire data in full scan mode (e.g., m/z 40-400) to aid in identification.

3. Analysis:

  • Inject 1 µL of the prepared sample.

  • Start the data acquisition.

  • Identify the isomer peaks based on their retention times and mass spectra. The expected elution order is trans,cis -> cis,trans -> cis,cis -> trans,trans.[3]

4. Data Review:

  • Integrate the peak areas for each isomer.

  • Assess the resolution between critical pairs. If resolution is insufficient, consider optimizing the temperature ramp rate (e.g., reducing it to 10-15°C/min).

Mandatory Visualization

G GC Troubleshooting Workflow for Isomer Separation start Problem Observed: Poor Isomer Separation check_column Is a highly polar capillary column being used? start->check_column change_column Action: Switch to a suitable high-polarity column (e.g., VOCOL, CP-Sil 88, BPX-70) check_column->change_column No optimize_temp Is the temperature ramp slow enough? check_column->optimize_temp Yes change_column->start Re-evaluate slow_ramp Action: Decrease ramp rate (e.g., to 3-5 °C/min) optimize_temp->slow_ramp No check_flow Is the carrier gas flow set to its optimal velocity? optimize_temp->check_flow Yes slow_ramp->optimize_temp Re-evaluate adjust_flow Action: Adjust flow/pressure to the optimum for the carrier gas and column ID check_flow->adjust_flow No check_overload Is the sample concentration too high? check_flow->check_overload Yes adjust_flow->check_flow Re-evaluate dilute_sample Action: Dilute sample or increase split ratio check_overload->dilute_sample Yes solution Problem Resolved check_overload->solution No dilute_sample->check_overload Re-evaluate

Caption: Troubleshooting workflow for poor GC separation of isomers.

G Experimental Workflow for Decadienoate Isomer Analysis prep 1. Sample Preparation (Dilute isomers in solvent) setup 2. Instrument Setup - Install VOCOL column - Set temperatures (Inlet, Oven, MS) - Set He flow rate (1 mL/min) prep->setup inject 3. Injection (1 µL, Split Mode) setup->inject run 4. GC Separation (Execute temperature program) inject->run detect 5. MS Detection (Acquire mass spectra) run->detect analyze 6. Data Analysis - Identify peaks by retention time & spectra - Integrate peak areas detect->analyze

Caption: Workflow for GC-MS analysis of decadienoate isomers.

References

Overcoming matrix effects in the analysis of Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ethyl (E,Z)-2,4-decadienoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

This compound, also known as pear ester, is a key aroma compound found naturally in fruits like Bartlett pears, apples, and Concord grapes.[1][2][3] It is also present in products such as beer and pear brandy.[2][3] Due to its characteristic pear flavor and aroma, it is frequently analyzed in food and beverage matrices to assess quality and authenticity.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[4][5] In the context of analyzing this compound, co-extracted compounds from the food or beverage matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[4][5] This can result in poor analytical accuracy, linearity, and reproducibility.[4]

Q3: How can I determine if my analysis is affected by matrix effects?

The presence of matrix effects can be assessed using a few key methods:

  • Post-Extraction Spiking: Compare the signal response of a standard spiked into a pre-extracted blank matrix sample to the response of a standard in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[5]

  • Post-Column Infusion: A constant flow of the analyte standard is infused into the LC eluent after the analytical column, and a blank matrix extract is injected. Any fluctuation in the baseline signal at the retention time of co-eluting matrix components points to ion suppression or enhancement.[6][7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Issue 1: Poor recovery of this compound during sample preparation.
  • Possible Cause: Inefficient extraction from a complex food matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the solvent system is appropriate for extracting a moderately nonpolar compound like this compound from your specific matrix. A mixture of a polar and a non-polar solvent may be necessary.

    • Employ Advanced Extraction Techniques: Consider methods like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) which are effective for volatile and semi-volatile aroma compounds.

    • Incorporate a Cleanup Step: Utilize solid-phase extraction (SPE) to remove interfering matrix components prior to LC-MS or GC-MS analysis.[8]

Issue 2: Inconsistent quantification and poor reproducibility.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Implement Stable Isotope Dilution Analysis (SIDA): This is the most effective method for correcting matrix effects.[8][9] A stable isotope-labeled internal standard of this compound is added to the sample at the beginning of the workflow. Since the internal standard has the same physicochemical properties as the analyte, it experiences the same matrix effects, allowing for accurate correction.[8][9]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.[8][9] However, this approach may not account for variability between individual samples.[9]

    • Standard Addition: This method involves adding known amounts of the standard to aliquots of the sample itself. It is a robust way to correct for matrix effects specific to each sample but requires more sample and analysis time.[6][10]

Issue 3: Signal suppression or enhancement observed in the chromatogram.
  • Possible Cause: Co-elution of matrix components with this compound.

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjust the gradient profile, mobile phase composition, or column chemistry to improve the separation of the analyte from interfering compounds.[6]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization.[6][7] This approach is only feasible if the analyte concentration remains above the limit of quantification.[6]

    • Optimize MS Source Parameters: Fine-tuning parameters such as spray voltage, gas flows, and temperature can sometimes mitigate the extent of ion suppression or enhancement.

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in mitigating matrix effects, based on typical recovery and matrix effect values reported in the literature for similar analytes in complex matrices.

StrategyTypical Analyte Recovery (%)Typical Matrix Effect (%)Applicability for this compound
Dilute-and-Shoot > 90%50 - 150% (highly variable)Simple matrices with high analyte concentration.
Solid-Phase Extraction (SPE) 70 - 110%80 - 120%Complex matrices like fruit juices and purees.
Matrix-Matched Calibration N/A (corrects for loss)Corrected to ~100% (for consistent ME)When a representative blank matrix is available.
Stable Isotope Dilution (SIDA) N/A (corrects for loss)Corrected to ~100% (accounts for variability)Highly Recommended for accurate quantification in all matrices.

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Fruit Juices
  • Sample Preparation: To 10 mL of fruit juice, add 10 µL of the internal standard working solution (e.g., ¹³C₆-Ethyl (E,Z)-2,4-decadienoate).

  • Extraction: Add 10 mL of a 1:1 (v/v) mixture of diethyl ether and n-pentane. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Add anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The extract is now ready for GC-MS or LC-MS analysis.

Protocol 2: Stable Isotope Dilution Analysis (SIDA) Workflow
  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled analog of this compound to the sample prior to any extraction or cleanup steps.

  • Sample Preparation: Follow an appropriate extraction and cleanup protocol for your specific matrix (e.g., LLE or SPE).

  • Instrumental Analysis: Analyze the final extract by LC-MS/MS or GC-MS.

  • Quantification: Calculate the concentration of the native this compound by determining the ratio of the peak area of the native analyte to the peak area of the labeled internal standard and comparing this ratio to a calibration curve prepared with the same internal standard concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike Spike with Isotope-Labeled IS Sample->Spike Extraction Extraction (LLE/SPE) Spike->Extraction Cleanup Sample Cleanup (optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration LCMS LC-MS/MS or GC-MS Analysis Concentration->LCMS Quantification Quantification using Analyte/IS Ratio LCMS->Quantification Result Final Result Quantification->Result

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

troubleshooting_matrix_effects cluster_strategies Mitigation Strategies Problem Inaccurate Quantification (Suspected Matrix Effects) Assess Assess Matrix Effects? (Post-extraction spike) Problem->Assess Strategy Select Mitigation Strategy Assess->Strategy Yes SIDA Stable Isotope Dilution (Most Robust) Strategy->SIDA MatrixMatch Matrix-Matched Calibration Strategy->MatrixMatch StdAdd Standard Addition Strategy->StdAdd Cleanup Improve Sample Cleanup Strategy->Cleanup Chroma Optimize Chromatography Strategy->Chroma Dilute Dilute Sample Strategy->Dilute Validate Validate Method SIDA->Validate MatrixMatch->Validate StdAdd->Validate Cleanup->Validate Chroma->Validate Dilute->Validate

Caption: Decision tree for troubleshooting matrix effects.

References

Purification strategies to remove (E,E) isomer from (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (E,Z)-2,4-decadienoate and the removal of its (E,E) isomer.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating (E,Z) and (E,E) isomers of 2,4-decadienoate?

A1: The primary methods for separating geometric isomers like (E,Z) and (E,E)-2,4-decadienoate are chromatographic techniques, fractional distillation, and crystallization.[1] High-performance liquid chromatography (HPLC), particularly with a silver ion-modified stationary phase (Ag+-HPLC), and gas chromatography (GC) are often the most effective methods for achieving high-resolution separation.[2] Fractional distillation can be employed to separate isomers with different boiling points, and it is used in the commercial production of pure ethyl (2E,4Z)-2,4-decadienoate.[3] Crystallization relies on differences in the solubility of the isomers in a specific solvent.[1]

Q2: Which analytical techniques can be used to identify and quantify the different isomers of ethyl 2,4-decadienoate?

A2: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying the isomers of ethyl 2,4-decadienoate.[2] A study successfully used a VOCOL capillary GC column to separate all four geometric isomers, which were then identified by their mass spectra and retention times.[2] NMR spectroscopy provides detailed structural information, allowing for the unambiguous assignment of the E and Z configurations.[2]

Q3: What is the principle behind silver ion HPLC (Ag+-HPLC) for isomer separation?

A3: Silver ion chromatography separates unsaturated compounds based on the number, position, and geometry of their double bonds.[4] The separation mechanism involves the formation of reversible charge-transfer complexes between the silver ions on the stationary phase and the π-electrons of the double bonds in the analyte molecules.[4] The strength of this interaction is influenced by the steric hindrance around the double bonds. cis (Z) isomers, being generally less sterically hindered, interact more strongly with the silver ions and are retained longer on the column than their trans (E) counterparts.[4]

Q4: Are there any non-chromatographic methods to purify (E,Z)-2,4-decadienoate?

Troubleshooting Guides

HPLC-Based Purification

Issue: Poor resolution between (E,Z) and (E,E) isomers.

Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry For challenging isomer separations, a standard C18 column may not provide sufficient selectivity. Consider using a silver ion-impregnated column (Ag+-HPLC), which is specifically designed to separate compounds based on the geometry of their double bonds.[2][4]
Suboptimal Mobile Phase Composition The mobile phase composition is critical for resolution. For Ag+-HPLC, a non-polar mobile phase such as hexane (B92381) with a small percentage of a more polar solvent like acetonitrile (B52724) is often effective.[4] Systematically vary the mobile phase composition to optimize selectivity.
Temperature Fluctuations Inconsistent column temperature can lead to retention time shifts and poor resolution. Use a column thermostat to maintain a stable temperature throughout the analysis.[7]
Inadequate Method Development A systematic approach to method development is crucial. Vary parameters such as mobile phase composition, flow rate, and temperature to find the optimal conditions for your specific separation.

Issue: Peak Tailing for the (E,Z) or (E,E) Isomer Peak.

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can cause peak tailing. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. However, this may not be compatible with Ag+-HPLC.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column Contamination Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.

General Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Resolution, Peak Tailing) check_column Is the correct column chemistry being used? (e.g., Ag+-HPLC for isomers) start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes optimize_column Select a more appropriate column (e.g., switch to Ag+-HPLC) check_column->optimize_column No check_instrument Are instrument parameters (temperature, flow rate) stable and appropriate? check_mobile_phase->check_instrument Yes optimize_mobile_phase Systematically vary mobile phase composition check_mobile_phase->optimize_mobile_phase No optimize_instrument Adjust and stabilize instrument parameters check_instrument->optimize_instrument No evaluate_results Evaluate Chromatogram check_instrument->evaluate_results Yes optimize_column->evaluate_results optimize_mobile_phase->evaluate_results optimize_instrument->evaluate_results

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental Protocols

Protocol 1: Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

This protocol is based on a successful method for the separation of all four geometric isomers of ethyl 2,4-decadienoate.[2]

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: A nonpolar reversed-phase column (C18) can be used.[2] Alternatively, a dedicated silver-ion column is recommended for superior selectivity.[4]

  • Mobile Phase: Acetonitrile in hexane (e.g., starting with 0.1% acetonitrile and running a shallow gradient).[4] Another reported mobile phase for a C18 column is a mixture of acetonitrile and water containing silver nitrate.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the conjugated diene system absorbs, typically around 260 nm.

  • Temperature: Controlled column temperature (e.g., 25 °C) is recommended for reproducibility.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Dissolve the sample mixture of ethyl 2,4-decadienoate isomers in the mobile phase or a compatible solvent.

  • Inject the sample onto the column.

  • Run the HPLC method and collect the fractions corresponding to the (E,Z) and (E,E) isomers.

  • Analyze the collected fractions for purity using an appropriate analytical technique (e.g., GC-MS or analytical HPLC).

Protocol 2: Gas Chromatography (GC)

This protocol is based on a method that successfully separated all four isomers of ethyl 2,4-decadienoate.[2]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: VOCOL capillary column (e.g., 60 m x 0.25 mm i.d., 1.5 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 210 °C at 30 °C/min.[2]

  • Detector Temperature: 280 °C (for FID).

  • MS Interface Temperature (if used): 250 °C.[2]

Procedure:

  • Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) into the GC.

  • Run the temperature program. The isomers will elute at different retention times.

  • Identify the peaks corresponding to the (E,Z) and (E,E) isomers based on their retention times and/or mass spectra.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Isomer Separation

Method Stationary Phase Typical Mobile Phase/Carrier Gas Advantages Disadvantages Reported Purity
Ag+-HPLC Silver-ion impregnated silica (B1680970) or polymerHexane with a small amount of a polar modifier (e.g., acetonitrile)[4]Excellent selectivity for geometric isomers.[4]Silver-ion columns can be less stable and more expensive.Can achieve high purity (>98%).
RP-HPLC C18Acetonitrile/WaterReadily available columns and solvents.May have limited selectivity for closely related isomers.Purity is highly dependent on method optimization.
GC VOCOL capillary column[2]Helium[2]High resolution and sensitivity. Can be coupled with MS for definitive identification.[2]Requires volatile and thermally stable compounds. Not suitable for preparative scale.Analytical technique, not for purification.

Visualization of Purification Strategy Selection

StrategySelection start Start: Mixture of (E,Z) and (E,E) Isomers scale_question What is the required scale of purification? start->scale_question analytical_scale Analytical or Small-Scale (<1g) scale_question->analytical_scale Small prep_scale Preparative or Large-Scale (>1g) scale_question->prep_scale Large analytical_method High-Resolution Method Needed? analytical_scale->analytical_method prep_method Are boiling points sufficiently different? prep_scale->prep_method ag_hplc Ag+-HPLC analytical_method->ag_hplc Yes gc_ms GC-MS (for analysis) analytical_method->gc_ms For Analysis fractional_distillation Fractional Distillation prep_method->fractional_distillation Yes prep_hplc Preparative HPLC prep_method->prep_hplc No crystallization Crystallization prep_hplc->crystallization Alternative

Caption: Decision tree for selecting a suitable purification strategy.

References

Technical Support Center: Synthesis of Pear Ester (Propyl Acetate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of synthetic pear ester (propyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propyl acetate (B1210297)?

A1: The most prevalent laboratory and industrial method for synthesizing propyl acetate is the Fischer-Speier esterification of acetic acid with propan-1-ol, using a strong acid catalyst, typically sulfuric acid.[1][2][3] The reaction is reversible and requires heating under reflux to proceed at a reasonable rate.[4][5][6]

Q2: My yield of propyl acetate is consistently low. What are the primary reasons for this?

A2: Low yields in Fischer esterification are common and are primarily due to the reversible nature of the reaction.[1][4] The equilibrium between reactants (acetic acid and propanol) and products (propyl acetate and water) can limit the final yield.[4] To improve the yield, you can either use a large excess of one reactant (usually the more cost-effective one, like the alcohol) or actively remove one of the products, typically water, as it is formed.[4][5][7] One study noted that using a 10-fold excess of alcohol could increase the ester yield to 97%.[4]

Q3: How can I effectively remove water from the reaction mixture to improve the yield?

A3: A common and effective method for removing water during the reaction is by using a Dean-Stark apparatus.[4][8] This piece of glassware collects the water-alcohol azeotrope that boils off, separates the water, and returns the alcohol to the reaction flask, thereby driving the equilibrium towards the products.[4] Alternatively, drying agents like molecular sieves can be used, though this is more common in smaller-scale reactions.[7]

Q4: What is the optimal amount of sulfuric acid catalyst to use? Can I use too much?

A4: While a catalyst is necessary, an excessive amount of sulfuric acid can lead to undesirable side reactions and purification difficulties.[8] Too much acid can promote the dehydration of propan-1-ol to form propene or di-n-propyl ether, and can also cause charring or polymerization of starting materials.[8] It can also make the final neutralization and washing steps more challenging due to vigorous reactions (e.g., gas evolution with sodium bicarbonate).[8] A common catalytic amount is around 1-5% of the total mass of the reactants.[9]

Q5: During the workup, my product won't separate properly from the aqueous layer. What's happening?

A5: The reactants (acetic acid, propan-1-ol) and the product (propyl acetate) all have some miscibility in water.[8] If a significant amount of unreacted alcohol and acid remain, it can be difficult to achieve a clean separation. This issue is often resolved by adding a saturated salt solution (brine) during the washing step.[10] This technique, known as "salting out," reduces the solubility of the organic ester in the aqueous layer, promoting a sharper separation.[11]

Q6: What are the key impurities I should be aware of and how can I remove them?

A6: The primary impurities in crude propyl acetate are unreacted acetic acid, propan-1-ol, water, and the acid catalyst.[8] Purification typically involves a multi-step process:

  • Neutralization: Washing the organic layer with a weak base, such as 5-10% sodium bicarbonate solution, to remove residual acetic acid and the sulfuric acid catalyst.[12]

  • Washing: Washing with water or brine to remove any remaining salts and water-soluble impurities.[10]

  • Drying: Using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove dissolved water.

  • Distillation: Performing a final fractional distillation to separate the pure propyl acetate from the less volatile unreacted alcohol.

For very high purity (>99.5%), advanced techniques like extractive distillation or reactive distillation are employed in industrial settings.[13][14][15]

Q7: Are there alternative catalysts to sulfuric acid?

A7: Yes, to avoid the corrosion and purification issues associated with sulfuric acid, solid acid catalysts are a common alternative.[16] Amberlyst-15, a sulfonic acid-functionalized ion-exchange resin, is frequently studied for this purpose.[3][15][17] Solid catalysts have the advantage of being easily filtered out of the reaction mixture, simplifying the workup.[16] Other catalysts like Lewis acids (e.g., scandium(III) triflate) and ionic liquids have also been investigated.[7][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield (<60%) 1. Reaction has not reached equilibrium. 2. Equilibrium is unfavorable. 3. Loss of product during workup.1. Increase reflux time and monitor reaction progress via TLC or GC. 2. Use a 3-5 fold excess of propan-1-ol. 3. Use a Dean-Stark apparatus to remove water. 4. During extraction, use brine to minimize the product's solubility in the aqueous layer.
Reaction Mixture Turns Dark/Black 1. Reaction temperature is too high. 2. Excessive amount of sulfuric acid catalyst.1. Ensure the reflux temperature does not significantly exceed the boiling point of the alcohol-ester mixture. 2. Reduce the catalyst concentration to 1-5% of the total reactant mass.
Poor Separation of Layers During Washing 1. High concentration of unreacted alcohol. 2. Formation of an emulsion.1. Add a saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. 2. Allow the mixture to stand for a longer period. Gentle swirling of the funnel can help break up emulsions.
Product Fails to Meet Purity Specs after Distillation 1. Inefficient distillation column. 2. Presence of azeotropes. 3. Incomplete removal of impurities before distillation.1. Use a fractionating column with higher theoretical plates (e.g., Vigreux or packed column). 2. Ensure the crude product is thoroughly washed and dried before distillation. Water can form azeotropes with the ester and alcohol.[11] 3. Repeat the neutralization and washing steps if acidic impurities are suspected.
Ester Product Hydrolyzes Back to Carboxylic Acid 1. Presence of excess water and acid during storage or workup.1. Ensure all glassware is dry. 2. Completely neutralize the acid catalyst before distillation. 3. Dry the purified ester over a drying agent before final storage.

Data Summary Tables

Table 1: Reaction Conditions for Propyl Acetate Synthesis

Parameter Conventional Batch (Lab Scale) Reactive Distillation (Pilot/Industrial) Reference(s)
Catalyst Sulfuric Acid, Amberlyst-15Sulfuric Acid, Amberlyst-15[1][3][15]
Reactant Ratio (Alcohol:Acid) 1:1 to 5:1 (molar)1:1 to 1.2:1 (mass)[4][9][18]
Catalyst Loading ~1-10% v/v or w/w~0.1-5% of total feed weight[9][12][15]
Temperature Reflux (~80-102°C)80-108°C (esterification kettle), 70-95°C (column top)[9][12][14]
Reaction Time 1-10 hoursContinuous Process[6][18]

Table 2: Reported Yields and Purity of Propyl Acetate

Method Conversion/Yield Product Purity Reference(s)
Fischer Esterification (Lab Scale, equal reactants)~65% Yield-[4]
Fischer Esterification (Lab Scale, 10x excess alcohol)~97% Yield-[4]
Optimized Batch with Ceric Sulfate Catalyst~99% Esterification Rate-[18]
Reactive Distillation (Pilot Plant)79% Acetic Acid Conversion64% (molar, in distillate before final purification)[15]
Continuous Process with PurificationTotal Yield: 94.8%>98.5%[9]
Continuous Esterification with Extractive Purification->99.5%[13][14]

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis via Fischer Esterification

Objective: To synthesize propyl acetate with a high yield on a laboratory scale.

Materials:

  • Glacial Acetic Acid

  • Propan-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, Dean-Stark trap, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 0.5 mol of glacial acetic acid and 1.5 mol of propan-1-ol (3-fold excess).

  • Catalyst Addition: While swirling the flask, slowly add 2-3 mL of concentrated sulfuric acid.

  • Reflux: Assemble a reflux apparatus with a Dean-Stark trap between the flask and the condenser. Add a few boiling chips and heat the mixture to a gentle reflux.

  • Water Removal: Continue refluxing for 2-3 hours, or until water ceases to collect in the side arm of the Dean-Stark trap.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup - Neutralization: Transfer the cooled mixture to a separatory funnel. Carefully wash the organic layer by adding 50 mL of 5% sodium bicarbonate solution. Swirl gently and vent frequently to release CO₂ gas. Drain the lower aqueous layer. Repeat this wash.

  • Workup - Washing: Wash the organic layer with 50 mL of brine. Separate and discard the aqueous layer.

  • Drying: Transfer the crude ester to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes until the liquid is clear.

  • Purification: Decant or filter the dried ester into a clean, dry round-bottom flask. Purify the propyl acetate by simple or fractional distillation, collecting the fraction that boils at approximately 101-102°C.

Visualizations

Fischer Esterification Signaling Pathway

Fischer_Esterification RCOOH Carboxylic Acid (Acetic Acid) Protonated_Carbonyl Protonated Carbonyl RCOOH->Protonated_Carbonyl 1. Protonation ROH Alcohol (Propan-1-ol) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate 2. Nucleophilic Attack H_plus H+ (e.g., H₂SO₄) H_plus->Protonated_Carbonyl Ester Ester (Propyl Acetate) H_plus->Ester Regenerated Protonated_Carbonyl->Tetrahedral_Intermediate Tetrahedral_Intermediate->Ester 3. Proton Transfer & 4. Elimination of H₂O Water Water Tetrahedral_Intermediate->Water Experimental_Workflow cluster_workup Workup Steps start Start reactants Charge Reactants (Acetic Acid, Propanol) start->reactants catalyst Add Catalyst (H₂SO₄) reactants->catalyst reflux Heat to Reflux (Remove H₂O via Dean-Stark) catalyst->reflux cool Cool to Room Temp reflux->cool workup Workup & Extraction cool->workup wash1 Wash with NaHCO₃ workup->wash1 wash2 Wash with Brine wash1->wash2 dry Dry with MgSO₄ wash2->dry purify Purify by Distillation dry->purify product Pure Propyl Acetate purify->product Troubleshooting_Tree start Low Yield or Purity Issue check_yield Is the yield low? start->check_yield check_purity Is the purity low? start->check_purity check_yield->check_purity No yield_cause1 Equilibrium Limitation check_yield->yield_cause1 Yes yield_cause2 Workup Losses check_yield->yield_cause2 Yes purity_cause1 Residual Acid? check_purity->purity_cause1 Yes yield_sol1 Increase alcohol excess Use Dean-Stark trap yield_cause1->yield_sol1 yield_sol2 Use brine during wash Ensure complete extraction yield_cause2->yield_sol2 purity_sol1 Repeat NaHCO₃ wash purity_cause1->purity_sol1 Yes purity_cause2 Residual Alcohol/Water? purity_cause1->purity_cause2 No purity_sol2 Ensure thorough drying Use efficient fractional distillation purity_cause2->purity_sol2 Yes purity_cause3 Side Products (dark color)? purity_cause2->purity_cause3 No purity_sol3 Reduce catalyst amount Control reflux temperature purity_cause3->purity_sol3 Yes

References

Technical Support Center: Enhancing Detection Sensitivity for Ethyl (E,Z)-2,4-deca-dienoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ethyl (E,Z)-2,4-deca-dienoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of detecting trace levels of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of Ethyl (E,Z)-2,4-deca-dienoate using Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for Ethyl (E,Z)-2,4-deca-dienoate shows significant peak tailing or fronting, affecting integration and quantification. What are the possible causes and solutions?

  • Answer:

    • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.

      • Solution: Use a deactivated liner and a high-quality, inert GC column. If contamination is suspected, bake out the column at a high temperature or solvent rinse it.[1][2]

    • Column Overloading: Injecting too much sample can lead to peak fronting.

      • Solution: Dilute your sample or use a split injection with a higher split ratio.[1]

    • Improper Sample Vaporization: If the injector temperature is too low, the sample may not vaporize completely and uniformly, leading to peak distortion.

      • Solution: Optimize the injector temperature. Ensure it is high enough to vaporize the sample and solvent quickly but not so high as to cause thermal degradation of the analyte.

    • Incompatible Solvent: The choice of solvent can affect peak shape.

      • Solution: Ensure your sample is dissolved in a solvent that is compatible with your GC column and injection technique. For splitless injections, using a single, appropriate solvent is recommended.[2][3]

Issue 2: Low Signal Intensity or No Peak Detected

  • Question: I am not detecting a peak for Ethyl (E,Z)-2,4-deca-dienoate, or the signal is very weak, even though I expect it to be present in my sample. How can I improve the signal intensity?

  • Answer:

    • Insufficient Analyte Concentration: The concentration of Ethyl (E,Z)-2,4-deca-dienoate in your sample may be below the limit of detection (LOD) of your current method.

      • Solution 1: Sample Pre-concentration: Employ a sample preparation technique like Solid Phase Microextraction (SPME) to concentrate the volatile analyte from the sample matrix before GC-MS analysis. SPME is a solvent-free technique that can significantly enhance sensitivity.[4][5][6]

      • Solution 2: Derivatization: While Ethyl (E,Z)-2,4-deca-dienoate is a volatile ester, derivatization can sometimes improve chromatographic behavior and detector response for certain compounds. However, for this specific analyte, optimizing sample preparation and injection techniques is usually more effective.

    • Leaks in the GC System: Leaks in the injector, column fittings, or gas lines can lead to a loss of sample and reduced signal.

      • Solution: Perform a leak check of your GC system. Ensure all fittings are tight and septa are not leaking.

    • Improper Injection Technique: Inconsistent injection volumes or speed can lead to variable and low signal intensity.

      • Solution: Use an autosampler for consistent and reproducible injections. If using manual injection, ensure a consistent and rapid injection technique.[3]

    • Detector Issues: The mass spectrometer may not be optimized for the target analyte.

      • Solution: Ensure the MS is properly tuned. For trace analysis, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode to increase sensitivity by focusing on specific ions of Ethyl (E,Z)-2,4-deca-dienoate.

Issue 3: Ghost Peaks or Carryover

  • Question: I am observing peaks in my blank runs that correspond to Ethyl (E,Z)-2,4-deca-dienoate. What is causing this carryover, and how can I eliminate it?

  • Answer:

    • Contaminated Syringe: The injection syringe may be contaminated with remnants from previous injections.

      • Solution: Thoroughly clean the syringe with an appropriate solvent between injections. Include multiple solvent washes in your autosampler method.

    • Contaminated Injector: The injector liner or septum can be a source of contamination.

      • Solution: Regularly replace the injector liner and septum. A bake-out of the injector at a high temperature can also help remove contaminants.[1]

    • Column Contamination: High-boiling compounds from previous samples can accumulate at the head of the column and elute slowly, causing ghost peaks.

      • Solution: Bake out the column at its maximum recommended temperature for a sufficient time. In severe cases, a small portion of the column inlet may need to be trimmed.

Issue 4: Matrix Effects

  • Question: I am analyzing Ethyl (E,Z)-2,4-deca-dienoate in a complex matrix (e.g., food, biological fluid), and my quantitative results are inconsistent. Could matrix effects be the problem?

  • Answer:

    • Signal Enhancement or Suppression: Components of the sample matrix can co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to either an enhancement or suppression of the signal.

      • Solution 1: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for the matrix effects.

      • Solution 2: Isotope Dilution: Use a stable isotope-labeled internal standard of Ethyl (E,Z)-2,4-deca-dienoate. This is the most effective way to correct for matrix effects as the internal standard will behave similarly to the analyte during sample preparation, injection, and ionization.

      • Solution 3: Sample Cleanup: Employ a more rigorous sample cleanup procedure to remove interfering matrix components before analysis. Techniques like Solid Phase Extraction (SPE) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting trace levels of Ethyl (E,Z)-2,4-deca-dienoate?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid Phase Microextraction (SPME) is a highly sensitive method for the trace-level detection of volatile compounds like Ethyl (E,Z)-2,4-deca-dienoate.[4][7] SPME allows for the pre-concentration of the analyte from the sample matrix, significantly lowering the limit of detection. For enhanced selectivity and sensitivity with the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode is recommended.

Q2: How do I choose the right SPME fiber for Ethyl (E,Z)-2,4-deca-dienoate analysis?

A2: The choice of SPME fiber coating depends on the polarity and volatility of the analyte. For a relatively nonpolar ester like Ethyl (E,Z)-2,4-deca-dienoate, a nonpolar or bipolar fiber is generally suitable. Common choices include:

  • Polydimethylsiloxane (PDMS): A nonpolar coating suitable for volatile and nonpolar compounds.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A mixed-phase fiber that can trap a wide range of volatile and semi-volatile compounds.[8] The optimal fiber should be determined experimentally by comparing the extraction efficiency of different coatings for your specific sample matrix.

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for the analysis of Ethyl (E,Z)-2,4-deca-dienoate?

A3: Yes, HPLC can be used for the analysis of Ethyl (E,Z)-2,4-deca-dienoate, particularly for the separation of its geometrical isomers.[9] A study has shown successful separation using a reversed-phase C18 column with a mobile phase containing silver ions.[9] However, for trace-level detection, GC-MS is generally more sensitive due to the volatile nature of the compound.

Q4: What are the typical ions to monitor for Ethyl (E,Z)-2,4-deca-dienoate in GC-MS analysis?

A4: While the specific mass spectrum should be confirmed with a standard, typical fragmentation of esters in electron ionization (EI) mass spectrometry involves McLafferty rearrangement and alpha-cleavages. For Ethyl (E,Z)-2,4-deca-dienoate (molecular weight: 196.29 g/mol ), some potential characteristic ions to monitor in SIM mode would likely include the molecular ion (m/z 196) if it is sufficiently stable, and key fragment ions. It is crucial to inject a pure standard to determine the most abundant and specific ions for your instrument and method.

Quantitative Data Summary

The following tables summarize the reported limits of detection for Ethyl (E,Z)-2,4-deca-dienoate and related compounds using different analytical techniques. This data can help in selecting the appropriate method based on the required sensitivity.

Table 1: Limits of Detection (LOD) for Ethyl (E,Z)-2,4-deca-dienoate

Analytical MethodLimit of Detection (LOD)Reference
Gas Chromatography (GC)Not explicitly stated, but linearity was determined.[9]
High-Performance Liquid Chromatography (HPLC)Not explicitly stated, but linearity was determined.[9]

Table 2: Example Limits of Detection (LOD) for other Ethyl Esters using Sensitive Methods

AnalyteMethodLimit of Detection (LOD)Reference
Fatty Acid Ethyl EstersSPME-GC/MS0.005 - 0.009 ng/mg[10]
Ethyl GlucuronideLC-MS/MS2.5 pg/mg[11]

This table is provided for context on the sensitivity that can be achieved for similar compounds using advanced analytical techniques.

Experimental Protocols

Protocol 1: Headspace Solid Phase Microextraction (HS-SPME) GC-MS for Trace Analysis of Ethyl (E,Z)-2,4-deca-dienoate in a Liquid Matrix

  • Sample Preparation:

    • Place a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

    • Add a salt (e.g., NaCl) to increase the ionic strength of the solution and promote the partitioning of the analyte into the headspace.

  • HS-SPME Extraction:

    • Place the vial in an autosampler with an agitator and a temperature-controlled block.

    • Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation.[5]

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[5]

  • GC-MS Analysis:

    • Injector:

      • Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.

    • GC Column:

      • Use a suitable capillary column (e.g., a VOCOL capillary column or a column with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane).[9]

    • Oven Temperature Program:

      • Start at a low initial temperature (e.g., 40°C) and hold for a few minutes.

      • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature that is sufficient to elute the analyte and any other compounds of interest (e.g., 250°C).

    • Mass Spectrometer:

      • Operate in Electron Ionization (EI) mode.

      • For high sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of Ethyl (E,Z)-2,4-deca-dienoate.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Liquid Sample add_is Add Internal Standard sample->add_is add_salt Add Salt add_is->add_salt vial Seal in Headspace Vial add_salt->vial equilibrate Equilibrate and Agitate vial->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Thermal Desorption in Injector extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

troubleshooting_logic start Low or No Signal check_concentration Is Analyte Concentration Sufficient? start->check_concentration check_leaks Are there System Leaks? check_concentration->check_leaks Yes solution_spme Implement SPME Pre-concentration check_concentration->solution_spme No check_injection Is Injection Technique Optimal? check_leaks->check_injection No solution_leak_check Perform Leak Check check_leaks->solution_leak_check Yes check_detector Is MS Detector Optimized? check_injection->check_detector Yes solution_autosampler Use Autosampler check_injection->solution_autosampler No solution_sim Use SIM Mode check_detector->solution_sim No

Caption: Troubleshooting logic for low signal intensity.

References

Best practices for the long-term storage of Ethyl (E,Z)-2,4-decadienoate standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Ethyl (E,Z)-2,4-decadienoate standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound standards?

For optimal long-term stability, this compound standards should be stored in a cool, dark, and dry place under an inert atmosphere.[1] Refrigeration at 2-8°C is highly recommended to slow down potential degradation reactions.[2] Some suppliers also recommend storing at a stable temperature below 25°C (77°F).[3]

Q2: What type of container should be used for storing this standard?

It is best to use tightly sealed amber glass bottles or vials to protect the standard from light and air exposure.[1] Ensure the container cap provides an excellent seal to prevent the ingress of moisture and oxygen. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the expected shelf life of this compound?

When stored under ideal conditions (refrigerated, protected from light and air), the typical shelf life is around 2 years.[3] However, it is recommended to periodically check the purity of the standard, especially if it has been stored for an extended period.[1]

Q4: Do I need to take any special safety precautions when handling this compound?

Yes, proper personal protective equipment (PPE) should be worn. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4] Handling should be performed in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes, and prevent inhalation or ingestion.

Q5: Is this compound sensitive to air or light?

Yes, as an unsaturated ester, this compound is susceptible to oxidation and polymerization when exposed to air and light.[1] Therefore, it is critical to store it under an inert atmosphere and in a light-protected container.

Troubleshooting Guide

Issue 1: The standard has developed a yellow color.

  • Possible Cause: Discoloration is often a sign of degradation, likely due to oxidation or the formation of polymeric impurities from exposure to air and/or light.[1]

  • Solution:

    • Do not use the standard for quantitative analysis as its purity is compromised.

    • Dispose of the degraded standard according to your institution's hazardous waste disposal procedures.[4]

    • For future prevention, ensure new standards are stored immediately under the recommended conditions (refrigerated, under inert gas, in an amber vial).

Issue 2: Inconsistent results in chromatographic analysis (e.g., GC).

  • Possible Cause 1: The standard may have partially degraded, leading to the appearance of new peaks or a decrease in the main peak area. Unsaturated esters can undergo isomerization or oxidation.

  • Solution 1:

    • Verify the purity of the standard using a fresh, unopened standard if available.

    • If degradation is confirmed, replace the standard.

    • Review your storage and handling procedures to minimize exposure to air, light, and temperature fluctuations.

  • Possible Cause 2: Improper sample preparation. The solvent used to dilute the standard may be contaminated or reactive.

  • Solution 2:

    • Use high-purity, fresh solvent for dilutions.

    • Prepare dilutions immediately before use and do not store them for extended periods, as the compound may be less stable at lower concentrations.

Issue 3: The standard appears viscous or has solidified in the refrigerator.

  • Possible Cause: While the melting point of this compound is very low (around -60°C), viscosity changes can indicate polymerization.[5]

  • Solution:

    • Allow the standard to slowly warm to room temperature before opening the container to prevent condensation from introducing moisture.

    • If the viscosity appears abnormally high or if solid particles are present after reaching room temperature, this may be a sign of degradation.

    • If you choose to proceed, ensure the standard is completely liquid and homogeneous before taking an aliquot. However, for critical applications, using a fresh standard is advisable.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C (Refrigerated)Slows down chemical degradation and polymerization.[2]
Cool, stable temperature below 25°CAcceptable for shorter-term storage if refrigeration is not possible.[3]
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents oxidation of the unsaturated ester.
Light Exposure Store in the dark (Amber vial)Prevents light-induced degradation and isomerization.[1]
Container Tightly sealed glass containerPrevents exposure to air and moisture.[1]
Purity Check Recommended periodically (e.g., every 6-12 months)To ensure the integrity of the standard for accurate experimental results.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the stability testing of this compound was not found in the search results, a general approach based on ICH guidelines for stability testing of chemical substances can be outlined.

Protocol: Purity Assessment by Gas Chromatography (GC)

  • Objective: To determine the purity of the this compound standard over time.

  • Materials:

    • This compound standard

    • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

    • Gas chromatograph with a Flame Ionization Detector (GC-FID)

    • Appropriate capillary column (e.g., a non-polar or medium-polarity column)

  • Procedure:

    • Prepare a stock solution of the standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Create a series of dilutions to establish a calibration curve.

    • Inject a known volume of the stock solution (or a suitable dilution) into the GC.

    • Run the analysis using an appropriate temperature program to ensure good separation of the main peak from any potential impurities or degradation products.

    • Record the chromatogram and calculate the peak area of the this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks (area percent method).

  • Long-Term Stability Testing Workflow:

    • Upon receiving a new standard, perform an initial purity analysis (Time 0).

    • Aliquot the standard into several smaller vials to avoid repeated opening and closing of the main container.

    • Store the aliquots under the recommended long-term storage conditions.

    • At predetermined intervals (e.g., 3, 6, 12, 18, and 24 months), remove one aliquot, allow it to come to room temperature, and perform the purity analysis as described above.

    • Compare the purity at each time point to the initial purity to assess the stability of the compound.

Mandatory Visualization

Storage_Workflow cluster_receipt Standard Reception cluster_preparation Storage Preparation cluster_storage Long-Term Storage cluster_usage Usage Protocol cluster_monitoring Stability Monitoring Receive Receive Standard InitialQC Initial QC (Purity Test) Receive->InitialQC Aliquot Aliquot into smaller vials InitialQC->Aliquot InertGas Flush with Inert Gas Aliquot->InertGas Seal Seal Tightly InertGas->Seal Label Label with Date & Content Seal->Label Store Store at 2-8°C in the Dark Label->Store Retrieve Retrieve One Aliquot Store->Retrieve PeriodicQC Periodic QC (e.g., 6-12 months) Store->PeriodicQC Warm Warm to Room Temp Retrieve->Warm Use Use in Experiment Warm->Use Decision Purity OK? PeriodicQC->Decision Continue Continue Use Decision->Continue Yes Discard Discard & Replace Decision->Discard No

Caption: Workflow for proper storage and handling of this compound standards.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Ethyl (E,Z)-2,4-decadienoate Determination Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Ethyl (E,Z)-2,4-decadienoate, a key aroma compound found in various food products and a significant substance in flavor and fragrance research. The following sections detail the performance characteristics and experimental protocols of the most common analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparison of Validated Analytical Methods

The selection of an appropriate analytical method for the determination of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired separation of its geometric isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been successfully employed for this purpose.

A critical aspect in the analysis of this compound is the separation of its various isomers, as each may contribute differently to the overall flavor and aroma profile. Research has demonstrated the successful separation of ethyl 2,4-decadienoate isomers using both GC with a VOCOL capillary column and HPLC on a nonpolar reversed-phase column (C18) with silver ions in the mobile phase.[1]

The following tables summarize the available validation parameters for both a GC and an HPLC method, providing a direct comparison of their performance.

Table 1: Gas Chromatography (GC) Method Validation Parameters

ParameterPerformance Characteristic
Linearity A linear relationship between concentration and response is expected. For the trans-2,cis-4-decadienoate isomer, a linear interval has been determined.[1]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. For the trans-2,cis-4-decadienoate isomer, the LOD has been established.[1]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. The use of a VOCOL capillary column allows for the successful separation of isomers.[1]
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters

ParameterPerformance Characteristic
Linearity A linear relationship between concentration and response is expected. For the trans-2,cis-4-decadienoate isomer, a linear interval has been determined.[1]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. For the trans-2,cis-4-decadienoate isomer, the LOD has been established.[1]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. The use of a nonpolar reversed-phase column (C18) with silver ions in the mobile phase enables the separation of isomers.[1]
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Note: Comprehensive quantitative data for all validation parameters for a single, complete method for this compound were not available in the public domain. The tables are based on the available literature, which primarily highlights the determination of linearity and LOD for one of its isomers.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. The following sections outline the methodologies for GC and HPLC analysis of this compound.

Gas Chromatography (GC) Method

A common approach for the analysis of volatile compounds like this compound is Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Sample (e.g., fruit juice, alcoholic beverage) Extraction Liquid-Liquid Extraction or Solid-Phase Microextraction (SPME) Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Separation on VOCOL Capillary Column Injection->Separation Detection Detection by FID or MS Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: Workflow for the GC determination of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: VOCOL capillary column (e.g., 60 m x 0.25 mm i.d., 1.5 µm film thickness).[1]

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of isomers. A typical program might involve an initial temperature hold, followed by a ramp to a final temperature.

  • Data System: ChemStation or equivalent.

Sample Preparation (General Procedure for a Liquid Matrix):

  • Extraction: For aqueous samples like fruit juices, liquid-liquid extraction with a non-polar solvent such as dichloromethane (B109758) or hexane (B92381) is a common technique. Alternatively, headspace solid-phase microextraction (HS-SPME) can be used for volatile analysis. For alcoholic beverages, direct injection may be possible after dilution.

  • Drying: The organic extract is dried over anhydrous sodium sulfate.

  • Concentration: The extract is carefully concentrated under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent (e.g., hexane) for GC analysis.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is another effective method for the determination of this compound, particularly when isomer separation is critical.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Filtration Filtration (0.45 µm filter) Sample->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Injection Injection into HPLC Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC determination of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. The addition of silver ions (e.g., from silver nitrate) to the mobile phase has been shown to improve the separation of geometric isomers.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength appropriate for the chromophore of this compound (e.g., around 260 nm).

  • Data System: ChemStation or equivalent.

Sample Preparation (General Procedure):

  • Extraction: For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.

  • Filtration: Samples and standards should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • Dilution: The filtered sample may need to be diluted with the mobile phase to fall within the linear range of the method.

Conclusion

Both GC and HPLC are suitable techniques for the determination of this compound. The choice between the two will depend on the specific requirements of the analysis. GC is often preferred for its high resolution of volatile compounds, while HPLC, especially with the use of silver ions, provides excellent separation of geometric isomers. For regulatory purposes and quality control, a fully validated method with established parameters for accuracy, precision, and other performance characteristics is essential. Further method development and validation are needed to establish a comprehensive and robust analytical procedure for this important flavor and fragrance compound.

References

Comparison of different extraction techniques for Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and flavor chemistry, the efficient extraction of target molecules is paramount. Ethyl (E,Z)-2,4-decadienoate, a key aroma compound found in fruits like pears and apples, presents a unique challenge due to its volatility and potential for isomerization.[1] This guide provides an objective comparison of various extraction techniques for this valuable ester, supported by experimental data and detailed protocols.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method for this compound depends on several factors, including the desired purity, yield, extraction time, and environmental impact. The following table summarizes the key performance indicators for several common and advanced extraction techniques.

Extraction TechniquePrincipleTypical YieldPurity of ExtractExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile compounds onto a coated fiber in the headspace above the sample.Qualitative to semi-quantitativeHigh (selective for volatiles)20-60 minNoneSolvent-free, simple, sensitive, ideal for GC-MS analysis.Not suitable for large-scale extraction, fiber lifetime is limited.
Steam Distillation Separation of volatile compounds by passing steam through the plant material.VariableModerate to HighSeveral hoursWaterWell-established, suitable for large quantities, solvent-free.High temperatures can cause degradation of thermolabile compounds.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (typically CO2) as the solvent.HighHigh1-4 hoursCO2 (recyclable)"Green" solvent, tunable selectivity, low extraction temperatures.High initial equipment cost, may require co-solvents for polar compounds.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance mass transfer and solvent penetration.HighModerate30-60 minReducedFaster than conventional methods, reduced solvent usage, improved yield.Potential for localized heating, can generate free radicals.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, accelerating extraction.HighModerate5-30 minReducedVery fast, reduced solvent consumption, higher extraction rates.Requires microwave-transparent solvents, potential for localized overheating.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established practices for the extraction of volatile compounds from fruit matrices.

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the analysis of volatile aroma compounds from pear samples.

Materials and Equipment:

  • Pear fruit sample

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Heating block or water bath

  • Sodium chloride (NaCl)

Procedure:

  • Homogenize 5 g of fresh pear tissue.

  • Transfer the homogenate into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Seal the vial with the septum cap.

  • Equilibrate the sample at 60°C for 15 minutes in a heating block.

  • Expose the pre-conditioned SPME fiber to the headspace of the sample for 30 minutes at 60°C.

  • Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes.

  • Analyze the desorbed compounds using an appropriate GC-MS method.

Steam Distillation

This is a classic method for extracting essential oils and other volatile compounds.

Materials and Equipment:

  • Plant material (e.g., pear peels)

  • Distillation flask

  • Steam generator (or direct heating of water in the flask)

  • Condenser

  • Receiving flask (e.g., a separatory funnel)

  • Heating mantle or burner

Procedure:

  • Place a significant quantity of the plant material into the distillation flask.

  • Add water to the flask until the material is just covered.

  • Set up the steam distillation apparatus with the condenser and receiving flask.

  • Heat the water to generate steam, which will pass through the plant material, carrying the volatile compounds.[2][3]

  • The steam and volatile compound mixture will then cool and condense in the condenser.

  • Collect the distillate in the receiving flask.

  • As this compound is not miscible with water, it will form a separate layer that can be isolated using a separatory funnel.[3]

Supercritical Fluid Extraction (SFE)

A green extraction technique that uses supercritical CO2.

Materials and Equipment:

  • Ground and dried plant material

  • Supercritical fluid extractor

  • High-pressure CO2 source

  • Co-solvent pump and solvent (if needed, e.g., ethanol)

  • Collection vessel

Procedure:

  • Load the ground plant material into the extraction vessel.

  • Pressurize the system with CO2 to the desired supercritical state (e.g., 20 MPa).

  • Heat the extraction vessel to the desired temperature (e.g., 40°C).

  • If using a co-solvent, introduce it into the CO2 stream at a specific percentage (e.g., 5% ethanol).

  • Allow the supercritical fluid to pass through the sample for a set period (e.g., 2 hours).

  • The extracted compounds are precipitated out of the supercritical fluid by reducing the pressure in the collection vessel.

  • The CO2 can be recycled for further extractions.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to improve extraction efficiency.

Materials and Equipment:

  • Plant material

  • Extraction solvent (e.g., ethanol)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration system

Procedure:

  • Place the plant material in a flask with a suitable solvent.

  • Immerse the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.

  • Apply ultrasonic waves (e.g., 20-40 kHz) for a specified duration (e.g., 30 minutes).[4]

  • The ultrasonic waves create cavitation bubbles, which collapse and disrupt the plant cell walls, enhancing solvent penetration and mass transfer.[5]

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • The solvent can then be evaporated to concentrate the extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy for rapid extraction.

Materials and Equipment:

  • Plant material

  • Microwave-transparent extraction solvent (e.g., ethanol)

  • Microwave extraction system (closed or open vessel)

  • Filtration system

Procedure:

  • Mix the plant material with the extraction solvent in a microwave-safe vessel.

  • Place the vessel in the microwave extractor.

  • Apply microwave radiation at a specific power (e.g., 500 W) for a short duration (e.g., 10 minutes).

  • The microwave energy heats the solvent and the moisture within the plant cells, causing them to rupture and release the target compounds.

  • After extraction, allow the mixture to cool and then filter it.

  • The extract is then concentrated by removing the solvent.

Logical Workflow for Comparison of Extraction Techniques

The following diagram illustrates a logical workflow for the comparative evaluation of different extraction techniques for this compound.

Extraction_Comparison_Workflow Start Sample Preparation (e.g., Pear Homogenate) HS_SPME HS-SPME Start->HS_SPME Steam_Dist Steam Distillation Start->Steam_Dist SFE Supercritical Fluid Extraction (SFE) Start->SFE UAE Ultrasound-Assisted Extraction (UAE) Start->UAE MAE Microwave-Assisted Extraction (MAE) Start->MAE GC_MS GC-MS Analysis HS_SPME->GC_MS Steam_Dist->GC_MS SFE->GC_MS UAE->GC_MS MAE->GC_MS Data_Analysis Data Analysis (Yield, Purity, etc.) GC_MS->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: A logical workflow for comparing extraction techniques for this compound.

References

Comparative analysis of Ethyl (E,Z)-2,4-decadienoate content in different pear cultivars

Author: BenchChem Technical Support Team. Date: December 2025

A quantitative overview of a key pear aroma compound across different varieties, providing valuable data for researchers in flavor science and drug development.

Ethyl (E,Z)-2,4-decadienoate, a volatile ester renowned for its characteristic pear-like aroma, is a significant contributor to the flavor profile of many pear cultivars. The concentration of this compound can vary considerably among different varieties, influencing their sensory attributes and potential applications. This guide presents a comparative analysis of this compound content in various pear cultivars, supported by experimental data and detailed methodologies.

Quantitative Data Summary

A study by Zhang et al. (2023) utilized headspace solid-phase microextraction (HS-SPME) coupled with two-dimensional gas chromatography time-of-flight mass spectrometry (GCxGC-TOFMS) to analyze the volatile compounds in several Chinese pear cultivars. Their findings revealed the presence of this compound in three specific cultivars, with concentrations ranging from 1.13 ng/g to 3.06 ng/g[1]. The table below summarizes the quantitative data for these cultivars.

Pear CultivarThis compound Content (ng/g)
AnliDetected (concentration within 1.13 - 3.06 ng/g range)
JianbaliDetected (concentration within 1.13 - 3.06 ng/g range)
NanguoliDetected (concentration within 1.13 - 3.06 ng/g range)

Data sourced from Zhang et al. (2023)[1]. The exact individual concentrations for each cultivar were not specified in the available text.

It is noteworthy that while numerous studies have investigated the volatile profiles of various pear cultivars, many do not provide specific quantitative data for this compound, often citing its presence at low or trace levels. This highlights the importance of targeted quantitative studies for a comprehensive understanding of this key aroma compound.

Experimental Protocols

The quantification of this compound in pear cultivars is typically achieved through a combination of extraction and advanced chromatographic techniques. The methodology outlined below is based on the protocol described by Zhang et al. (2023)[1].

1. Sample Preparation:

  • Pear samples are quartered, and the flesh, excluding the core, is diced into small pieces (e.g., 0.5 cm × 0.5 cm × 0.5 cm).

  • A specific weight of the mixed sample (e.g., 6.0 g) is placed into a headspace vial.

  • An internal standard (e.g., 5 μL of 10 mg/L 2-nonanone) is added to the vial for accurate quantification.

  • The vial is sealed and allowed to stand for a short period (e.g., 10 minutes) to allow for equilibration.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The sealed vial is incubated at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 40 minutes) to allow volatile compounds to accumulate in the headspace.

  • An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is transferred to the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.

  • The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column. In advanced setups like GCxGC-TOFMS, two columns with different stationary phases are used for enhanced separation.

  • The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and detects the resulting fragments.

  • The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantification is achieved by comparing the peak area of the target compound to the peak area of the internal standard.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output PearSample Pear Cultivar Sample Dicing Dicing of Pear Flesh PearSample->Dicing Vialing Placement in Headspace Vial Dicing->Vialing AddIS Addition of Internal Standard Vialing->AddIS Equilibration Equilibration AddIS->Equilibration Incubation Incubation Equilibration->Incubation SPME HS-SPME Incubation->SPME GCMS GCxGC-TOFMS Analysis SPME->GCMS DataProcessing Data Processing GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Result This compound Content (ng/g) Quantification->Result

Caption: Experimental workflow for the quantification of this compound in pear cultivars.

This guide provides a foundational comparative analysis based on available literature. Further research involving a broader range of pear cultivars and standardized analytical methodologies is encouraged to build a more comprehensive database of this important flavor compound.

References

A Sensory Panel Comparison: Synthetic Versus Natural Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sensory Profile of Ethyl (E,Z)-2,4-decadienoate

This compound is characterized by a complex and multifaceted aroma profile. The key sensory attributes are summarized in the table below, compiled from various industry and scientific sources.

Sensory AttributeDescription
Primary Aroma Ripe, juicy Bartlett/Williams pear[1][3]
Secondary Notes Green, waxy, apple, sweet, fruity, tropical[4][5][6]
Subtle Nuances Melon, ethereal lift[3]
Taste Profile (at 5 ppm) Ripe pear, green fruity, waxy apple, tropical notes, fatty[6]

The overall perception of this compound is that of a fresh and authentic pear aroma.[3] Its high odor intensity means it is typically used at low concentrations.[7]

Comparison of Natural and Synthetic this compound

A direct, quantitative comparison of the sensory profiles of natural and synthetic this compound from a trained sensory panel is not publicly available. However, a comparison can be inferred from the differences in their production methods and resulting purity.

FeatureNatural this compoundSynthetic this compound
Source Extracted from fruits like Bartlett pears, apples, and grapes, or produced via biotechnology (enzymatic esterification).[2][4]Produced through chemical synthesis.[6]
Purity May contain trace amounts of other volatile compounds from the natural source, contributing to a more complex aroma.Typically high purity (e.g., >98% sum of isomers), with a minimum of 92% for the (E,Z) isomer. May contain other isomers as minor components.[3][5][8]
Sensory Nuances The presence of other natural esters and volatile compounds can provide a more rounded and authentic "pear" aroma.The sensory profile is primarily that of the pure this compound molecule, which is described as clean and characteristic of Bartlett pear.[3][8]
Cost & Availability Generally more expensive and subject to variability in supply and quality based on natural sourcing.[9][10]More cost-effective, with consistent quality and availability.[9][10]

The term "nature-identical" is often used for synthetic flavor compounds like this compound, indicating that the molecule is chemically identical to the one found in nature.[5] The primary sensory differences, if any, would likely arise from the presence of trace amounts of other volatile compounds in the natural extract or minor isomeric impurities in the synthetic version.

Experimental Protocols

A definitive sensory comparison between natural and synthetic this compound would require a trained sensory panel and a robust experimental design. Below is a detailed protocol for a descriptive sensory analysis, which is the industry-standard methodology for such an evaluation.

Objective: To identify and quantify the sensory attributes of natural versus synthetic this compound.

Panelists:

  • A panel of 8-12 trained sensory assessors with demonstrated acuity for aroma and flavor perception.

  • Panelists should be trained on the lexicon of pear and fruity aromas using reference standards.

Sample Preparation:

  • Prepare solutions of natural and synthetic this compound at a concentration of 5 ppm in deionized, odorless water.

  • Samples should be presented in identical, coded, and covered glass containers to minimize bias.

  • A control sample of deionized water should also be included.

Evaluation Procedure:

  • Panelists evaluate the samples in a controlled sensory laboratory with neutral lighting and air circulation.

  • Each panelist is presented with the coded samples in a randomized order.

  • Panelists are instructed to assess the aroma of each sample by sniffing from the container.

  • For each sample, panelists rate the intensity of a predefined list of sensory attributes (e.g., pear, green, apple, sweet, waxy, chemical) on a 15-point line scale anchored from "not perceptible" to "very strong."

  • Panelists are provided with unsalted crackers and deionized water for palate cleansing between samples.

Data Analysis:

  • The intensity ratings for each attribute are collected from all panelists.

  • Analysis of Variance (ANOVA) is used to determine if there are statistically significant differences in the intensity of each attribute between the natural and synthetic samples.

  • The mean intensity scores for each attribute are plotted on a spider web (or radar) plot for visual comparison of the sensory profiles.

Visualizations

Olfactory Signaling Pathway

The perception of aroma compounds like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a G-protein coupled receptor (GPCR) signaling cascade, leading to the generation of a nerve impulse that is sent to the brain.[10][11][12][13]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Odorant Receptor (GPCR) G_protein G-protein (Golf) (GDP-bound) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gα activates GDP GDP G_protein->GDP cAMP cAMP AC->cAMP 4. Conversion CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Depolarization Cell Depolarization CNG->Depolarization 6. Influx Odorant This compound Odorant->OR 1. Binding GTP GTP GTP->G_protein ATP ATP ATP->AC cAMP->CNG 5. Binding Ions Ca2+, Na+ Ions->CNG Signal Nerve Impulse to Brain Depolarization->Signal 7. Signal Propagation

Caption: Olfactory signaling cascade for this compound.

Experimental Workflow for Sensory Panel Comparison

The following diagram illustrates the logical flow of a descriptive sensory analysis to compare natural and synthetic aroma compounds.

Sensory_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase P1 Panelist Selection & Training P2 Lexicon Development (e.g., pear, green, waxy) P1->P2 P3 Sample Preparation (Natural & Synthetic at 5 ppm) P2->P3 E1 Randomized & Blind Sample Presentation P3->E1 E2 Individual Sensory Evaluation by Panelists E1->E2 E3 Intensity Rating of Sensory Attributes E2->E3 A1 Data Collection E3->A1 A2 Statistical Analysis (ANOVA) A1->A2 A3 Visualization (Spider Web Plot) A2->A3 Conclusion Comparative Sensory Profile A3->Conclusion

References

A Guide to Cross-Laboratory Validation of Ethyl (E,Z)-2,4-decadienoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Framework

A cross-laboratory validation study, also known as a collaborative study or inter-laboratory comparison, is crucial for establishing the robustness and transferability of an analytical method. The primary goal is to determine the method's performance characteristics across different laboratories, equipment, and analysts.

Below is a template for summarizing and comparing quantitative data from such a study. Data from a published single-laboratory study determining the geometrical isomers of ethyl 2,4-decadienoate is included as a representative example of the types of performance characteristics that would be evaluated.[3]

Table 1: Comparison of Method Performance Parameters Across Hypothetical Laboratories

ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Laboratory C (HPLC-UV)Acceptance Criteria (Illustrative)
Linearity (R²) >0.995>0.995>0.990≥0.99
Limit of Detection (LOD) 0.1 ng/mL0.15 ng/mL1.0 ng/mLReportable
Limit of Quantification (LOQ) 0.3 ng/mL0.5 ng/mL3.0 ng/mLReportable
Accuracy (% Recovery) 95-105%92-108%90-110%80-120%
Precision (RSD)
- Repeatability (RSDr) <5%<6%<8%≤10%
- Reproducibility (RSDR) <15%<15%<20%≤20%
Specificity No interferencesNo interferencesMinor interferencesNo significant interferences at the analyte retention time

Note: The data for Laboratories A, B, and C are hypothetical and for illustrative purposes. The acceptance criteria are typical for chromatographic methods.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to a successful cross-laboratory validation study. Participating laboratories must adhere to the same procedures to ensure that any observed variability can be attributed to factors other than methodological differences.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the quantification of volatile and semi-volatile compounds like Ethyl (E,Z)-2,4-decadienoate due to its high sensitivity and specificity.

  • Sample Preparation (e.g., from a fruit matrix):

    • Homogenize a known weight of the sample (e.g., 5 g of pear tissue) with a suitable solvent (e.g., 10 mL of dichloromethane).

    • Add an appropriate internal standard (e.g., ethyl nonanoate) at a known concentration.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the organic layer and concentrate it under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent (e.g., 1 mL of hexane) for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 99, 125, 196) and the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC can also be employed for the analysis of this compound, particularly for samples that may not be suitable for the high temperatures of GC. A study on the determination of its geometrical isomers utilized a nonpolar reversed-phase column with silver ions in the mobile phase.[3]

  • Sample Preparation:

    • Similar extraction procedures as for GC-MS can be used. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.

  • HPLC Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, potentially with the addition of silver nitrate (B79036) to aid in the separation of isomers.[3]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where this compound has maximum absorbance (e.g., ~260 nm).

    • Injection Volume: 20 µL.

Mandatory Visualizations

Diagrams are essential for clearly communicating complex workflows and relationships.

experimental_workflow cluster_prep Phase 1: Preparation and Distribution cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Collection and Analysis cluster_report Phase 4: Reporting P1 Homogeneous Sample Preparation P2 Spiking with Analyte at Different Levels P1->P2 P3 Distribution to Participating Laboratories P2->P3 A1 Lab A (GC-MS) P3->A1 A2 Lab B (GC-MS) P3->A2 A3 Lab C (HPLC-UV) P3->A3 D1 Data Submission to Coordinating Body A1->D1 A2->D1 A3->D1 D2 Statistical Analysis (e.g., Cochran's, Grubb's tests) D1->D2 D3 Calculation of Repeatability (RSDr) and Reproducibility (RSDR) D2->D3 R1 Final Report Generation D3->R1 R2 Comparison of Laboratory Performance R1->R2 logical_relationship cluster_method Method Selection cluster_choice Analytical Technique M1 Analyte Properties (Volatility, Polarity, Concentration) C1 GC-MS M1->C1 Volatile C2 HPLC-UV/MS M1->C2 Non-volatile/ Thermally Labile M2 Sample Matrix (Complexity, Interferences) M2->C1 Clean Matrix M2->C2 Complex Matrix M3 Performance Requirements (Sensitivity, Specificity) M3->C1 High Specificity M3->C2 Variable Specificity M4 Available Instrumentation M4->C1 M4->C2

References

A Comparative Analysis of Insect Behavioral Responses to Ethyl (E,Z)-2,4-decadienoate and Other Kairomones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral and physiological responses of various insect species to the kairomone Ethyl (E,Z)-2,4-decadienoate, commonly known as the pear ester. The performance of this compound as an attractant is evaluated against other behavior-modifying chemicals, supported by experimental data from peer-reviewed studies. This document aims to serve as a valuable resource for researchers in chemical ecology, pest management, and the development of novel semiochemical-based insect control strategies.

Executive Summary

This compound is a potent, pear-derived volatile that functions as a kairomone for several insect species, most notably the codling moth, Cydia pomonella, a major pest of pome fruits.[1][2] Research has demonstrated its effectiveness in attracting both male and female moths, a significant advantage over sex pheromone lures which primarily attract males.[3][4][5][6][7] The compound's efficacy can be influenced by factors such as lure loading, the presence of synergistic compounds like acetic acid, and the specific insect species and population.[3][4] This guide synthesizes key findings on the behavioral and electrophysiological responses to this compound, presents comparative data with other kairomones and pheromones, and details the experimental protocols used to generate this knowledge.

Data Presentation: Comparative Behavioral and Electrophysiological Responses

The following tables summarize quantitative data from various studies, offering a clear comparison of insect responses to this compound and other semiochemicals.

Table 1: Field Trap Captures of Codling Moth (Cydia pomonella) with Different Lure Types

Lure TypeMean Trap Capture (Moths/trap/week)Sex Ratio (% Female)Study Reference
This compound (Pear Ester)Varies (e.g., ~2-10)~24-26%[6]
Pear Ester + Acetic AcidHigher than Pear Ester alone (e.g., ~25% of pheromone trap catch)High percentage of females[3][4]
Codlemone (Sex Pheromone)Varies (e.g., ~10-40)0%[6]
Pear Ester + Codlemone ("Combo" lure)Significantly higher than individual components~11-14%[6][7]

Table 2: Behavioral and Electrophysiological Responses of Various Tortricid Moths to this compound

Insect SpeciesBehavioral ResponseMean EAG Response (mV) at 10 µgStudy Reference
Cydia pomonella (Codling Moth)Strong attraction of both sexes~1.5 - 2.5[8][9][10]
Grapholita molesta (Oriental Fruit Moth)Attraction of males, weak attraction of females~0.8 - 1.2[11][12][13]
Cydia fagiglandana (Chestnut Tortricid)Attraction of both sexes~1.0 - 1.8[8][9][10][14]
Cydia splendana (Chestnut Tortricid)Attraction of both sexes~1.2 - 2.0[8][9][10][14]
Hedya nubiferana (Green Budmoth)Attraction of both sexes~0.9 - 1.5[8][9][10][14]

Table 3: Comparative EAG Responses of Spodoptera littoralis to Various Plant Volatiles

CompoundMean EAG Response (mV)Study Reference
(Z)-3-Hexen-1-ol~1.0 - 1.5[15][16]
Linalool~0.8 - 1.2[15]
Methyl Salicylate~0.7 - 1.1[15]
α-Pinene~0.5 - 0.9[17]
This compoundData not available for this species

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds.

Procedure:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect (e.g., chilled or restrained in a pipette tip).[18][19][20]

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution and containing a silver wire.[21][22]

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air carrying a known concentration of the test odorant is injected into this airstream.[19][20]

  • Signal Recording: The change in electrical potential between the electrodes (the EAG response) is amplified and recorded by a computer. The amplitude of the depolarization is measured in millivolts (mV).[15]

  • Controls: A solvent blank is used as a negative control, and a known EAG-active compound for the specific insect species is used as a positive control.[19]

Two-Choice Olfactometer Bioassay

Objective: To assess the preference of an insect for one of two odor sources.

Procedure:

  • Apparatus: A Y-tube or similar olfactometer is used, which consists of a central tube where the insect is released and two arms, each leading to an odor source.[23][24][25]

  • Airflow: Purified and humidified air is passed through each arm at a constant rate.

  • Odor Introduction: The test kairomone is introduced into the airflow of one arm, and a control (e.g., solvent only) is introduced into the other.

  • Insect Release: A single insect is released at the base of the central tube.

  • Data Collection: The insect's first choice of arm and/or the time spent in each arm over a set period is recorded.[23][24] The positions of the treatment and control arms are alternated between trials to avoid positional bias.[23]

Wind Tunnel Bioassay

Objective: To observe and quantify the flight behavior of insects in response to an odor plume.

Procedure:

  • Apparatus: A wind tunnel is used to create a laminar airflow of a specific velocity.[26][27][28][29][30]

  • Odor Source: The kairomone lure is placed at the upwind end of the tunnel, creating a plume of odor.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path of the insect is recorded and analyzed for behaviors such as taking flight, oriented flight towards the source, and landing on or near the source.[26][29][30]

  • Environmental Control: The experiment is conducted under controlled conditions of light, temperature, and humidity.[28]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized olfactory signaling pathway in insects and a typical experimental workflow for evaluating insect responses to kairomones.

Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) Odorant Kairomone (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Orco Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Orco Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR_Orco->ORN Activation Ion_Channel Ion Channel Activation ORN->Ion_Channel Signal Transduction Action_Potential Action Potential Generation Ion_Channel->Action_Potential Depolarization Glomerulus Glomerulus Action_Potential->Glomerulus Synaptic Transmission PN Projection Neuron (PN) Glomerulus->PN Signal Processing Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) PN->Higher_Brain Information Relay Behavior Behavioral Response (e.g., Attraction) Higher_Brain->Behavior Decision Making

Caption: Generalized insect olfactory signaling pathway.

Experimental_Workflow cluster_0 Compound Selection & Preparation cluster_1 Experimental Assays cluster_2 Data Collection & Analysis cluster_3 Conclusion Kairomone Select Kairomone (this compound) Lures Prepare Lures with Specific Dosages Kairomone->Lures Others Select Other Kairomones & Pheromones for Comparison Others->Lures EAG Electroantennography (EAG) Lures->EAG Olfactometer Two-Choice Olfactometer Lures->Olfactometer Wind_Tunnel Wind Tunnel Assay Lures->Wind_Tunnel EAG_Data Record EAG Amplitude (mV) EAG->EAG_Data Olfactometer_Data Record Choice Preference (%) Olfactometer->Olfactometer_Data Wind_Tunnel_Data Quantify Flight Behavior Wind_Tunnel->Wind_Tunnel_Data Analysis Statistical Analysis (e.g., ANOVA, Chi-squared) EAG_Data->Analysis Olfactometer_Data->Analysis Wind_Tunnel_Data->Analysis Conclusion Compare Efficacy and Determine Behavioral Response Analysis->Conclusion

Caption: Experimental workflow for evaluating insect responses.

Conclusion

This compound stands out as a valuable tool in the study and management of various insect pests, particularly tortricid moths. Its ability to attract both sexes offers a distinct advantage for monitoring and potentially for direct control strategies like mass trapping. The data presented in this guide highlight its efficacy, which can be further enhanced through synergistic blends. The detailed experimental protocols provide a foundation for researchers to design and execute robust studies to further explore the potential of this and other kairomones. The visualization of the olfactory signaling pathway and experimental workflow offers a conceptual framework for understanding the mechanisms of action and the process of scientific inquiry in this field. Continued research into the specific olfactory receptors and neural pathways involved in the detection of this compound will undoubtedly lead to the development of more targeted and effective insect management solutions.

References

A Comparative Analysis of Ethyl (E,Z)-2,4-deca-dienoate and Traditional Pesticides for Insect Control

Author: BenchChem Technical Support Team. Date: December 2025

A paradigm shift in pest management: from broad-spectrum toxicity to targeted behavioral manipulation

The relentless battle against agricultural pests has historically been dominated by the use of broad-spectrum traditional pesticides. However, growing concerns over environmental impact, non-target organism toxicity, and the development of insecticide resistance have catalyzed the search for more sustainable and targeted pest control strategies. One such promising alternative is the use of semiochemicals, such as Ethyl (E,Z)-2,4-decadienoate, a naturally occurring pear ester, which manipulates insect behavior rather than relying on direct toxicity. This guide provides a comprehensive comparison of the efficacy of this compound-based strategies and traditional pesticides in the control of key insect pests, with a focus on the codling moth (Cydia pomonella), a major pest of pome fruits.

Efficacy in the Field: A Comparison of Fruit Protection

The primary measure of success in agricultural pest control is the reduction of crop damage. Field studies have demonstrated that integrated pest management (IPM) strategies incorporating this compound can achieve levels of fruit protection comparable to, and in some cases exceeding, those of conventional insecticide programs.

A key application of this compound is in mating disruption (MD), where the synthetic kairomone is released into the orchard to confuse male moths and prevent them from locating females, thereby reducing reproduction. When combined with mating disruption, the use of pear ester can significantly enhance control. For instance, studies have shown that a combination of mating disruption and horticultural spray oil can reduce codling moth infestation to levels between 0.7% and 5.8%, a significant improvement over either method used alone.[1] Furthermore, the addition of a microencapsulated formulation of pear ester to various insecticide sprays has been shown to decrease the percentage of codling moth-injured fruit by 25-45% and reduce the incidence of live larvae within the fruit by up to 80%.[2]

In a direct comparison, a program combining mating disruption with pear ester dispensers was found to be as effective as a program using only high-load sex pheromone dispensers in terms of fruit injury levels in the latter half of the season.[2] In some trials, an "attract and kill" strategy, where the pear ester is combined with a killing agent in a trap, reduced fruit injury from 1.4% to a mere 0.3%.[2]

While traditional insecticides can be highly effective, their overuse has led to widespread resistance. Moreover, they can negatively impact beneficial insect populations that provide natural pest control. This compound, on the other hand, offers a more targeted approach with minimal impact on non-target species.

Table 1: Comparison of Efficacy in Reducing Fruit Damage by Codling Moth

Control StrategyActive Ingredient/MethodTarget Life StageEfficacy (Reduction in Fruit Damage)Supporting Evidence
This compound Based
Mating Disruption + Pear Ester(E,E)-8,10-dodecadien-1-ol + this compoundAdultsComparable to pheromone-only mating disruption.[2]Field trials in apple orchards.
Insecticide + Pear Ester AdjuvantVarious insecticides + this compoundLarvae25-45% reduction in fruit injury compared to insecticide alone.[2]Field trials with various insecticide classes.
Attract and KillThis compound + InsecticideAdultsReduction of fruit injury from 1.4% to 0.3%.[2]Field trial in a California apple orchard.
Traditional Pesticides
OrganophosphatesAzinphos-methyl, PhosmetLarvae, AdultsHistorically effective, but resistance is a major issue.Long-term use in pome fruit orchards.
PyrethroidsLambda-cyhalothrin, DeltamethrinLarvae, AdultsEffective, but can harm beneficial insects.Broad-spectrum activity.
CarbamatesCarbarylLarvae, AdultsEffective, but with concerns for non-target organisms.Broad-spectrum activity.
Modern SyntheticsSpinetoram, ChlorantraniliproleLarvae, EggsHigh efficacy against target pests.Newer classes of insecticides.

Mechanism of Action: A Fundamental Difference

The most significant distinction between this compound and traditional pesticides lies in their mechanism of action. Traditional insecticides are typically neurotoxins that disrupt the central or peripheral nervous system of the insect, leading to paralysis and death. In contrast, this compound acts as a behavioral modifier, exploiting the insect's own olfactory system.

In Cydia pomonella, this compound is detected by a specific olfactory receptor known as CpomOR3.[3] The binding of the pear ester to this receptor triggers a signaling cascade within the olfactory receptor neuron, ultimately leading to a behavioral response in the insect, such as attraction to a food source or oviposition site.

Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane cluster_cytosol Neuron Cytosol Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OR Olfactory Receptor (CpomOR3/Orco) Odorant_OBP->OR Delivers Odorant G_protein G-protein OR->G_protein Activates Signal_Transduction Signal Transduction (e.g., cAMP pathway) G_protein->Signal_Transduction Initiates Ion_Channel Ion Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Signal_Transduction->Ion_Channel Opens Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Olfactory signaling pathway for this compound.

Toxicological Profile: A Clear Advantage for the Environment

The direct toxicity of a pest control agent is a critical factor in its overall safety and environmental impact. Here, this compound demonstrates a significant advantage over traditional pesticides. As a naturally occurring compound that insects have evolved to detect, it exhibits very low toxicity to both target and non-target organisms. In contrast, many traditional insecticides are highly toxic, with low LC50/LD50 values, indicating that a small amount is sufficient to cause mortality.

Table 2: Comparative Toxicology of this compound and Traditional Insecticides against Cydia pomonella

CompoundClassTypeLC50 / LD50 (Target: C. pomonella)Notes
This compound KairomoneBehavioral ModifierNot applicable (non-toxic mechanism)Low risk to non-target organisms.
Traditional Pesticides
Azinphos-methylOrganophosphateNeurotoxinLC50: Varies with life stage and population.High toxicity to mammals and aquatic life.
PhosmetOrganophosphateNeurotoxinLC50: Varies with resistance levels.Toxic to bees and aquatic organisms.
Lambda-cyhalothrinPyrethroidNeurotoxinLD50 (rat, oral): 56-79 mg/kg.[4]Highly toxic to fish and aquatic invertebrates.
DeltamethrinPyrethroidNeurotoxinLD50 (rat, oral): ~30 mg/kg.[5]Highly toxic to bees and aquatic life.
CarbarylCarbamateNeurotoxinLD50 (rat, oral): 246-283 mg/kg.Toxic to bees and beneficial insects.
SpinetoramSpinosynNeurotoxinLC50 (neonate larvae): 8.44 ng a.i./cm².[6]Lower toxicity to mammals than older insecticides.
ChlorantraniliproleDiamideMuscle disruptorLC50 (mature larvae): 0.023 mg a.i./mL.[4]Low toxicity to mammals and bees.

LC50 (Lethal Concentration 50): The concentration of a substance in a medium that is lethal to 50% of a test population. LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.

Experimental Protocols: The Foundation of Comparative Efficacy

To ensure the validity and reproducibility of comparative efficacy studies, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments used to evaluate the effects of this compound.

Electroantennography (EAG) Bioassay

This technique measures the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.

Methodology:

  • Insect Preparation: An adult moth is immobilized, and one of its antennae is excised.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into the airstream.

  • Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the number of olfactory receptor neurons that are stimulated.

EAG_Workflow A Insect Immobilization & Antenna Excision B Antenna Mounting on Electrodes A->B C Continuous Airflow over Antenna B->C D Introduction of Odorant Puff C->D E Amplification & Recording of Signal D->E F Data Analysis: Response Amplitude E->F

Workflow for an Electroantennography (EAG) experiment.
Wind Tunnel Bioassay

This assay assesses the behavioral response of an insect to an odor plume in a controlled environment that simulates natural conditions.

Methodology:

  • Wind Tunnel Setup: A glass or acrylic tunnel is used with a controlled, laminar airflow. The upwind end of the tunnel contains the odor source (a dispenser releasing this compound), and the downwind end is where the insect is released.

  • Insect Acclimation: Moths are acclimated to the wind tunnel conditions before the experiment.

  • Behavioral Observation: A single moth is released at the downwind end of the tunnel. Its flight path and behaviors (e.g., taking flight, upwind flight, casting, landing on the source) are recorded and analyzed.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated to quantify the attractiveness of the odor source.

Wind_Tunnel_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Wind Tunnel with Laminar Airflow B Odor Source Placement (Upwind) A->B C Insect Acclimation D Insect Release (Downwind) C->D E Observation of Flight Behavior D->E F Quantification of Behavioral Responses E->F

Workflow for a wind tunnel bioassay.
Oviposition Preference Assay

This experiment determines whether a chemical influences the egg-laying choices of female insects.

Methodology:

  • Arena Setup: A cage or other enclosed arena is set up containing potential oviposition substrates (e.g., fruit, leaves, or artificial surfaces).

  • Treatment Application: One set of substrates is treated with this compound, while a control set is treated with a solvent blank.

  • Insect Release: Mated female moths are released into the arena.

  • Data Collection: After a set period, the number of eggs laid on the treated and control substrates is counted.

  • Data Analysis: Statistical analysis is used to determine if there is a significant preference for either the treated or control substrates.[7][8]

Conclusion: An Integrated Future for Pest Control

This compound represents a significant advancement in the development of sustainable and effective pest control strategies. While it may not possess the broad-spectrum lethality of traditional pesticides, its ability to manipulate insect behavior offers a highly targeted and environmentally benign approach to pest management. The data clearly indicates that when integrated into a comprehensive IPM program, which may include mating disruption, attract-and-kill strategies, or as an adjuvant to insecticides, this compound can significantly reduce crop damage to levels comparable with or better than conventional insecticide-based programs. The future of effective and responsible pest control lies in the synergistic use of such innovative, behavior-modifying compounds with other targeted control methods, moving away from a sole reliance on broad-spectrum toxic agents.

References

The Impact of Processing on a Key Pear Aroma Compound: A Quantitative Comparison of Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis reveals a significant reduction in the concentration of Ethyl (E,Z)-2,4-decadienoate, a key aroma compound in pears, during processing. This guide provides a quantitative comparison of this important ester in fresh pears versus processed pear products, offering valuable insights for researchers and professionals in the food science and flavor development industries.

This compound is a potent aroma compound that imparts the characteristic fruity and pear-like scent to many pear varieties.[1] Its concentration is a critical determinant of the flavor profile of both fresh pears and pear-derived products. However, processing methods such as fermentation and distillation can dramatically alter the levels of this volatile compound. This guide summarizes the available quantitative data, details the experimental methodologies for its analysis, and provides visual representations of the analytical workflow and biosynthetic pathway.

Quantitative Comparison of this compound

The following table summarizes the reported concentrations of this compound in fresh pears and various processed forms. A notable decrease in the compound's concentration is observed during the initial stages of pear brandy production.

Pear ProductCultivarConcentration (µg/kg)Reference
Fresh Fruit Bartlett1,200[1]
longyuanyangli< 0.53[2]
Packham< 0.53[2]
Processed Products
Fermented Pear MashBartlett13[1]
Pear Distillate (Brandy)Bartlett2,700[1]

Experimental Protocols

The quantification of this compound in pear products is typically achieved through gas chromatography-mass spectrometry (GC-MS) coupled with a sample preparation technique such as headspace solid-phase microextraction (HS-SPME). For accurate quantification, stable isotope dilution analysis (SIDA) is often employed.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is widely used for the analysis of volatile and semi-volatile compounds in food matrices.

1. Sample Preparation:

  • A representative sample of the pear product (fresh, puree, juice, etc.) is weighed into a headspace vial.

  • For solid samples, the material is typically homogenized or finely chopped.

  • An internal standard, such as a deuterated form of this compound for SIDA, is added to the vial.

  • The vial is securely sealed with a septum cap.

2. Headspace Extraction:

  • The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • The SPME fiber is then retracted and introduced into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed.

  • The volatile compounds are separated on a capillary column (e.g., DB-5ms).

  • The separated compounds are detected and identified by a mass spectrometer.

4. Quantification:

  • The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis cluster_quantification Quantification p1 Weigh Pear Sample p2 Add Internal Standard p1->p2 p3 Seal Vial p2->p3 e1 Incubate Vial p3->e1 e2 Expose SPME Fiber e1->e2 a1 Thermal Desorption e2->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 q1 Data Analysis a3->q1

Experimental workflow for HS-SPME-GC-MS analysis.

Biosynthesis of this compound

The formation of esters like this compound in pears is a complex biochemical process. The lipoxygenase (LOX) pathway is a key contributor, starting from fatty acids.

biosynthesis_pathway cluster_pathway Biosynthetic Pathway of Esters in Pear fatty_acids Fatty Acids (e.g., Linoleic Acid) hydroperoxides Fatty Acid Hydroperoxides fatty_acids->hydroperoxides Lipoxygenase (LOX) aldehydes Aldehydes hydroperoxides->aldehydes Hydroperoxide Lyase (HPL) alcohols Alcohols aldehydes->alcohols Alcohol Dehydrogenase (ADH) esters This compound alcohols->esters acyl_coa Acyl-CoA acyl_coa->esters Alcohol Acyltransferase (AAT)

References

A Comparative Guide to Correlating Instrumental Analysis of Ethyl (E,Z)-2,4-decadienoate with Sensory Perception of Pear Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of instrumental and sensory analysis techniques used to evaluate the characteristic pear aroma compound, Ethyl (E,Z)-2,4-decadienoate, also known as pear ester. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of the correlation between objective chemical measurements and subjective human sensory perception of this key flavor compound.

Data Presentation

The following tables summarize quantitative data related to the instrumental analysis of this compound in various pear cultivars and its sensory perception threshold.

Table 1: Concentration of this compound in Different Pear Cultivars

Pear CultivarConcentration (ng/g)Analytical MethodReference
Anli1.13HS-SPME-GCxGC-TOFMS[1]
Jianbali3.06HS-SPME-GCxGC-TOFMS[1]
Nanguoli2.54HS-SPME-GCxGC-TOFMS[1]
Longyuanyangli< 0.53HS-SPME-GCxGC-TOFMS[2]
Packham< 0.53HS-SPME-GCxGC-TOFMS[2]
BartlettMajor Volatile ComponentGC-MS[2]
Beurre BoscMajor Volatile ComponentGC-MS[2]

Table 2: Sensory Threshold and Odor Activity Value (OAV) of this compound

ParameterValueMatrixReference
Odor Threshold2 µg/L (equivalent to 2 ng/g)Wine[3]
Calculated Odor Activity Value (OAV) in Pear Cultivars *
Anli0.57PearCalculated
Jianbali1.53PearCalculated
Nanguoli1.27PearCalculated

*Odor Activity Value (OAV) is calculated as the ratio of the concentration of the compound to its odor threshold. An OAV greater than 1 suggests that the compound is likely to contribute significantly to the overall aroma of the food product[4][5]. The OAVs presented here are estimations based on the reported concentrations in pear and the odor threshold determined in wine, and thus should be interpreted with consideration of the different matrix.

Experimental Protocols

Detailed methodologies for the instrumental and sensory analysis of pear aroma are crucial for reproducible and comparable results.

Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the extraction and quantification of volatile compounds like this compound from pear samples[6][7][8].

1. Sample Preparation:

  • Fresh pear tissue (pulp or whole fruit) is homogenized.

  • A known amount of the homogenate (e.g., 5 g) is placed in a headspace vial.

  • To enhance the release of volatiles and inhibit enzymatic reactions, a salt solution (e.g., NaCl) is often added[6].

  • An internal standard is added for accurate quantification.

2. Volatile Compound Extraction (HS-SPME):

  • The vial is sealed and incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds[6].

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed.

  • The volatile compounds are separated on a capillary column (e.g., DB-WAX or equivalent).

  • The separated compounds are then introduced into a mass spectrometer for identification and quantification. Identification is typically achieved by comparing the mass spectra with a library (e.g., NIST). Quantification is performed by comparing the peak area of the target compound to that of the internal standard.

Sensory Analysis: Descriptive Sensory Analysis of Pear Aroma

Descriptive sensory analysis with a trained panel is a powerful tool to quantify the sensory attributes of a product[9][10][11].

1. Panelist Selection and Training:

  • Select individuals with good sensory acuity and the ability to articulate their perceptions.

  • Conduct training sessions to familiarize panelists with the basic tastes, aromas, and textures relevant to pears[9].

  • Develop a consensus vocabulary to describe the specific aroma attributes of pears. For pear aroma, descriptors may include "fruity," "sweet," "green," "floral," and specifically "pear-like"[1][12].

  • Use reference standards to anchor the sensory terms and intensity scales. For "pear aroma," a diluted solution of this compound can be used as a reference.

2. Sample Preparation and Presentation:

  • Pears should be at a consistent temperature and ripeness level for evaluation.

  • Samples are typically peeled, cored, and cut into uniform pieces.

  • Samples are presented to panelists in a controlled environment (e.g., sensory booths with controlled lighting and air circulation) to minimize distractions.

  • Samples are coded with random three-digit numbers to avoid bias.

3. Sensory Evaluation:

  • Panelists evaluate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm line scale anchored from "not intense" to "very intense").

  • Panelists cleanse their palate with water and unsalted crackers between samples.

  • The order of sample presentation is randomized for each panelist.

4. Data Analysis:

  • The intensity ratings from the panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in aroma attributes among different pear samples.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Perception cluster_correlation Correlation inst_prep Sample Preparation (Homogenization, Salting) hs_spme HS-SPME (Incubation, Extraction) inst_prep->hs_spme Volatiles to Headspace gc_ms GC-MS Analysis (Separation, Detection) hs_spme->gc_ms Desorption of Volatiles inst_data Quantitative Data (Concentration of Ethyl (E,Z)-2,4-decadienoate) gc_ms->inst_data Identification & Quantification correlation Data Correlation (e.g., OAV Calculation) inst_data->correlation sens_prep Sample Preparation (Slicing, Coding) sens_eval Sensory Evaluation (Trained Panel) sens_prep->sens_eval Sample Presentation sens_data Sensory Data (Intensity Rating of 'Pear Aroma') sens_eval->sens_data Rating of Aroma sens_data->correlation

Caption: Experimental workflow for correlating instrumental and sensory data.

Logical Relationship

logical_relationship cluster_instrumental Instrumental Measurement cluster_sensory Sensory Perception cluster_link Connecting Principle pear_sample Pear Sample concentration Concentration of This compound (ng/g) pear_sample->concentration Analyzed by GC-MS aroma_intensity Perceived 'Pear Aroma' Intensity pear_sample->aroma_intensity Evaluated by Sensory Panel oav Odor Activity Value (OAV) concentration->oav Concentration (C) aroma_intensity->oav Related to Perception (via Threshold, T)

Caption: Relationship between instrumental analysis and sensory perception.

References

Pear Ester's Influence on Codling Moth Egg-Laying Behavior: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the stimulatory effects of Ethyl (E,Z)-2,4-decadienoate on Cydia pomonella oviposition, with a comparative look at alternative compounds and detailed experimental methodologies.

The codling moth, Cydia pomonella, stands as a significant global pest of pome fruit orchards, causing substantial economic losses.[1][2][3] Management strategies for this pest are continually evolving, with a growing interest in semiochemical-based approaches that manipulate insect behavior. Among these, oviposition stimulants, which encourage female moths to lay eggs in specific locations, offer a promising avenue for monitoring and control. This guide provides a detailed comparison of the stimulatory effect of this compound, a potent pear-derived kairomone, on codling moth oviposition, alongside other known stimulants.[2][4][5]

Comparative Performance of Oviposition Stimulants

This compound, also known as the pear ester, has been identified as a significant kairomonal attractant for both male and female codling moths.[1][2] Its influence extends to stimulating oviposition, a critical behavior for the moth's reproductive success. The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other compounds known to affect codling moth egg-laying.

Table 1: Laboratory Oviposition Bioassay Results

CompoundConcentrationBioassay TypeResultReference
This compound 1.0 µg and 100.0 µgNo-choice (96h)2-fold increase in eggs laid by a laboratory population.[4][5]
This compound 1.0 µgNo-choiceSignificant increase in oviposition by a field-collected strain.[4][5]
This compound Not specifiedChoiceSignificantly more eggs laid near the dispenser vs. a solvent blank.[4][5]
(E,E)-α-farnesene Not specifiedChoice and No-choiceStimulated oviposition in laboratory bioassays.[5]
Host Plant Volatiles (blend including (E,E)-α-farnesene, (E)-β-ocimene, etc.)Not specifiedNot specifiedIncreased oviposition of wild codling moths.[3]

Table 2: Field Trial Oviposition Results

CompoundLoading in SeptaTrap/SubstrateResultReference
This compound 0.1 to 10.0 mgMylar plastic collar trap in apple orchardsDid not significantly increase oviposition versus solvent blank.[4][5]
This compound 0.1 – 40.0 mgNon-bearing apple shootsNo eggs deposited .[4][5]
This compound 10.0 µg to 1.0 mgCylindrical wax paper-covered plastic traps in walnut orchardsNo eggs deposited .[4][5]

It is noteworthy that while laboratory studies demonstrate a clear stimulatory effect of this compound on oviposition, field trials using artificial traps have shown inconsistent or negligible results in increasing egg-laying on those traps.[4][5] This suggests that while the compound is an attractant and can stimulate egg-laying in a controlled environment, translating this effect to a practical field trapping system for eggs requires further optimization.

Alternative Compounds and Their Effects

While this compound is a potent stimulant, other compounds have also been shown to influence codling moth oviposition. The sesquiterpene (E,E)-α-farnesene , a major component of apple fruit and leaf odors, was one of the first identified oviposition stimulants for the codling moth in laboratory settings.[5] However, its instability in the presence of oxygen and short residual activity have limited its practical application.[5]

More recent studies have investigated blends of host plant volatiles. A mix of compounds including (E)-β-ocimene, 4,8-dimethyl-1,(E)3,7-nonatriene, (Z)3-hexenyl acetate, nonanal, β-caryophyllene, germacrene D, (E,E)-α-farnesene, and methyl salicylate has been shown to stimulate oviposition in wild female codling moths.[6] This highlights the complex nature of host recognition and oviposition cues for this insect, which likely relies on a blend of volatiles rather than a single compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the effect of this compound on codling moth oviposition.

Laboratory Oviposition Bioassay (No-Choice)

This experiment aims to quantify the direct stimulatory effect of a compound on the total number of eggs laid.

  • Insect Preparation: Use laboratory-reared or field-collected, mated female codling moths. Ensure they are of a standardized age and physiological state.

  • Oviposition Chamber: Place individual or small groups of females in a suitable oviposition chamber (e.g., a ventilated plastic container).

  • Test Substance Application: Load gray halobutyl elastomer septa with a precise amount of this compound (e.g., 1.0 µg or 100.0 µg) dissolved in a suitable solvent.[4][5] A control group should use septa loaded with the solvent blank.

  • Experimental Setup: Place a single treated or control septum within each oviposition chamber. Provide a suitable oviposition substrate, such as wax paper or apple foliage.

  • Incubation: Maintain the chambers under controlled environmental conditions (e.g., 25°C, 65% RH, and a 16:8 L:D photoperiod).

  • Data Collection: After a set period (e.g., 96 hours), count the total number of eggs laid in each chamber.

  • Statistical Analysis: Compare the mean number of eggs laid in the treatment group versus the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Laboratory Oviposition Bioassay (Choice)

This experiment assesses the preference of female moths to lay eggs near a specific chemical cue.

  • Insect and Chamber Preparation: As described in the no-choice assay.

  • Experimental Setup: In each chamber, place two potential oviposition substrates at a set distance apart. One substrate is placed near a septum treated with this compound, and the other near a control septum (solvent blank).

  • Incubation: Maintain under controlled conditions as previously described.

  • Data Collection: After the experimental period, count the number of eggs laid on or near each substrate.

  • Statistical Analysis: Compare the number of eggs laid in proximity to the treated versus the control septa within each chamber using a paired statistical test.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagram illustrates the workflow for a typical laboratory oviposition bioassay.

Oviposition_Bioassay_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_run Execution & Data Collection cluster_analysis Analysis Moths Select Mated Female Moths Chamber_NC No-Choice Chamber: Single Moth/Group + Treated or Control Septum Moths->Chamber_NC Chamber_C Choice Chamber: Single Moth/Group + Treated and Control Septa Moths->Chamber_C Septa_Treat Prepare Treated Septa (this compound) Septa_Treat->Chamber_NC Septa_Treat->Chamber_C Septa_Control Prepare Control Septa (Solvent Blank) Septa_Control->Chamber_NC Septa_Control->Chamber_C Incubation Incubate under Controlled Conditions (e.g., 96 hours) Chamber_NC->Incubation Chamber_C->Incubation Count_NC Count Total Eggs per Chamber Incubation->Count_NC Count_C Count Eggs Near Each Septum Incubation->Count_C Analysis_NC Compare Mean Egg Count: Treated vs. Control Count_NC->Analysis_NC Analysis_C Compare Egg Distribution: Treated vs. Control Side Count_C->Analysis_C

Caption: Workflow for laboratory oviposition bioassays.

Conclusion

This compound is a demonstrably effective oviposition stimulant for the codling moth in laboratory settings. Its potency makes it a valuable tool for researchers studying the chemical ecology and reproductive behavior of this significant pest. However, its translation to effective field applications for egg trapping requires further research and development. Comparative studies with other host plant volatiles, such as (E,E)-α-farnesene and complex blends, are crucial for a comprehensive understanding of the cues that govern codling moth oviposition. The detailed experimental protocols provided herein offer a foundation for standardized and replicable research in this area, paving the way for innovative and behaviorally-based pest management strategies.

References

Safety Operating Guide

Proper Disposal of Ethyl (E,Z)-2,4-decadienoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information for the proper disposal of Ethyl (E,Z)-2,4-decadienoate, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound, an ester known for its pear-like aroma, is classified as a substance that requires careful handling and disposal due to its potential health and environmental hazards.[1][2] It is a skin irritant and is very toxic to aquatic life with long-lasting effects.[1][3] Therefore, proper disposal is not only a matter of regulatory compliance but also of environmental stewardship.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood.[4] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[1][4]

  • Eye Protection: Safety glasses or goggles to protect from splashes.[1][5]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This waste must be collected for disposal by a licensed waste contractor or your institution's Environmental Health and Safety (EHS) department.[1][6][7] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [1][7]

  • Waste Collection:

    • Designate a specific, leak-proof, and clearly labeled container for flammable organic waste.[7][8] The container must be chemically compatible with esters.

    • The label should clearly state "Hazardous Waste," "Flammable Organic Liquid," and list the full chemical name: "this compound."[7][8]

    • If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.[7]

  • Storage:

    • Keep the waste container tightly sealed when not in use.[8]

    • Store the sealed container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials.[5][9]

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's policies, arrange for pickup by a licensed hazardous waste disposal service or your EHS department.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[9]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, diatomaceous earth, or cat litter to absorb the substance.[4][9][10]

  • Collection: Carefully scoop the absorbed material into a designated container for hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The container with the absorbed spill material must be sealed, labeled as hazardous waste, and disposed of following the same protocol as the chemical itself.[9]

Quantitative Data Summary

Hazard Classification Description Reference
Skin Corrosion/IrritationCauses skin irritation.[1]
Hazardous to the Aquatic Environment (Acute)Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment (Chronic)Very toxic to aquatic life with long lasting effects.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment cluster_decision Disposal Decision cluster_procedure Disposal Procedure cluster_prohibited Prohibited Actions start This compound for Disposal assess_hazards Assess Hazards: - Skin Irritant - Aquatic Toxicity start->assess_hazards is_hazardous Is it Hazardous Waste? assess_hazards->is_hazardous collect_waste Collect in a Labeled, Compatible Container is_hazardous->collect_waste Yes prohibited DO NOT: - Pour Down Drain - Dispose in Regular Trash is_hazardous->prohibited No (Not Applicable for this chemical) store_safely Store in Designated Satellite Area collect_waste->store_safely arrange_pickup Arrange for Pickup by Licensed Contractor/EHS store_safely->arrange_pickup

Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl (E,Z)-2,4-decadienoate. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure to this compound. This chemical is known to cause skin and eye irritation[1][2][3]. The following table summarizes the recommended PPE for handling this substance.

PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles or safety glasses with side shields.[3][4] A face shield may be recommended for larger quantities or when splashing is possible.[2]
Skin Protection Hand Protection: Wear suitable chemical-resistant gloves.[1][2][4] Butyl rubber or Polyvinyl alcohol (PVA) gloves are recommended for handling esters. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[5] Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[4][6]
Respiratory Protection Use in a well-ventilated area.[3] If ventilation is insufficient, wear a NIOSH-approved respirator with an organic vapor cartridge.[4]

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Confirm that all required PPE is available and in good condition.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or creating aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]

Disposal Plan:

This compound is considered hazardous waste and is harmful to aquatic life with long-lasting effects.[1][2] Proper disposal is critical to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound, including contaminated absorbent materials, in a designated and properly labeled hazardous waste container.[2]

  • Container Management: Keep the waste container tightly closed and store it in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][2][7] Do not dispose of it down the drain or into the environment.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Verify PPE & Emergency Equipment) vent Work in Ventilated Area (Chemical Fume Hood) prep->vent dispense Careful Dispensing (Avoid Splashes & Aerosols) vent->dispense hygiene Personal Hygiene (Wash Hands Thoroughly) dispense->hygiene collect Collect Waste (Designated Hazardous Container) dispense->collect If Waste is Generated clothing Handle Contaminated Clothing (Remove & Wash) hygiene->clothing ppe_dispose Dispose of Contaminated PPE (As Hazardous Waste) clothing->ppe_dispose manage Manage Container (Tightly Closed, Stored Safely) collect->manage dispose Professional Disposal (Follow Regulations) manage->dispose manage->ppe_dispose caption Workflow for Handling and Disposal of this compound

Caption: Workflow for Handling and Disposal of this compound

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.